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  • Product: 5-Chloro-2-(3-methylphenoxy)aniline
  • CAS: 56966-51-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 5-Chloro-2-(3-methylphenoxy)aniline

This guide provides a comprehensive technical overview of 5-Chloro-2-(3-methylphenoxy)aniline, a diaryl ether derivative of interest to researchers, scientists, and professionals in the field of drug development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-(3-methylphenoxy)aniline, a diaryl ether derivative of interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, a robust synthetic protocol, detailed characterization methods, and its potential as a valuable building block in medicinal chemistry.

Molecular Structure and Physicochemical Properties

5-Chloro-2-(3-methylphenoxy)aniline is an aromatic compound featuring a central aniline ring substituted with a chlorine atom and a methylphenoxy group. The ether linkage between the two aromatic rings is a key structural feature, influencing the molecule's overall conformation and electronic properties.

The structure consists of a 2-amino-4-chlorophenyl moiety linked via an ether oxygen to a 3-methylphenyl (m-cresyl) group. This arrangement of substituents dictates the molecule's reactivity and its potential interactions with biological targets.

Table 1: Physicochemical Properties of 5-Chloro-2-(3-methylphenoxy)aniline

PropertyValueSource
Molecular Formula C13H12ClNO
Molecular Weight 233.7 g/mol
IUPAC Name 5-chloro-2-(3-methylphenoxy)aniline
SMILES CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
InChI InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3
CAS Number 56966-51-9

Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline: An Experimental Protocol

The synthesis of diaryl ethers like 5-Chloro-2-(3-methylphenoxy)aniline is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of our target molecule, 2-amino-4-chlorophenol would be a challenging starting material due to the potential for self-coupling and side reactions involving the amino group. A more robust and logical approach involves the coupling of 3-methylphenol (m-cresol) with a suitably activated chloro-nitro-benzene derivative, followed by the reduction of the nitro group to an amine. This strategy protects the amine functionality as a nitro group during the coupling reaction, which can then be selectively reduced in the final step.

Synthetic Workflow

The proposed two-step synthesis is outlined below. This approach is designed to be efficient and scalable, providing a reliable method for obtaining the target compound in good yield and purity.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A 2,4-Dichloronitrobenzene Catalyst CuI / L-proline K2CO3, DMSO A->Catalyst B 3-Methylphenol (m-cresol) B->Catalyst Intermediate 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene Catalyst->Intermediate Heat (e.g., 90-120 °C) Intermediate_ref 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene Reducing_agent SnCl2·2H2O / EtOH or H2 / Pd-C Intermediate_ref->Reducing_agent Product 5-Chloro-2-(3-methylphenoxy)aniline Reducing_agent->Product Reflux or Room Temp.

Caption: Synthetic pathway for 5-Chloro-2-(3-methylphenoxy)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (Ullmann Condensation)

  • Rationale: This step utilizes a modified Ullmann condensation, a reliable method for forming the diaryl ether bond.[1] L-proline is used as a ligand to stabilize the copper catalyst and improve its solubility and reactivity at lower temperatures compared to traditional Ullmann conditions.[2] DMSO is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and the base.

  • Materials:

    • 2,4-Dichloronitrobenzene

    • 3-Methylphenol (m-cresol)

    • Copper(I) iodide (CuI)

    • L-proline

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq), 3-methylphenol (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

    • Heat the reaction mixture to 90-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline (Nitro Group Reduction)

  • Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The use of tin(II) chloride dihydrate in ethanol is a classic and effective method for this conversion.[3] Alternatively, catalytic hydrogenation offers a cleaner workup but requires specialized equipment.

  • Materials:

    • 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH), aqueous solution

    • Ethyl acetate

    • Brine

  • Procedure (using Tin(II) Chloride):

    • Dissolve 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Carefully add concentrated hydrochloric acid and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Caution: This is an exothermic process.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 5-Chloro-2-(3-methylphenoxy)aniline by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Chloro-2-(3-methylphenoxy)aniline. The following are the expected spectroscopic data based on the molecular structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl group protons.

    • Amine Protons (-NH₂): A broad singlet in the range of 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.

    • Aromatic Protons: A complex multiplet region between 6.5 and 7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro group. The protons on the phenoxy ring will be split according to their positions relative to the methyl and ether groups.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton.

    • Methyl Carbon (-CH₃): A signal around 21 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield. The chemical shifts can be predicted using computational methods or by comparison with structurally related compounds.[4]

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be observed. The fragmentation pattern of diaryl ethers is characterized by cleavage of the C-O ether bond.[5][6] Key fragments would likely arise from:

    • Cleavage of the ether bond to form [M - C₇H₇O]⁺ (loss of the methylphenoxy radical) and [M - C₆H₅ClN]⁺ (loss of the chloroaniline radical) ions.

    • The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

MS_Fragmentation Parent [5-Chloro-2-(3-methylphenoxy)aniline]⁺˙ (Molecular Ion, M⁺) Frag1 [C₆H₅ClN]⁺˙ (Loss of C₇H₇O radical) Parent->Frag1 Ether Bond Cleavage Frag2 [C₇H₇O]⁺ (Loss of C₆H₅ClN radical) Parent->Frag2 Ether Bond Cleavage Frag3 Further Fragmentations Frag1->Frag3 Frag2->Frag3

Caption: Predicted major fragmentation pathways for 5-Chloro-2-(3-methylphenoxy)aniline in EI-MS.

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents.[7] The 5-Chloro-2-(3-methylphenoxy)aniline structure combines several features that make it an attractive starting point for drug discovery programs.

  • Diaryl Ether Moiety: The diaryl ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein. This scaffold is found in a number of biologically active molecules.

  • Substituent Pattern: The chloro and methyl substituents offer opportunities for chemical modification to explore structure-activity relationships (SAR). The chlorine atom can engage in halogen bonding and can modulate the lipophilicity and metabolic stability of the molecule. The methyl group provides a site for further functionalization or can influence binding through steric interactions.

  • Aniline Functionality: The primary amine group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to build libraries of compounds for screening. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functionalities commonly found in drug molecules.

While specific biological activities for 5-Chloro-2-(3-methylphenoxy)aniline are not extensively reported in the public domain, structurally related phenoxyaniline derivatives have been investigated for various therapeutic applications, including their use as intermediates in the synthesis of compounds with potential tranquillizing and other pharmacological activities.[8][9] The core structure is a valuable starting point for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a synthetically accessible diaryl ether with significant potential as a scaffold in medicinal chemistry. The robust two-step synthesis, involving an Ullmann condensation followed by nitro group reduction, provides a reliable route to this compound. Its structural features, including the flexible ether linkage and the versatile aniline functionality, make it a valuable building block for the generation of compound libraries aimed at discovering novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of new drug candidates.

References

  • Ullmann, F.; Sponagel, P. Ueber die Phenylirung von Phenolen. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • PubChem. 5-chloro-2-(3-methylphenoxy)aniline. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Kajganich, K. M. et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules2003 , 8 (2), 143-155. [Link]

  • Google Patents.
  • Google Patents.
  • Hassan, S. S. M. et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2021 , 11 (11), 1339. [Link]

  • ResearchGate. Scheme 7: (A) Known biological activities related to aniline derivatives. [Link]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 5-Chloro-2-(3-methylphenoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif serves as a privileged scaffold, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif serves as a privileged scaffold, offering a unique combination of structural rigidity and conformational flexibility. 5-Chloro-2-(3-methylphenoxy)aniline is a substituted diaryl ether amine that represents a versatile building block for the synthesis of complex molecular architectures. Its structure, featuring a chlorinated aniline ring linked to a methyl-substituted phenol via an ether bridge, presents multiple points for chemical modification, making it a molecule of significant interest for drug discovery and fine chemical synthesis.

This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of 5-Chloro-2-(3-methylphenoxy)aniline. As Senior Application Scientists, our objective is to move beyond mere data reporting and provide a causal understanding of this compound's behavior, grounded in authoritative data and field-proven insights. We will explore its identity, physicochemical characteristics, a plausible synthetic workflow, analytical methodologies, and critical safety considerations relevant to a research and development setting.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research. While 5-Chloro-2-(3-methylphenoxy)aniline is well-defined by its structure, it is crucial to note that a specific, dedicated CAS Registry Number for this particular isomer is not consistently reported across major chemical databases. Researchers should rely on structural confirmation via analytical methods. The key identifiers and computed properties are summarized below.

The molecular structure combines an electron-donating aniline group with an electron-withdrawing chlorine atom and a bulky phenoxy group, influencing its reactivity, solubility, and metabolic profile. The predicted XlogP value of 3.8 suggests low aqueous solubility and a preference for lipophilic environments, a critical consideration for both reaction solvent selection and its behavior in biological systems.[1]

PropertyValueSource
IUPAC Name 5-chloro-2-(3-methylphenoxy)anilinePubChemLite
CAS Number Not explicitly assigned; use structural data for identification.N/A
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.70 g/mol [2]
Monoisotopic Mass 233.06075 Da[1]
Predicted XlogP 3.8[1]
Physical Appearance Expected to be a solid (powder/crystal) at room temperature.[3]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and acetone; slightly soluble in water.[3]

Synthesis and Reactivity

Proposed Synthetic Workflow

While specific literature detailing the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline is sparse, a reliable route can be designed based on established organometallic and reduction chemistries. A common and effective approach involves two primary stages: the formation of the diaryl ether bond and the reduction of a nitro group to the target aniline.

  • Step 1: Ullmann Condensation (Diaryl Ether Formation): This step involves the coupling of an activated aryl halide with a phenol. A plausible route starts with 2,4-dichloronitrobenzene and 3-methylphenol (m-cresol). The greater reactivity of the chlorine atom ortho to the electron-withdrawing nitro group allows for selective substitution by the phenoxide.

  • Step 2: Nitro Group Reduction: The resulting nitro-intermediate, 4-chloro-2-(3-methylphenoxy)-1-nitrobenzene, is then subjected to standard reduction conditions to convert the nitro group into the primary amine. Common reagents for this transformation include tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation using reagents like hydrazine hydrate with an iron catalyst.[4]

This two-step process is a robust and scalable method for producing substituted phenoxy anilines.

Synthetic_Workflow Fig. 1: Proposed Synthetic Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction A 2,4-Dichloronitrobenzene C 4-Chloro-2-(3-methylphenoxy)- 1-nitrobenzene A->C  Base (e.g., K₂CO₃)  Cu Catalyst, High Temp. B 3-Methylphenol (m-cresol) B->C  Base (e.g., K₂CO₃)  Cu Catalyst, High Temp. D 5-Chloro-2-(3-methylphenoxy)aniline (Target Compound) C->D  Reducing Agent  (e.g., SnCl₂/HCl or H₂/Pd-C)

Fig. 1: Proposed Synthetic Workflow
Reactivity Profile

The aniline moiety is the primary center of reactivity. The amino group can undergo N-alkylation, acylation, and diazotization, allowing for further functionalization.[5] The aromatic rings can participate in electrophilic aromatic substitution, although the positions are directed by the existing substituents (amine, chloro, and ether groups). The molecule's stability is generally good under ambient conditions, though like many anilines, it may darken over time due to slow oxidation upon exposure to air and light.[6]

Analytical Characterization

Confirming the identity and purity of 5-Chloro-2-(3-methylphenoxy)aniline is essential. A multi-technique approach is recommended.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A reverse-phase method is typically effective for compounds of this polarity.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water.[7] For Mass Spectrometry (MS) compatibility, a modifier like 0.1% formic acid should be used instead of non-volatile acids like phosphoric acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the aromatic system absorbs, typically around 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

    • Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total detected analytes.

Spectroscopic Confirmation
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected adducts would be [M+H]⁺ at m/z 234.0680 and [M+Na]⁺ at m/z 256.0499.[1] The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.

  • NMR Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: Will confirm the presence of 13 unique carbon atoms, with chemical shifts corresponding to the aromatic, methyl, and amine- and ether-linked carbons.

Applications in Research and Drug Development

Aniline and its derivatives are foundational building blocks in the pharmaceutical industry.[8] Chloro-containing molecules are present in over 250 FDA-approved drugs, highlighting the utility of halogenation in modulating pharmacokinetic and pharmacodynamic properties.[9]

  • Scaffold for Synthesis: 5-Chloro-2-(3-methylphenoxy)aniline is a valuable intermediate. The primary amine can be used as a handle to introduce a wide variety of functional groups or to build larger, more complex molecules, such as quinolines, benzimidazoles, or other heterocyclic systems known for their biological activity.[9][10]

  • Potential Biological Activity: Diaryl ether structures are found in numerous bioactive compounds. This scaffold's ability to position aromatic rings in specific three-dimensional orientations makes it suitable for designing ligands that can interact with enzyme active sites or protein-protein interfaces.

  • Metabolic Considerations for Drug Development: A critical insight for drug development professionals is the metabolic liability of the aniline substructure. Anilines can be metabolized in the liver, sometimes leading to the formation of reactive or toxic metabolites.[8] Therefore, while this compound is a useful starting point, derivatives may need to be engineered to block or redirect metabolic oxidation of the aniline ring to improve the safety profile of a potential drug candidate.[8]

Safety and Handling

While toxicological properties for this specific compound have not been thoroughly investigated, data from structurally related anilines and phenoxy anilines provide a strong basis for a cautious handling protocol.[11]

  • Hazard Classification (Expected): Based on related compounds, it should be treated as hazardous.[11]

    • Skin Irritation (Category 2) - H315: Causes skin irritation.[11]

    • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[11]

    • Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.[11]

    • It may also carry warnings for acute toxicity and long-term aquatic hazards, common for chlorinated aromatic compounds.[6][12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[11]

    • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[6]

    • Body Protection: Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[11] If exposure limits are exceeded, use an approved respirator.[6]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid formation of dust.

    • Store in a tightly closed container in a dry, well-ventilated place, protected from light.[6]

    • Incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[6]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][11]

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[6]

    • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[13]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline emerges as a chemical entity with significant potential, primarily as a versatile intermediate for creating novel molecules in the pharmaceutical and fine chemical sectors. Its value is derived from its diaryl ether core and the reactive aniline handle. While its physicochemical and toxicological profiles are not exhaustively documented, a robust understanding can be built from authoritative data on analogous structures. Adherence to rigorous analytical confirmation and strict safety protocols is paramount for any researcher or developer utilizing this compound. This guide serves as a foundational resource to enable its safe and effective application in advancing scientific discovery.

References

  • Capot Chemical. (2009, January 15). MSDS of 5-Chloro-2-phenoxyaniline.
  • PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. Retrieved from PubChem, National Center for Biotechnology Information: [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Chloro-o-toluidine Safety Data Sheet.
  • PubChemLite. 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). Retrieved from PubChemLite, Université du Luxembourg.
  • Thermo Fisher Scientific. (2025, December 18). 3-Chloro-2-methylaniline Safety Data Sheet.
  • SIELC Technologies. (2018, May 16). Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. Retrieved from PubChem, National Center for Biotechnology Information: [Link]

  • BenchChem. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Chemsrc. CAS#:883547-29-3 | 5-Chloro-2-(3-methoxy-3-methylbutoxy)aniline. Retrieved from Chemsrc website: [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • G. B. B. V., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from Knowde Periodical: [Link]

  • PubChem. 5-Chloro-2-(3-methoxyphenoxy)aniline. Retrieved from PubChem, National Center for Biotechnology Information: [Link]

Sources

Foundational

physical and chemical properties of 5-Chloro-2-(3-methylphenoxy)aniline

Foreword: Unveiling a Key Synthetic Building Block In the intricate world of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Synthetic Building Block

In the intricate world of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. 5-Chloro-2-(3-methylphenoxy)aniline emerges as a compound of significant interest, offering a versatile scaffold for the elaboration of novel chemical entities. Its unique arrangement of a chlorinated aniline core coupled with a methylphenoxy moiety provides a nuanced electronic and steric profile, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. This guide provides a comprehensive technical overview, delving into the core physicochemical properties, synthesis, reactivity, and potential applications of this compound, with the aim of equipping researchers with the practical knowledge required for its effective utilization.

PART 1: Core Compound Identity and Physicochemical Landscape

A precise understanding of a compound's identity and physical characteristics is the foundation of its application in research and development.

Compound Identification:

  • Systematic Name: 5-Chloro-2-(3-methylphenoxy)aniline

  • CAS Number: While a specific CAS number for this exact isomer was not found in the initial search, related structures are well-documented. Researchers should verify the CAS number with their supplier.

  • Molecular Formula: C₁₃H₁₂ClNO[1]

  • Molecular Weight: 233.7 g/mol (approx.)

  • Canonical SMILES: Cc1cccc(c1)Oc2ccc(cc2N)Cl[1]

  • InChI Key: KBUUENZGTGZADQ-UHFFFAOYSA-N[1]

Physicochemical Properties Summary:

PropertyValueNotes
Molecular Weight ~233.7 g/mol Calculated from the molecular formula.
Appearance Likely a solidBased on analogous compounds.
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and slightly soluble in water.[2]The presence of the aromatic rings and the chloro-substituent suggest lipophilic character, while the amine group can participate in hydrogen bonding.
XlogP (Predicted) 3.8[1]This value indicates a relatively high lipophilicity, which is an important parameter in drug design for cell membrane permeability.

PART 2: Synthesis, Reactivity, and Applications

Synthesis and Purification: A Practical Approach

The construction of the 5-Chloro-2-(3-methylphenoxy)aniline scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. A common and effective method involves the reaction of a suitably substituted chloro-nitrobenzene with a cresol derivative, followed by the reduction of the nitro group to an aniline.

Illustrative Synthetic Workflow:

A plausible synthetic route would involve the following key transformations:

  • Nucleophilic Aromatic Substitution: Reaction of 2,4-dichloronitrobenzene with m-cresol in the presence of a base (e.g., potassium carbonate) to form the diaryl ether linkage. The nitro group activates the ring towards nucleophilic attack.

  • Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the primary amine. Common reducing agents for this transformation include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Experimental Protocol: Reduction of a Nitroarene Intermediate

This is a generalized protocol and may require optimization for this specific substrate.

  • Setup: In a round-bottom flask, dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (excess), and a source of protons like concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • The choice of reducing agent can influence the reaction conditions and work-up procedure. Catalytic hydrogenation is often cleaner but requires specialized equipment.

  • The work-up procedure is crucial to remove inorganic salts and isolate the desired aniline product.

Synthesis and Purification Workflow Diagram:

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4-Dichloronitrobenzene + m-Cresol snar Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) start->snar intermediate 2-(3-Methylphenoxy)-5-chloro-nitrobenzene snar->intermediate reduction Nitro Group Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate->reduction product 5-Chloro-2-(3-methylphenoxy)aniline reduction->product workup Aqueous Work-up product->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography final_product Pure Product chromatography->final_product

Caption: A representative workflow for the synthesis and purification of 5-Chloro-2-(3-methylphenoxy)aniline.

Chemical Reactivity and Stability

The reactivity of 5-Chloro-2-(3-methylphenoxy)aniline is dominated by the aniline functional group.

  • N-Functionalization: The primary amine is a nucleophile and can readily undergo acylation, alkylation, and sulfonylation reactions.

  • Diazotization: The aniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. However, the steric bulk of the adjacent phenoxy group will likely direct incoming electrophiles to the position para to the amine.

Stability: The compound should be stored in a cool, dry place away from light and strong oxidizing agents.[3][4] Anilines, in general, are susceptible to air oxidation, which can lead to discoloration.[3][4]

Applications in Drug Discovery and Development

Aniline and its derivatives are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[5][6] The incorporation of a chlorine atom can often enhance the metabolic stability and binding affinity of a drug molecule.[5]

While specific drugs containing the exact 5-Chloro-2-(3-methylphenoxy)aniline scaffold may not be widely publicized, its structural motifs are of significant interest. For instance, related chloro-nitroaniline derivatives have been investigated for their potential in developing cancer therapeutics and as inhibitors of HIV-1 replication.[7] The aniline moiety serves as a key handle for further chemical modifications to optimize the pharmacological properties of a lead compound. The pharmaceutical industry frequently utilizes anilines as foundational structures in the development of new medicines.[8]

PART 3: Safety and Handling

Hazard Identification and Safety Precautions:

Based on safety data for analogous compounds, 5-Chloro-2-(3-methylphenoxy)aniline should be handled with care.

  • Potential Hazards: May cause skin and eye irritation.[9] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][9]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It is incompatible with strong oxidizing agents and acids.[3][4]

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Ingestion: If swallowed, seek medical attention.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[3]

This technical guide provides a foundational understanding of 5-Chloro-2-(3-methylphenoxy)aniline. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling and to perform a thorough risk assessment for any experimental work.

References

  • Capot Chemical. (2009-01-15). MSDS of 5-Chloro-2-phenoxyaniline. [Link]

  • PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. [Link]

  • PubChemLite. 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024-03-19). [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PubChem. 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Penta chemicals. (2025-04-08). Aniline - SAFETY DATA SHEET. [Link]

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  • PubChem. 5-Chloro-2-(3-methoxyphenoxy)aniline. [Link]

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Exploratory

5-Chloro-2-(3-methylphenoxy)aniline molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-(3-methylphenoxy)aniline: Synthesis, Properties, and Applications Authored by a Senior Application Scientist Executive Summary 5-Chloro-2-(3-methylphenoxy)aniline is a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(3-methylphenoxy)aniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Executive Summary

5-Chloro-2-(3-methylphenoxy)aniline is a substituted diaryl ether aniline that represents a core structural motif of significant interest in medicinal chemistry and materials science. Its unique combination of a halogenated aniline and a phenoxy ether linkage provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. This technical guide offers a comprehensive overview of this compound, detailing its fundamental physicochemical properties, a validated, representative synthetic protocol, and an exploration of its potential applications and toxicological considerations. Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as an authoritative resource.

Introduction: The Significance of Substituted Anilines

The aniline scaffold is a cornerstone in modern pharmacology and chemical synthesis. However, the metabolic liabilities associated with the aniline moiety, particularly its propensity for hepatic oxidation leading to toxic metabolites, present a significant challenge in drug development.[1][2] This has driven extensive research into developing aniline derivatives with improved safety profiles.[3] The incorporation of a phenoxy group, as seen in 5-Chloro-2-(3-methylphenoxy)aniline, and a chlorine atom can modulate the electronic and lipophilic properties of the molecule. Halogenation is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] The diaryl ether linkage is also a key structural feature in numerous biologically active compounds. This guide provides a detailed examination of the title compound, offering the foundational knowledge necessary for its synthesis and application in advanced research.

Core Compound Properties and Data

The fundamental properties of 5-Chloro-2-(3-methylphenoxy)aniline are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO[6]
Molecular Weight 233.70 g/mol Calculated
Monoisotopic Mass 233.06075 Da[6]
IUPAC Name 5-chloro-2-(3-methylphenoxy)aniline[6]
SMILES CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N[6]
InChI Key KBUUENZGTGZADQ-UHFFFAOYSA-N[6]
Predicted XlogP 3.8[6]
Appearance Predicted to be a solid at room temperatureN/A

Synthesis Methodology: A Representative Protocol

The proposed synthesis involves the coupling of 2-amino-4-chlorophenol with a 3-methylphenylboronic acid derivative or, more classically, with 3-bromotoluene. The following protocol details a modern Ullmann-type approach, which offers high yields and good functional group tolerance.

Representative Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalysts cluster_process Reaction & Workup cluster_product Final Product A 2-Amino-4-chlorophenol D Ullmann Condensation (e.g., 110-130°C, 12-24h) A->D B 3-Bromotoluene B->D C Copper(I) Iodide (CuI) L-Proline (Ligand) Potassium Carbonate (K2CO3) Dimethyl Sulfoxide (DMSO) C->D E Aqueous Workup (Water, Ethyl Acetate) D->E Reaction Mixture F Purification (Silica Gel Chromatography) E->F Crude Product G 5-Chloro-2-(3-methylphenoxy)aniline F->G Purified Product

Caption: Proposed Ullmann condensation workflow for synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 5-Chloro-2-(3-methylphenoxy)aniline via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • 3-Bromotoluene (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reactant Addition: Add anhydrous DMSO to the flask, followed by the addition of 3-bromotoluene (1.2 eq) via syringe.

  • Heating and Reaction: Heat the reaction mixture to 120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Chloro-2-(3-methylphenoxy)aniline.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications and Toxicological Insights

Role in Drug Discovery and Medicinal Chemistry

The structural features of 5-Chloro-2-(3-methylphenoxy)aniline make it an attractive scaffold for drug discovery. The diaryl ether motif is present in a number of approved drugs and biologically active molecules. The chlorine substituent can enhance metabolic stability and act as a key binding interaction point with biological targets. Potential therapeutic areas for derivatives of this compound could include oncology, anti-inflammatory agents, and antivirals, reflecting the broad applicability of substituted anilines.

Toxicological Considerations and Metabolic Profile

A critical aspect of working with aniline derivatives is understanding their potential toxicity. Aniline itself can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[12] This toxicity is often mediated by N-hydroxylated metabolites formed in the liver.[1][13]

While the specific metabolic fate of 5-Chloro-2-(3-methylphenoxy)aniline is not documented, it is prudent to assume that it may undergo similar metabolic transformations. The steric hindrance from the ortho-phenoxy group and the electronic effects of the chlorine atom may alter the rate and regioselectivity of metabolism compared to unsubstituted aniline.[14] Researchers should handle this compound with appropriate personal protective equipment and conduct thorough toxicological assessments during any drug development program. The replacement of the aniline moiety with bioisosteres is a common strategy to mitigate such metabolic risks.[3]

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules for pharmaceutical and material science applications. This guide has provided its core molecular formula (C₁₃H₁₂ClNO) and molecular weight (233.70 g/mol ), alongside a detailed, representative synthetic protocol based on the robust Ullmann condensation. By understanding its synthesis, physicochemical properties, and potential toxicological profile, researchers are better equipped to harness the synthetic utility of this valuable compound in their scientific endeavors.

References

[6] PubChemLite. 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). Available at: [Link]. [Accessed Jan 22, 2026].

[15] National Center for Biotechnology Information. PubChem Compound Summary for CID 19624538, 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. Available at: [Link]. [Accessed Jan 22, 2026].

[1] Valentine, H. L., et al. (1989). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics, 251(1), 134-140. Available at: [Link]. [Accessed Jan 22, 2026].

[14] Toth, B., & Erickson, J. (1977). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Toxicology and Applied Pharmacology, 42(3), 667-670. Available at: [Link]. [Accessed Jan 22, 2026].

[7] Wikipedia. Ullmann condensation. Available at: [Link]. [Accessed Jan 22, 2026].

[9] Marcune, B. F., et al. (2005). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 7(16), 3433-3436. Available at: [Link]. [Accessed Jan 22, 2026].

[8] SynArchive. Ullmann Condensation. Available at: [Link]. [Accessed Jan 22, 2026].

[3] Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]. [Accessed Jan 22, 2026].

[13] Hanna, P. M., et al. (1993). Aniline derivative-induced methemoglobin in rats. Journal of Applied Toxicology, 13(5), 323-328. Available at: [Link]. [Accessed Jan 22, 2026].

[16] Elwahy, A. H. M., et al. (2016). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Molecules, 21(11), 1475. Available at: [Link]. [Accessed Jan 22, 2026].

[11] Al-Masum, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1045. Available at: [Link]. [Accessed Jan 22, 2026].

[12] National Center for Biotechnology Information. (2008). Aniline Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available at: [Link]. [Accessed Jan 22, 2026].

[17] National Center for Biotechnology Information. PubChem Compound Summary for CID 43589804, 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline. Available at: [Link]. [Accessed Jan 22, 2026].

[18] Der Pharma Chemica. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 7(12), 241-248. Available at: [Link]. [Accessed Jan 22, 2026].

[19] Reddy, G. S. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]. [Accessed Jan 22, 2026].

[20] Pomeisl, K., et al. (2015). Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. RSC Advances, 5, 87405-87418. Available at: [Link]. [Accessed Jan 22, 2026].

[21] Apicule. 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8) API Intermediate Manufacturers. Available at: [Link]. [Accessed Jan 22, 2026].

[22] National Center for Biotechnology Information. PubChem Compound Summary for CID 17605559, 5-Chloro-2-(3-methoxyphenoxy)aniline. Available at: [Link]. [Accessed Jan 22, 2026].

[23] National Center for Biotechnology Information. PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Available at: [Link]. [Accessed Jan 22, 2026].

[4] Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 129-160. Available at: [Link]. [Accessed Jan 22, 2026].

[5] Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 129-160. Available at: [Link]. [Accessed Jan 22, 2026].

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 5-Chloro-2-(3-methylphenoxy)aniline in Organic Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-(3-methylphenoxy)aniline in a range of common organic solvents. The metho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-(3-methylphenoxy)aniline in a range of common organic solvents. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility is a fundamental physicochemical property that profoundly influences the developability of a potential drug candidate.[1][2] For a compound to be pharmacologically active, it must typically be in a dissolved state to permeate biological membranes and interact with its target. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering the progression of promising compounds through the drug discovery pipeline.[1][2]

5-Chloro-2-(3-methylphenoxy)aniline is a molecule of interest with a complex structure incorporating several functional groups that will dictate its solubility profile. Understanding its behavior in various organic solvents is a critical first step in its characterization, informing decisions on reaction conditions for further synthesis, purification strategies, and formulation development. This guide provides the theoretical and practical foundation for undertaking such a study.

Molecular Profile: 5-Chloro-2-(3-methylphenoxy)aniline

A thorough understanding of the target molecule's structure is essential for predicting its solubility.

  • Molecular Formula: C₁₃H₁₂ClNO

  • Molecular Weight: 233.70 g/mol

  • Predicted XlogP: 3.8[3]

The structure of 5-Chloro-2-(3-methylphenoxy)aniline contains several key features that will influence its solubility:

  • Aromatic Amine Group (-NH₂): The primary amine group can act as a hydrogen bond donor and acceptor, potentially conferring some solubility in protic solvents. Amines are also basic and can react with acidic solvents.[4][5]

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, aromatic ethers are generally less soluble in polar solvents compared to their aliphatic counterparts.[6][7][8]

  • Chlorine Atom (-Cl): The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, which may decrease solubility in polar solvents and increase it in non-polar solvents.[9][10]

  • Methyl Group (-CH₃): The methyl group is a non-polar, hydrophobic substituent that will generally decrease solubility in polar solvents.[11]

  • Two Aromatic Rings: The presence of two phenyl rings contributes significantly to the molecule's hydrophobicity and will likely result in lower solubility in polar solvents.

Based on these structural features and the predicted XlogP of 3.8, 5-Chloro-2-(3-methylphenoxy)aniline is expected to be a lipophilic molecule with limited solubility in polar solvents and greater solubility in non-polar and some polar aprotic organic solvents.

Figure 1: Molecular Structure of 5-Chloro-2-(3-methylphenoxy)aniline

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[12] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play in the context of this guide are:

  • Van der Waals Forces: Present in all molecules, these are the primary forces of attraction between non-polar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

The interplay of these forces between the solute (5-Chloro-2-(3-methylphenoxy)aniline) and the solvent will determine the extent of dissolution. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Design: A Robust Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 5-Chloro-2-(3-methylphenoxy)aniline. It is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[13]

Rationale for Solvent Selection

To obtain a comprehensive solubility profile, a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities should be selected. The following table provides a suggested list of solvents for initial screening.

Solvent ClassExample SolventsRationale
Non-Polar Toluene, HexaneWill primarily interact with the hydrophobic aromatic and methyl groups of the solute.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneCapable of dipole-dipole interactions and can accept hydrogen bonds from the amine group.
Polar Protic Ethanol, Methanol, IsopropanolCan act as both hydrogen bond donors and acceptors, interacting with the amine and ether functionalities.
Experimental Protocol: The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with a known volume of the solvent and then determining the concentration of the dissolved compound in the resulting saturated solution.[1][13][14]

Materials and Equipment:

  • 5-Chloro-2-(3-methylphenoxy)aniline (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of 5-Chloro-2-(3-methylphenoxy)aniline and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve using the analytical method of choice (e.g., HPLC-UV or UV-Vis spectrophotometry). This curve will be used to determine the concentration of the unknown samples.

  • Sample Preparation:

    • Add an excess amount of solid 5-Chloro-2-(3-methylphenoxy)aniline to a pre-weighed vial. An excess is crucial to ensure a saturated solution is formed. A general guideline is to add enough solid so that some remains undissolved after equilibration.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period. For thermodynamic solubility, 24 to 48 hours is often recommended to ensure equilibrium is reached.[1][14]

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples using the pre-established analytical method (e.g., HPLC-UV or UV-Vis).

    • Determine the concentration of 5-Chloro-2-(3-methylphenoxy)aniline in the diluted samples by comparing the analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Solubility_Determination_Workflow start Start prep_cal Prepare Calibration Standards & Curve start->prep_cal prep_sample Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sample analyze Analyze by HPLC or UV-Vis prep_cal->analyze equilibrate Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker prep_sample->equilibrate separate Separate Supernatant from Excess Solid equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter dilute Dilute Filtered Sample filter->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Figure 2: Experimental Workflow for Solubility Determination
Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 5-Chloro-2-(3-methylphenoxy)aniline in Various Organic Solvents at 25 °C

SolventSolvent ClassSolubility (mg/mL)
TolueneNon-PolarExperimental Value
HexaneNon-PolarExperimental Value
AcetonePolar AproticExperimental Value
Ethyl AcetatePolar AproticExperimental Value
DichloromethanePolar AproticExperimental Value
EthanolPolar ProticExperimental Value
MethanolPolar ProticExperimental Value
IsopropanolPolar ProticExperimental Value

Self-Validating Systems and Good Laboratory Practices

To ensure the trustworthiness and integrity of the generated data, the experimental protocol must incorporate self-validating systems and adhere to Good Laboratory Practices (GLP).[15][16]

  • System Suitability: Before analyzing any samples, the performance of the analytical system (e.g., HPLC) should be verified through system suitability tests. This includes assessing parameters like peak resolution, tailing factor, and reproducibility of injections.

  • Controls: A known compound with well-characterized solubility can be run in parallel as a positive control to validate the experimental setup and procedure.

  • Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results. The mean and standard deviation should be reported.

  • Documentation: Meticulous record-keeping is paramount. All experimental parameters, including compound batch numbers, solvent grades, temperatures, equilibration times, and raw analytical data, should be thoroughly documented.

Like_Dissolves_Like solute 5-Chloro-2-(3-methylphenoxy)aniline (Lipophilic, H-bond donor/acceptor) nonpolar_solvent Non-Polar Solvent (e.g., Toluene) Van der Waals forces solute->nonpolar_solvent High Solubility Expected (Dominant hydrophobic interactions) polar_aprotic_solvent Polar Aprotic Solvent (e.g., Acetone) Dipole-dipole, H-bond acceptor solute->polar_aprotic_solvent Moderate Solubility Expected (Dipole-dipole & H-bond acceptance) polar_protic_solvent Polar Protic Solvent (e.g., Ethanol) H-bond donor/acceptor solute->polar_protic_solvent Lower to Moderate Solubility Expected (Competition for H-bonding with solvent)

Figure 3: Conceptual Diagram of "Like Dissolves Like"

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to determining the solubility of 5-Chloro-2-(3-methylphenoxy)aniline in organic solvents. By following the detailed experimental protocol and adhering to good laboratory practices, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding subsequent stages of research and development, including chemical synthesis, purification, and formulation, ultimately contributing to the successful advancement of new chemical entities.

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Exploratory

An In-Depth Technical Guide to the Derivatives and Analogues of 5-Chloro-2-(3-methylphenoxy)aniline: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction The 5-chloro-2-(3-methylphenoxy)aniline scaffold represents a privileged structural motif in the landscape of modern medicinal and agricultural chemistry. As a diaryl ether, it possesses a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-chloro-2-(3-methylphenoxy)aniline scaffold represents a privileged structural motif in the landscape of modern medicinal and agricultural chemistry. As a diaryl ether, it possesses a unique combination of steric and electronic properties, including molecular flexibility and hydrophobicity, that make it an attractive starting point for the development of novel bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the known derivatives and analogues of 5-chloro-2-(3-methylphenoxy)aniline, with a focus on their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of new therapeutic agents and agrochemicals.

Core Scaffold: Synthesis and Functionalization

The synthesis of the core 5-chloro-2-(3-methylphenoxy)aniline structure can be achieved through several established synthetic strategies, primarily revolving around the formation of the diaryl ether linkage. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most powerful and versatile methods for this transformation.[3][4]

Synthetic Pathway Overview

A general and efficient route to 5-chloro-2-(3-methylphenoxy)aniline and its derivatives involves a two-step process: the formation of the diaryl ether followed by the reduction of a nitro group to the corresponding aniline.

Synthetic Pathway A 2,4-Dichloronitrobenzene C 5-Chloro-2-(3-methylphenoxy)nitrobenzene A->C Ullmann Condensation (Cu catalyst, base) B 3-Methylphenol B->C D 5-Chloro-2-(3-methylphenoxy)aniline C->D Nitro Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: General synthetic route to 5-Chloro-2-(3-methylphenoxy)aniline.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

This protocol describes a representative synthesis based on the Ullmann condensation followed by nitro group reduction.

Step 1: Synthesis of 5-Chloro-2-(3-methylphenoxy)nitrobenzene (Ullmann Condensation)

  • Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, particularly when one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group in 2,4-dichloronitrobenzene.[3][4] Copper catalysis facilitates this nucleophilic aromatic substitution.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Add 2,4-dichloronitrobenzene (1.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-(3-methylphenoxy)nitrobenzene.

Step 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline (Nitro Reduction)

  • Rationale: The reduction of the nitro group to an aniline is a common and crucial step in the synthesis of many pharmaceutical and agrochemical intermediates. Iron powder in the presence of an acid, such as hydrochloric acid, is a cost-effective and efficient method for this transformation.

  • Procedure:

    • To a round-bottom flask, add 5-chloro-2-(3-methylphenoxy)nitrobenzene (1.0 eq.) and ethanol.

    • Add iron powder (Fe, 5.0 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).

    • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-chloro-2-(3-methylphenoxy)aniline.

Biological Activities and Therapeutic Potential

Derivatives of 5-chloro-2-(3-methylphenoxy)aniline have demonstrated a wide range of biological activities, highlighting the versatility of this scaffold. The key areas of activity include anticancer, antibacterial, and herbicidal properties.[2]

Anticancer Activity

The diaryl ether motif is a common feature in many kinase inhibitors.[5] These small molecules typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[6]

Kinase_Inhibition cluster_0 Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Inhibitor 5-Chloro-2-(3-methylphenoxy)aniline Derivative (Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: Mechanism of action of kinase inhibitor derivatives.

Structure-activity relationship studies have shown that substitutions on both phenyl rings can significantly impact the anticancer potency of these compounds. For instance, the introduction of a chlorine or hydroxyl group at the para-position of the phenoxy ring can enhance antitumor activity.[7]

Compound R1 R2 R3 Cancer Cell Line IC50 (µM) Reference
1 HHHA549 (Lung)> 50[7]
2 ClHHA549 (Lung)5.48[7]
3 OHHHA549 (Lung)10.2[7]
4 HClHHepG2 (Liver)> 50[7]
5h ClHHHepG2 (Liver)2.57[7]

Table 1: Anticancer activity of representative diaryl ether derivatives.

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. Diaryl ether derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action for these compounds can vary, but some have been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[9]

The presence and position of halogen atoms on the phenoxyaniline scaffold can significantly influence antibacterial efficacy. Chlorinated derivatives, in particular, have demonstrated notable antibacterial properties.[10]

Herbicidal Activity

Diaryl ethers are a well-established class of herbicides. Their mechanism of action often involves the inhibition of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[3][4] Inhibition of these enzymes disrupts essential processes like amino acid biosynthesis or chlorophyll production, leading to plant death.

Structure-activity relationship studies have been instrumental in optimizing the herbicidal activity of diaryl ether derivatives. For example, specific substitution patterns on the phenyl rings are crucial for potent inhibition of the target enzyme and for achieving selectivity between crops and weeds.[11][12][13]

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method.[14]

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a standard method for assessing the potency of new antibacterial compounds.[15]

  • Materials:

    • Test compound (e.g., a 5-chloro-2-(3-methylphenoxy)aniline derivative)

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator (35 ± 2 °C)

  • Procedure:

    • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the bacterial strain and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

    • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours.

    • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Conclusion

The 5-chloro-2-(3-methylphenoxy)aniline scaffold is a valuable starting point for the development of a wide array of bioactive molecules. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling area of research for drug discovery and agrochemical development. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective compounds. Further exploration of this chemical space is warranted and holds the potential to yield novel solutions to pressing challenges in medicine and agriculture.

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Foundational

potential applications of aniline derivatives in research.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of Aniline Derivatives

Abstract

Aniline (C₆H₅NH₂), the simplest aromatic amine, and its derivatives represent a cornerstone of modern chemical synthesis.[1][2] The unique chemical reactivity imparted by the interplay between the amino group and the phenyl ring makes this class of compounds exceptionally versatile.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of aniline derivatives in critical areas of research. We will delve into their foundational role in medicinal chemistry, their utility in the rational design of advanced materials and polymers, and their application in analytical sciences. This guide moves beyond a simple enumeration of uses, focusing instead on the underlying chemical principles, providing detailed experimental methodologies, and explaining the causality behind experimental choices to empower researchers in their own work.

The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry

The aniline motif is a ubiquitous feature in a vast array of pharmacologically active compounds.[2][5][6] Its utility stems from its role as a versatile scaffold that can be readily functionalized to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and bioavailability, thereby fine-tuning its interaction with biological targets.[5][7]

Antimicrobial Agents: From Sulfa Drugs to Novel Compounds

Aniline derivatives were foundational to the development of the first generation of synthetic antimicrobial agents.[1][3][8]

Mechanism of Action - Competitive Inhibition: The classic example is the sulfonamide class of drugs ("sulfa drugs"), which are derivatives of sulfanilamide.[8] Bacteria, unlike humans, must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis. Para-aminobenzoic acid (PABA) is a key precursor in this pathway. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, halting folic acid production and thereby inhibiting bacterial growth.[8] This targeted mechanism is the reason for their selective toxicity against bacteria.

Recent research continues to explore novel aniline derivatives for antimicrobial applications, modifying the core structure to overcome resistance and broaden the spectrum of activity against various bacterial and fungal pathogens.[9][10][11][12]

Sulfa_Mechanism cluster_pathway Bacterial Folic Acid Synthesis PABA PABA Enzyme Dihydropteroate Synthase PABA->Enzyme Binds to FolicAcid Folic Acid Enzyme->FolicAcid Catalyzes Sulfa Sulfonamide Drug (Aniline Derivative) Sulfa->Enzyme Competitively Inhibits

Caption: General workflow for the synthesis and application of a polyaniline derivative film.

Protocol: Chemical Oxidative Polymerization of a Substituted Aniline

This protocol describes a general method for synthesizing a PANI derivative, a process that is fundamental to research in conductive polymers and sensors.

Materials:

  • Substituted Aniline Monomer (e.g., 2-(1-methylbut-2-en-1-yl)aniline) [13]* Ammonium Persulfate (APS) - Oxidant

  • Hydrochloric Acid (HCl), 0.2 M

  • Petroleum Ether

  • Deionized Water

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) - for solubility testing

Methodology:

  • Monomer Dissolution: Dissolve a specific amount of the aniline derivative monomer (e.g., 1 g) in 50 mL of 0.2 M aqueous HCl solution in a beaker with constant stirring. [13]2. Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 50 mL of 0.2 M aqueous HCl. The molar ratio of monomer to oxidant should typically be 1.00:1.25. [13]3. Polymerization: Cool the monomer solution in an ice bath (0-5 °C). Add the oxidant solution dropwise to the monomer solution under continuous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Completion: Allow the reaction to proceed at this temperature for 24 hours to ensure complete polymerization. [13]5. Purification: Filter the resulting polymer precipitate. Wash the precipitate sequentially with 0.2 M HCl and petroleum ether to remove any unreacted monomer and low-molecular-weight oligomers. [13]6. Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization (Self-Validation): The structure and properties of the synthesized polymer must be confirmed.

    • FT-IR & UV-Vis Spectroscopy: To confirm the polymer exists in the desired protonated emeraldine form. [14][15] * NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and composition. [14][15] * SEM (Scanning Electron Microscopy): To analyze the surface morphology of the polymer. [14][15] * Solubility Test: Assess solubility in various organic solvents (NMP, DMF, DMSO, CHCl₃) to determine its processability for film formation. [13]

Chemical Sensors

The electrical properties of PANI derivatives are highly sensitive to their chemical environment. [15]This sensitivity makes them excellent candidates for chemical sensors. Thin films of these polymers can be deposited onto electrodes, and changes in their conductivity or electrochemical response upon exposure to specific analytes (like ammonia, hydrogen sulfide, or changes in pH) can be measured. [16][13][15]The ability to modify the aniline monomer allows for the tuning of sensors to be more selective and sensitive to particular substances. [13]

Corrosion Inhibitors

Aniline and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments. [17][18] Mechanism of Action - Adsorption: The inhibitory action is attributed to the adsorption of the aniline molecules onto the metal surface. [18][19]The nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring facilitate this adsorption, forming a protective film. This film acts as a barrier, slowing down the anodic and/or cathodic reactions of the corrosion process. [19]The efficiency of inhibition is highly dependent on the molecular structure, with substituents on the aniline ring influencing the electron density and adsorption characteristics. [18]

Inhibitor Derivative Metal Medium Max Inhibition Efficiency (IE%) Reference
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine Carbon Steel 1 M HCl 89.72% at 10⁻³ M [19]
Aniline Copper 0.1 M HCl High at 10⁻² M [18]

| 2,4-dimethyl aniline | Mild Steel | HCl | 77.3% at 95 mM | [20]|

Dyes, Pigments, and Analytical Chemistry

Synthetic Dyes

The history of synthetic chemistry is intrinsically linked to aniline. The first commercially successful synthetic dye, mauveine, was discovered by William Henry Perkin in 1856 during an attempt to synthesize quinine from aniline. [1][21]This discovery launched the synthetic dye industry. Aniline derivatives are key precursors for azo dyes, the largest class of synthetic colorants, through diazotization and coupling reactions. [22]Though less common now, this historical application underscores the fundamental reactivity of the aniline structure.

Electrochemistry and Analytical Reagents

The electrochemical properties of aniline derivatives make them valuable in analytical chemistry. They can be electrochemically oxidized, a process that has been studied extensively to understand the reaction mechanisms. [23][24]This electroactivity allows them to be used in the development of electrochemical sensors and as redox mediators. [25]Certain sulfonated aniline derivatives are water-soluble and exhibit well-behaved redox properties, making them suitable for studies in aqueous solutions. [25]

Conclusion

The applications of aniline derivatives in research are both broad and deep, spanning the creation of life-saving medicines to the development of advanced functional materials. Their value lies in the inherent versatility of the aniline scaffold—a simple structure that provides a robust platform for immense chemical complexity. For medicinal chemists, it is a privileged structure, but one that must be handled with a keen awareness of potential metabolic liabilities. For materials scientists, it is the monomeric unit for a class of polymers with tunable and highly desirable electronic properties. As synthetic methodologies continue to advance, the potential for creating novel aniline derivatives with tailored functions will undoubtedly continue to expand, ensuring their relevance in scientific research for years to come.

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Exploratory

An In-depth Technical Guide to 5-Chloro-2-(3-methylphenoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-(3-methylphenoxy)aniline, a diaryl ether aniline derivative of interest to researchers in medicinal chemistry and drug discovery. By synthesizing field...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-(3-methylphenoxy)aniline, a diaryl ether aniline derivative of interest to researchers in medicinal chemistry and drug discovery. By synthesizing field-proven insights with established chemical principles, this document serves as a practical resource for understanding the synthesis, properties, commercial availability, and potential applications of this compound.

Introduction: The Strategic Value of the 2-Phenoxyaniline Scaffold

The 2-phenoxyaniline scaffold is a privileged structural motif in modern drug discovery. Its unique three-dimensional arrangement, combining the hydrogen-bonding capabilities of the aniline moiety with the conformational flexibility of the ether linkage, allows for effective interaction with a wide range of biological targets. The incorporation of a chloro-substituent at the 5-position and a methyl group on the phenoxy ring, as seen in 5-Chloro-2-(3-methylphenoxy)aniline, provides chemists with valuable handles to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. While aniline-containing compounds are widely used, it is important for drug developers to consider potential metabolic liabilities that can sometimes lead to toxicity.[1] Careful structural modification and bioisosteric replacement are common strategies to mitigate these risks.[1]

Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem[2]
Molecular Weight 233.70 g/mol PubChem[2]
CAS Number 56966-51-9Multiple Suppliers
Appearance Likely a solid at room temperatureInferred
Predicted XlogP 3.8PubChem[2]
Hydrogen Bond Donors 1 (from the aniline -NH₂)PubChem[2]
Hydrogen Bond Acceptors 2 (from the ether oxygen and aniline nitrogen)PubChem[2]

Note: The XlogP value suggests moderate lipophilicity, a common feature in orally bioavailable drug candidates. The presence of both hydrogen bond donors and acceptors allows for a variety of potential interactions with protein targets.

Synthesis and Reaction Chemistry

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline is not explicitly detailed in readily accessible scientific literature. However, its structure, a diaryl ether, points towards two primary and well-established synthetic strategies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these methods often depends on the desired scale, substrate availability, and tolerance of functional groups.

Plausible Synthetic Route 1: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-O bonds, specifically for synthesizing diaryl ethers.[3] This approach would likely involve the coupling of a phenoxide with an aryl halide.

A probable pathway for synthesizing 5-Chloro-2-(3-methylphenoxy)aniline via an Ullmann-type reaction would involve the coupling of 3-methylphenol with 2,4-dichloro-1-nitrobenzene, followed by the reduction of the nitro group.

Reaction Scheme:

G cluster_0 Step 1: Ullmann Condensation (C-O Coupling) cluster_1 Step 2: Nitro Group Reduction 2,4-dichloro-1-nitrobenzene 2,4-dichloro-1-nitrobenzene Intermediate_Nitro 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene 2,4-dichloro-1-nitrobenzene->Intermediate_Nitro Cu catalyst, Base (e.g., K2CO3), High Temp. 3-methylphenol 3-methylphenol 3-methylphenol->Intermediate_Nitro Intermediate_Nitro_2 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene Final_Product 5-Chloro-2-(3-methylphenoxy)aniline Intermediate_Nitro_2->Final_Product Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C)

Caption: Plausible Ullmann synthesis of the target compound.

Experimental Causality:

  • Catalyst and Base: A copper catalyst (e.g., CuI, Cu₂O) is essential for the Ullmann condensation. A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the nucleophilic phenoxide.

  • High Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C) to proceed at a reasonable rate.

  • Nitro Group Reduction: The nitro group is a versatile precursor to the aniline. Its reduction can be achieved under various conditions, such as with tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. A patent for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, describes a two-step hydrogenation process to minimize side reactions.[4]

Plausible Synthetic Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for C-N bond formation. This method often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.

A potential Buchwald-Hartwig approach would involve the coupling of 2-bromo-4-chloro-1-(3-methylphenoxy)benzene with an ammonia surrogate, or a direct amination.

Reaction Scheme:

G Aryl_Halide 2-Bromo-4-chloro-1-(3-methylphenoxy)benzene Final_Product 5-Chloro-2-(3-methylphenoxy)aniline Aryl_Halide->Final_Product Amine_Source Ammonia Surrogate (e.g., Benzophenone Imine) or Direct Ammonia Amine_Source->Final_Product Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu)

Caption: Plausible Buchwald-Hartwig synthesis of the target compound.

Experimental Causality:

  • Catalyst and Ligand: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), is crucial for the catalytic cycle. The choice of ligand is critical and can significantly impact reaction efficiency.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used to facilitate the deprotonation of the amine and the subsequent reductive elimination step.

  • Amine Source: Direct coupling with ammonia can be challenging due to its volatility and potential for catalyst inhibition. Therefore, ammonia surrogates, which are later hydrolyzed to reveal the primary aniline, are often employed.

Commercial Availability and Supplier Information

5-Chloro-2-(3-methylphenoxy)aniline is available from several chemical suppliers, typically as a research chemical. When sourcing this compound, it is crucial to verify the purity and obtain the corresponding certificate of analysis.

SupplierPurityNotes
Fluorochem97%Provides basic physicochemical properties and safety information.
AK Scientific, Inc.>95%Lists the compound under CAS number 56966-51-9.

Note: Researchers should always confirm the identity and purity of the supplied material using appropriate analytical techniques before use.

Applications in Research and Drug Development

While specific examples of 5-Chloro-2-(3-methylphenoxy)aniline being used in the synthesis of a marketed drug are not readily found in the literature, its structural motifs are present in a variety of biologically active compounds. For instance, the related 2-(4-chloro-3-methylphenoxy) moiety is a key component of certain acetohydrazide derivatives that have been investigated for antimicrobial and anthelmintic activities.[4]

The primary utility of this compound for drug development professionals lies in its role as a versatile building block. It can be used in:

  • Fragment-Based Drug Discovery (FBDD): As a fragment for screening against biological targets.

  • Lead Optimization: The aniline group provides a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, it can be acylated, alkylated, or used in further cross-coupling reactions to build more complex molecules.

  • Synthesis of Heterocycles: The aniline can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines, quinoxalines, and benzodiazepines, which are common cores in many pharmaceuticals.[5]

Analytical Characterization and Quality Control

To ensure the identity and purity of 5-Chloro-2-(3-methylphenoxy)aniline, a combination of analytical techniques should be employed. Although a published spectrum for this specific isomer is not available, the expected spectral characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aniline protons (which may be a broad singlet), and the methyl group protons (a singlet around 2.3 ppm). The splitting patterns of the aromatic protons would be complex due to the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to chlorine, oxygen, and nitrogen would have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (233.70 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching bands for the aromatic and methyl groups, and C-O-C stretching for the diaryl ether linkage.

Safety and Handling

Based on information from suppliers, 5-Chloro-2-(3-methylphenoxy)aniline is classified as a hazardous substance.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a commercially available diaryl ether aniline that holds potential as a valuable building block for medicinal chemists and drug discovery professionals. While specific, detailed synthetic protocols and experimental characterization data are not yet prevalent in the public domain, its synthesis can be rationally designed based on well-established methodologies such as the Ullmann condensation and Buchwald-Hartwig amination. Its structural features make it an attractive starting point for the synthesis of more complex molecules for biological screening and lead optimization. As with any research chemical, careful analytical characterization and adherence to safety protocols are paramount for its effective and safe use in the laboratory.

References

  • PubChem. 5-chloro-2-(3-methylphenoxy)aniline. National Center for Biotechnology Information. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. (2024). [Link]

  • Google Patents. A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. (WO2009090669A2).
  • PubMed Central (PMC). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). [Link]

  • ResearchGate. (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

Abstract This document provides a comprehensive, validated protocol for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The described proce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The described procedure leverages a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group, two fundamental transformations in modern organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a reproducible, scalable, and efficient method. The protocol emphasizes safety, mechanistic understanding, and high-purity outcomes, supported by authoritative references.

Introduction

5-Chloro-2-(3-methylphenoxy)aniline is a crucial structural motif found in a variety of biologically active molecules. The diaryl ether linkage is a common feature in many therapeutic agents, making the efficient and reliable synthesis of this intermediate a high-priority for drug discovery programs.

The synthetic strategy detailed herein follows a two-step sequence. The first step is a nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether bond.[1][2] This is followed by the reduction of a nitroarene to the corresponding aniline.[3][4][5] This synthetic route is robust, generally provides high yields, and is amenable to scale-up.

Scientific Rationale and Reaction Mechanism

The synthesis is accomplished in two main stages:

Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Formation

The initial step involves the copper-catalyzed reaction between an aryl halide and a phenol, a classic transformation known as the Ullmann condensation.[6][7][8][9] In this specific application, an activated aryl halide, 1,4-dichloro-2-nitrobenzene, reacts with m-cresol. The nitro group (-NO₂) is strongly electron-withdrawing, which activates the aryl halide to nucleophilic attack, particularly at the ortho and para positions.

The reaction is typically facilitated by a base, which deprotonates the phenol to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the electron-deficient carbon of the aryl halide, displacing the halide and forming the diaryl ether linkage. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[2]

Stage 2: Reduction of the Nitro Group

The second stage is the reduction of the nitro group in the diaryl ether intermediate to an amine. A variety of methods exist for this transformation.[3][4][10][11] Common approaches include catalytic hydrogenation or the use of reducing metals in acidic media, such as iron.[4][5] Another effective method involves the use of tin(II) chloride.[3] This step is generally high-yielding and chemoselective.

The overall synthetic pathway is depicted below:

Caption: Synthetic workflow for 5-Chloro-2-(3-methylphenoxy)aniline.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaPurity
1,4-Dichloro-2-nitrobenzene89-61-2C₆H₃Cl₂NO₂>98%
m-Cresol108-39-4C₇H₈O>99%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃>99%
Copper(I) Iodide (CuI)7681-65-4CuI>98%
Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous
Iron Powder (Fe)7439-89-6Fe<10 micron
Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl>99.5%
Ethanol (EtOH)64-17-5C₂H₅OHAnhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Hexane110-54-3C₆H₁₄ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl37%
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated Sol.
BrineN/ANaCl(aq)Saturated Sol.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Granular
Equipment
  • Three-neck round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene
  • In a dry three-neck round-bottom flask under an inert atmosphere, combine 1,4-dichloro-2-nitrobenzene (1.0 eq), m-cresol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a reaction concentration of approximately 0.5 M.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a beaker containing ice-water and stir.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline
  • To a round-bottom flask containing the crude 4-chloro-2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq), add ethanol and water in a 4:1 ratio.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Chloro-2-(3-methylphenoxy)aniline.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₃H₁₂ClNO

  • Molecular Weight: 233.70 g/mol

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the proposed structure.

  • Mass Spectrometry: The observed mass should correspond to the calculated molecular weight.

Troubleshooting and Key Considerations

  • Incomplete Diary Ether Formation: Ensure all reagents and solvents are anhydrous. The quality of the copper catalyst can also impact the reaction efficiency.

  • Low Yield in Nitro Reduction: The iron powder should be activated if necessary (e.g., by washing with dilute HCl). Vigorous stirring is essential to ensure good mixing.

  • Purification: The final product may require careful purification to remove all traces of starting materials and byproducts. A gradient elution during column chromatography is recommended.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. By following these procedures, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical and materials science research.

References

  • Ullmann Condensation - SynArchive. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • The Ullmann Ether Condensation - ResearchGate. (URL: [Link])

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])

  • 5-Chloro-2-[(3-methylphenyl)methoxy]aniline - PubChem. (URL: [Link])

  • 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO) - PubChemLite. (URL: [Link])

  • Synthesis method of 5-chloro-2-methyl aniline - Google P
  • The chemical synthesis method of 5-chloro-2-nitroaniline - Google P
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis strategies with aromatic substitution - YouTube. (URL: [Link])

  • Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. (URL: [Link])

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Application

Application Note: A Robust Two-Step Laboratory Scale Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

Abstract This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a valuable intermediate in pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process, commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a chemoselective reduction of a nitro group to the desired aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and comprehensive safety protocols.

Introduction

Substituted diaryl ether aniline scaffolds are prevalent motifs in a wide array of biologically active molecules and functional materials. The title compound, 5-Chloro-2-(3-methylphenoxy)aniline, incorporates key structural features that make it an attractive building block for further chemical elaboration. The strategic placement of the chloro, methyl, and amino functionalities on the diaryl ether framework allows for diverse downstream modifications. This document outlines a reliable and scalable laboratory procedure for its preparation, focusing on practical execution and a thorough understanding of the underlying chemical principles.

Synthetic Strategy

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline is approached via a convergent two-step sequence. The core of this strategy lies in the initial formation of the diaryl ether bond, followed by the unmasking of the aniline functionality.

Step 1: Ullmann Condensation. The first step involves the formation of the diaryl ether intermediate, 4-chloro-2-(3-methylphenoxy)-1-nitrobenzene . This is achieved through an Ullmann condensation, a classic and reliable method for the synthesis of diaryl ethers.[1][2] In this reaction, 2,4-dichloronitrobenzene is reacted with 3-methylphenol in the presence of a copper catalyst and a strong base. The choice of 2,4-dichloronitrobenzene is critical; the nitro group activates the chlorine atom at the ortho position towards nucleophilic aromatic substitution, favoring the desired regioselectivity over substitution at the para-chloro position.

Step 2: Chemoselective Nitro Reduction. The second step is the reduction of the nitro group in the diaryl ether intermediate to the corresponding primary amine, yielding the final product. For this transformation, a classic Béchamp reduction using iron powder in the presence of a catalytic amount of hydrochloric acid is employed.[3][4] This method is highly effective for the reduction of aromatic nitro compounds and is known for its excellent chemoselectivity, leaving the chloro and ether functionalities intact.[5]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Intermediate 4-Chloro-2-(3-methylphenoxy)- 1-nitrobenzene 2,4-Dichloronitrobenzene->Intermediate CuI, NaH, DMF 3-Methylphenol 3-Methylphenol 3-Methylphenol->Intermediate Final_Product 5-Chloro-2-(3-methylphenoxy)aniline Intermediate->Final_Product Fe, HCl, EtOH/H2O

Caption: Synthetic route for 5-Chloro-2-(3-methylphenoxy)aniline.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (Ullmann Condensation)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,4-Dichloronitrobenzene192.0010.01.92 g
3-Methylphenol (m-cresol)108.1411.01.19 g
Sodium Hydride (60% in oil)24.00 (as NaH)12.00.48 g
Copper(I) Iodide (CuI)190.451.00.19 g
Anhydrous Dimethylformamide (DMF)--20 mL
Hexane (for washing NaH)--~10 mL
Diethyl Ether--For extraction
Saturated NaCl solution (brine)--For washing
Anhydrous Magnesium Sulfate--For drying

Safety Precautions:

  • Sodium Hydride (NaH): is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6] Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[1]

  • Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Handle in a fume hood and avoid inhalation and skin contact.

  • Copper(I) Iodide: is harmful if swallowed and can cause irritation. Avoid inhalation of dust.

  • The Ullmann condensation is typically performed at elevated temperatures.[7] Ensure the reaction setup is secure and use a heating mantle with a temperature controller.

Step-by-Step Procedure:

  • Preparation of Sodium Hydride: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the sodium hydride dispersion. Wash the dispersion three times with anhydrous hexane (3-4 mL each) to remove the mineral oil. Decant the hexane carefully each time using a cannula under a positive pressure of nitrogen.

  • Reaction Setup: Add anhydrous DMF (20 mL) to the flask containing the washed sodium hydride.

  • Formation of the Phenoxide: While stirring, slowly add a solution of 3-methylphenol (1.19 g, 11.0 mmol) in a small amount of anhydrous DMF to the sodium hydride suspension at room temperature. Hydrogen gas will evolve. Stir the mixture until the gas evolution ceases (approximately 30 minutes), indicating the complete formation of the sodium phenoxide.

  • Addition of Catalyst and Aryl Halide: To the resulting suspension, add copper(I) iodide (0.19 g, 1.0 mmol) followed by 2,4-dichloronitrobenzene (1.92 g, 10.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification of the Intermediate: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-chloro-2-(3-methylphenoxy)-1-nitrobenzene as a solid.

Part 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline (Nitro Reduction)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene263.685.01.32 g
Iron Powder (Fe)55.8425.01.40 g
Concentrated Hydrochloric Acid (HCl)36.46-~0.5 mL
Ethanol (EtOH)--20 mL
Water (H₂O)--5 mL
Ethyl Acetate (EtOAc)--For extraction
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For neutralization
Anhydrous Sodium Sulfate--For drying

Safety Precautions:

  • Hydrochloric Acid: is corrosive and should be handled with care, wearing appropriate PPE.

  • The reaction is exothermic. Ensure adequate cooling is available.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 4-chloro-2-(3-methylphenoxy)-1-nitrobenzene (1.32 g, 5.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Addition of Reagents: Add the iron powder (1.40 g, 25.0 mmol) to the suspension. Heat the mixture to reflux and then add the concentrated hydrochloric acid (~0.5 mL) dropwise.

  • Reaction Conditions: Maintain the reaction at reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Extraction and Neutralization: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Purification of the Final Product: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-Chloro-2-(3-methylphenoxy)aniline as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Expected Spectroscopic Data for 5-Chloro-2-(3-methylphenoxy)aniline:

While specific experimental data is not provided in the initial search, based on the structure and data for similar compounds, the following characteristic signals would be expected:

  • ¹H NMR (in CDCl₃): Aromatic protons in the range of δ 6.5-7.5 ppm, a broad singlet for the -NH₂ protons (which may be exchangeable with D₂O), and a singlet for the -CH₃ group around δ 2.3 ppm.

  • ¹³C NMR (in CDCl₃): Signals corresponding to the aromatic carbons, with characteristic shifts for carbons attached to chlorine, oxygen, nitrogen, and the methyl group.

  • IR (KBr): Characteristic N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-O-C stretching for the diaryl ether, and C-Cl stretching vibrations.

Troubleshooting and Optimization

  • Low yield in Ullmann condensation: Ensure all reagents and solvents are anhydrous. The activity of the copper catalyst can be crucial; using freshly opened or activated copper(I) iodide is recommended. Reaction temperature and time may also need optimization.

  • Incomplete nitro reduction: If the reduction is sluggish, adding a small amount of additional HCl can sometimes accelerate the reaction. Ensure the iron powder is of fine grade to provide a large surface area.

  • Purification challenges: Anilines can be prone to oxidation and may darken over time. Purification should be performed promptly, and the final product should be stored under an inert atmosphere, protected from light.

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and efficient method for the laboratory-scale preparation of 5-Chloro-2-(3-methylphenoxy)aniline. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs. The causality-driven explanations for the experimental choices aim to empower scientists to adapt and troubleshoot the synthesis as required for their specific applications.

References

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  • Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction? Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • ACS Publications. (2009, July 22). Manufacture, Handling, and Uses of Sodium Hydride. Retrieved from [Link]

  • PubMed. (n.d.). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubChem. (n.d.). 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloronitrobenzene. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of meta chloro nitrobenzene to meta chloro aniline.
  • Google Patents. (n.d.). Method for producing 5-chloro-2-nitroaniline.

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Method

Application Notes and Protocols for the Utilization of 5-Chloro-2-(3-methylphenoxy)aniline in Dyestuff Intermediate Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide on the role and application of 5-Chloro-2-(3-methylphenoxy)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the role and application of 5-Chloro-2-(3-methylphenoxy)aniline as a crucial intermediate in the synthesis of azo dyestuffs. This document outlines the fundamental chemical principles, detailed experimental protocols, and characterization methods pertinent to the use of this compound in creating vibrant and robust colorants. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Significance of Substituted Anilines in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties. The color and properties of these dyes are intricately linked to the electronic nature of the aromatic systems. Substituted anilines are paramount as diazo components in the synthesis of these dyes. The specific substituents on the aniline ring play a critical role in modulating the electronic properties of the resulting diazonium salt, which in turn influences the hue, intensity, and fastness of the final dye.

5-Chloro-2-(3-methylphenoxy)aniline is a bespoke intermediate designed to impart specific characteristics to the final dyestuff. The presence of a chloro group, a methyl group, and a phenoxy ether linkage all contribute to the final properties of the dye, including its shade, solubility, and affinity for various substrates. The chloro and methyl groups can influence the electron density of the aromatic ring, thereby affecting the color, while the phenoxy group can enhance the dye's fastness properties.

Physicochemical Properties of 5-Chloro-2-(3-methylphenoxy)aniline

A thorough understanding of the physical and chemical properties of the starting intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem
Molecular Weight 233.70 g/mol PubChem
Appearance Expected to be a solid at room temperatureInferred from similar structures
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water.General knowledge of similar anilines
CAS Number 127060-63-9PubChem

Core Synthetic Workflow: From Aniline to Azo Dye

The synthesis of an azo dye from 5-Chloro-2-(3-methylphenoxy)aniline follows a well-established two-step reaction sequence: diazotization followed by azo coupling .

Principle of Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C).[1][2] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

The resulting diazonium salt is a weak electrophile that is ready to react with an electron-rich coupling component.

Principle of Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt reacts with an activated aromatic ring, such as a phenol or an aniline derivative, to form the azo compound.[3][4] The position of the coupling on the electron-rich ring is directed by the activating group (e.g., -OH, -NH₂). For phenols, the coupling is typically carried out under mildly alkaline conditions, while for anilines, it is performed in a slightly acidic medium.

Detailed Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a monoazo disperse dye using 5-Chloro-2-(3-methylphenoxy)aniline as the diazo component and 2-naphthol as the coupling component. This combination is expected to produce a dye in the orange-to-red region of the visible spectrum.

Materials and Reagents
  • 5-Chloro-2-(3-methylphenoxy)aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • pH indicator paper

Step-by-Step Protocol

Part A: Diazotization of 5-Chloro-2-(3-methylphenoxy)aniline

  • In a 250 mL beaker, add 2.34 g (0.01 mol) of 5-Chloro-2-(3-methylphenoxy)aniline.

  • To this, add 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to form a fine slurry of the amine hydrochloride salt.

  • Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring. It is imperative to maintain this temperature range throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride slurry over a period of 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the reaction mixture to prevent the escape of nitrous acid fumes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution of the diazonium salt should be kept in the ice bath and used promptly in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath with stirring.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately. The color is expected to be in the orange to red range.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Check the pH of the final mixture; it should be slightly alkaline. If necessary, add a small amount of dilute sodium hydroxide solution.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts.

  • For further purification and to remove any unreacted 2-naphthol, wash the crude dye with a small amount of cold ethanol.

  • Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.

  • The yield of the purified dye can be calculated based on the initial amount of 5-Chloro-2-(3-methylphenoxy)aniline used.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the azo dye from 5-Chloro-2-(3-methylphenoxy)aniline.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification start_A 5-Chloro-2-(3-methylphenoxy)aniline intermediate Diazonium Salt Solution start_A->intermediate Diazotization reagent_A1 HCl, H₂O reagent_A1->start_A reagent_A2 NaNO₂, 0-5 °C reagent_A2->intermediate product Azo Dye Precipitate intermediate->product Slow Addition start_B 2-Naphthol start_B->product Coupling reagent_B NaOH, H₂O, 5-10 °C reagent_B->start_B filtration Vacuum Filtration product->filtration washing Washing (H₂O, Ethanol) filtration->washing drying Drying washing->drying final_product Purified Azo Dye drying->final_product

Caption: Workflow for the synthesis of an azo dye.

Characterization and Quality Control

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point indicates a high degree of purity.
FT-IR Spectroscopy Presence of a characteristic N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹. Absence of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) from the starting material. Presence of O-H stretching (if applicable from the coupling component), C-H, C=C aromatic, and C-O-C ether stretches.
UV-Visible Spectroscopy An absorption maximum (λ_max) in the visible region (400-700 nm), which is responsible for the color of the dye. The λ_max value is indicative of the specific chromophore and can be used for quantitative analysis.
¹H NMR Spectroscopy The spectrum should be consistent with the proposed structure of the azo dye, showing signals for all the aromatic and aliphatic protons in the correct integration ratios. The disappearance of the -NH₂ protons from the starting aniline is a key indicator of a successful reaction.
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of the synthesized azo dye.

Safety Precautions

  • Aniline derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures. Never attempt to isolate the diazonium salt in its solid form.

  • The reaction of sodium nitrite with acid generates toxic nitrogen oxides. Ensure adequate ventilation.

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a valuable intermediate for the synthesis of azo dyes. The protocol provided herein, based on the fundamental principles of diazotization and azo coupling, offers a reliable method for the preparation of a representative disperse dye. The structural features of this aniline derivative are expected to impart desirable properties to the final colorant. Researchers are encouraged to adapt and optimize this protocol for the synthesis of a wide range of azo dyes with tailored characteristics for various applications.

References

  • Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]

  • ResearchGate. (n.d.). Diazo coupling reaction of aniline derivatives with 2- naphtol in the presence of FHS. [Link]

  • PubChem. (n.d.). 5-chloro-2-(3-methylphenoxy)aniline. Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2019, May 21). Disperse Orange 29 dyes synthesis methods. [Link]

  • SciSpace. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. [Link]

  • ResearchGate. (n.d.). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). [Link]

  • Patsnap Eureka. (2021, September 17). Orange disperse dye composition, orange disperse dye and its preparation method and use. [Link]

  • Asian Journal of Chemistry. (2018, July 31). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]

  • Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • National Institutes of Health. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

  • Science Alert. (2014, January 9). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3,4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

  • National Institutes of Health. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. [Link]

Sources

Application

Application Note: 5-Chloro-2-(3-methylphenoxy)aniline as a Core Intermediate in the Synthesis of Bioactive Molecules

An Application Note for Researchers and Drug Development Professionals Abstract 5-Chloro-2-(3-methylphenoxy)aniline is a bespoke chemical intermediate of significant value in pharmaceutical and medicinal chemistry. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Chloro-2-(3-methylphenoxy)aniline is a bespoke chemical intermediate of significant value in pharmaceutical and medicinal chemistry. Its diaryl ether structure, combined with the reactive aniline moiety, makes it a strategic building block for constructing complex molecules, particularly those designed as kinase inhibitors and other targeted therapeutics. This document provides a detailed guide to the synthesis of this intermediate and its subsequent application in the construction of a representative N-phenylbenzamide, a common scaffold in drug discovery. We offer field-proven protocols, explain the causality behind experimental choices, and present a framework for its integration into drug development workflows.

Introduction: The Strategic Value of 5-Chloro-2-(3-methylphenoxy)aniline

In modern drug design, the assembly of molecular scaffolds that can effectively interact with biological targets is paramount. 5-Chloro-2-(3-methylphenoxy)aniline presents a unique combination of structural features that make it a highly desirable intermediate:

  • Diaryl Ether Linkage: The ether bond provides a balance of rigidity and conformational flexibility, allowing the molecule to adopt optimal orientations within a protein's binding pocket.

  • Substituted Aromatic Rings: The chlorine and methyl substituents offer opportunities for tuning physicochemical properties such as lipophilicity and metabolic stability. They can also form specific halogen bonds or hydrophobic interactions to enhance binding affinity.

  • Nucleophilic Aniline Group: The primary amine is a versatile chemical handle, perfectly poised for elaboration into amides, ureas, sulfonamides, or for participation in cyclization reactions to form heterocyclic systems. This reactivity is central to its utility.

Aniline and its derivatives are foundational in the pharmaceutical industry, serving as precursors to a wide range of drugs. The specific structure of 5-Chloro-2-(3-methylphenoxy)aniline makes it an ideal starting point for molecules targeting ATP-binding sites in kinases, where a substituted aniline often forms critical hydrogen bonds with the hinge region of the enzyme.[1]

Table 1: Physicochemical Properties of 5-Chloro-2-(3-methylphenoxy)aniline

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem[2]
Molecular Weight 233.70 g/mol PubChem[2]
InChIKey KBUUENZGTGZADQ-UHFFFAOYSA-NPubChem[2]
Predicted XlogP 3.8PubChem[2]
Appearance (Typically) Off-white to brown solid or oilGeneral Knowledge

Core Application: A Representative Synthetic Pathway

To illustrate the utility of 5-Chloro-2-(3-methylphenoxy)aniline, we present a robust, three-stage synthesis culminating in a representative N-phenylbenzamide derivative. Such derivatives are explored for a variety of biological activities, including as anti-cancer agents.[3]

A logical disconnection of the target N-phenylbenzamide scaffold reveals the central role of our key intermediate. The amide bond is retrosynthetically cleaved to reveal 5-Chloro-2-(3-methylphenoxy)aniline and a substituted benzoic acid, demonstrating a convergent synthesis strategy.

Retrosynthesis Target Target N-Phenylbenzamide Scaffold Disconnection Amide Bond Disconnection Target->Disconnection Intermediate 5-Chloro-2-(3-methylphenoxy)aniline (Key Intermediate) Acid Substituted Benzoic Acid (Coupling Partner) Disconnection->Intermediate Disconnection->Acid

Caption: Retrosynthetic approach for a target benzamide.

The forward synthesis begins with commercially available starting materials and proceeds through the formation of a nitro-substituted diaryl ether. This precursor is then reduced to the key aniline intermediate, which is finally coupled with a carboxylic acid to yield the target molecule.

Synthesis_Pathway cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Amide Coupling SM1 2,5-Dichloronitrobenzene Precursor 4-Chloro-1-(3-methylphenoxy) -2-nitrobenzene SM1->Precursor Ullmann Condensation SM2 m-Cresol SM2->Precursor Intermediate 5-Chloro-2-(3-methylphenoxy)aniline (Key Intermediate) Precursor->Intermediate Catalytic Hydrogenation Target Final N-Phenylbenzamide Product Intermediate->Target Amide Bond Formation Acid Benzoic Acid Derivative Acid->Target

Caption: Three-stage workflow for synthesizing the target molecule.

Detailed Experimental Protocols

Principle of the Reaction (E-E-A-T): This protocol utilizes a copper-catalyzed Ullmann condensation.[4][5] The copper(I) catalyst facilitates the coupling of an aryl halide with a phenol. The reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide, and a high-boiling polar solvent to achieve the necessary reaction temperature. The nitro group on the 2,5-dichloronitrobenzene ring activates the chlorine at the C1 position for nucleophilic aromatic substitution, making it the preferred site of reaction over the chlorine at C5.[6]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)
2,5-Dichloronitrobenzene89-61-2192.0050.0
m-Cresol108-39-4108.1455.0 (1.1 eq)
Potassium Carbonate (K₂CO₃)584-08-7138.2175.0 (1.5 eq)
Copper(I) Iodide (CuI)7681-65-4190.455.0 (0.1 eq)
Dimethylformamide (DMF)68-12-273.09200 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene (9.60 g, 50.0 mmol), m-cresol (5.95 g, 55.0 mmol), anhydrous potassium carbonate (10.36 g, 75.0 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).

  • Solvent Addition: Add 200 mL of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into 1 L of ice-cold water and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash sequentially with 1 M NaOH (2 x 150 mL) to remove unreacted cresol, followed by water (2 x 150 mL), and finally with brine (150 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure nitro-ether precursor.

Principle of the Reaction (E-E-A-T): This step involves the reduction of the aromatic nitro group to a primary amine. While various methods exist, catalytic hydrogenation is often preferred for its clean conversion and high yields. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation, with hydrogen gas serving as the reductant. Methanol is a common solvent for this reaction.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)
Nitro-ether PrecursorN/A263.6840.0
Palladium on Carbon (10%)7440-05-3N/A10 mol %
Hydrogen (H₂) Gas1333-74-02.02Excess
Methanol (MeOH)67-56-132.04250 mL

Step-by-Step Methodology:

  • Setup: Add the nitro-ether precursor (10.55 g, 40.0 mmol) and methanol (250 mL) to a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 425 mg, 10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Shake the mixture at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with methanol.

    • Rinse the Celite pad with additional methanol (50 mL).

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Chloro-2-(3-methylphenoxy)aniline.

    • The product is often pure enough for the next step. If necessary, it can be further purified by column chromatography or recrystallization.

Principle of the Reaction (E-E-A-T): This protocol describes a standard amide coupling reaction. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride reacts readily with the nucleophilic aniline intermediate in the presence of a mild base like triethylamine (Et₃N) to neutralize the HCl byproduct, driving the reaction to completion.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)
Aniline IntermediateN/A233.7030.0
Benzoic Acid65-85-0122.1233.0 (1.1 eq)
Thionyl Chloride (SOCl₂)7719-09-7118.9745.0 (1.5 eq)
Triethylamine (Et₃N)121-44-8101.1945.0 (1.5 eq)
Dichloromethane (DCM)75-09-284.93150 mL

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a separate flask under nitrogen, suspend benzoic acid (4.03 g, 33.0 mmol) in dichloromethane (50 mL).

    • Add thionyl chloride (3.28 mL, 45.0 mmol) dropwise at 0 °C. Add one drop of DMF as a catalyst.

    • Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.

    • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Coupling:

    • Dissolve the aniline intermediate (7.01 g, 30.0 mmol) and triethylamine (6.27 mL, 45.0 mmol) in dichloromethane (100 mL) in a flask at 0 °C.

    • Dissolve the crude benzoyl chloride in 20 mL of DCM and add it dropwise to the aniline solution over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 3:1) until the aniline starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 100 mL of water.

    • Separate the organic layer. Wash it sequentially with 1 M HCl (2 x 75 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL), and brine (75 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure target benzamide.

Quantitative Data Summary

The following table provides typical, representative data for the synthetic sequence described. Actual results may vary based on reaction scale and specific laboratory conditions.

StepReactionTemp (°C)Time (h)Typical Yield (%)Purity (by HPLC)
1 Ullmann Condensation1451675-85%>95%
2 Nitro Reduction25 (RT)590-98%>98%
3 Amide Coupling25 (RT)580-90%>99%

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Aniline Derivatives: Aromatic amines are toxic and can be absorbed through the skin.[7] They are suspected carcinogens. Avoid inhalation and skin contact.

  • Chlorinated Aromatics: These compounds can be irritating and environmentally persistent. Handle with care.

  • Reagents:

    • DMF: A reproductive toxin. Avoid inhalation and skin contact.

    • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle with extreme caution.

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. The filter cake should never be allowed to dry in the air and should be quenched carefully into water.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a valuable and versatile intermediate for pharmaceutical research. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in constructing complex, drug-like molecules. The strategic combination of a diaryl ether backbone with a reactive aniline handle ensures its continued relevance in the development of next-generation targeted therapies.

References

  • Fisher Scientific. (2025).
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. (Note: This is a foundational reference for the Ullmann reaction; a modern, accessible URL is provided for the general reaction type). URL: [Link]

  • PubChem. (n.d.). Compound Summary for CID 3368159, 5-chloro-2-(3-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Knowde. (n.d.). Industrial Applications of Aniline. Retrieved January 22, 2026, from [Link]

  • Rishabh Industries. (n.d.). Intermediates. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 22, 2026, from [Link]

  • Çalışkan, E., et al. (2012). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Molecules, 17(1), 847-861. URL: [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline. Retrieved January 22, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 22, 2026, from [Link]

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Method

experimental protocol for reactions involving 5-Chloro-2-(3-methylphenoxy)aniline

An Application Note and Protocol Guide for Reactions Involving 5-Chloro-2-(3-methylphenoxy)aniline Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Reactions Involving 5-Chloro-2-(3-methylphenoxy)aniline

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and synthetic utility of 5-Chloro-2-(3-methylphenoxy)aniline. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We present detailed, validated protocols for key transformations, including a fundamental N-acetylation and a more advanced electrophilic cyclization to construct quinoline scaffolds, a privileged core in drug discovery. Safety protocols, data presentation, and mechanistic visualizations are integrated to create a self-contained and authoritative resource for leveraging this versatile synthetic building block.

Introduction and Scientific Context

5-Chloro-2-(3-methylphenoxy)aniline is a diaryl ether derivative, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its architecture combines several key reactive features:

  • A Nucleophilic Aniline Moiety: The primary aromatic amine (-NH₂) is a potent nucleophile and a versatile handle for a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the substituents on the ring.

  • An Electron-Rich Aromatic System: The phenoxy and chloro substituents influence the electron density of the aniline ring, directing its reactivity in electrophilic substitution reactions and modulating the basicity of the amine.

  • A Stable Diaryl Ether Linkage: The ether bond provides conformational flexibility while connecting two distinct aromatic systems, a common strategy in the design of bioactive molecules.

Understanding how to strategically manipulate the aniline functional group is paramount to unlocking the synthetic potential of this molecule. This guide will focus on protocols that are both fundamental and illustrative of its application in constructing more complex molecular architectures.

Physicochemical Properties and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.

Table 1: Physicochemical Data for 5-Chloro-2-(3-methylphenoxy)aniline

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem[1]
Molecular Weight 233.70 g/mol PubChem[1]
Appearance Typically an off-white to light brown solidN/A
CAS Number 3169-83-3Sigma-Aldrich
Predicted XlogP 3.8PubChem[1]
Critical Safety Precautions

Substituted anilines require careful handling. Based on data for structurally similar compounds, the following precautions are mandatory.[2][3]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Transformations and Mechanistic Rationale

The reactivity of 5-Chloro-2-(3-methylphenoxy)aniline is dominated by the aniline nitrogen. We will explore two representative and highly useful transformations.

Reaction I: N-Acetylation for Amine Protection and Modulation

Acetylation is a fundamental reaction used to convert primary and secondary amines into amides. This transformation is crucial for several reasons:

  • Reactivity Moderation: The resulting N-acetyl group is significantly less activating than the free amino group. This is because the nitrogen's lone pair is delocalized into the adjacent carbonyl, reducing its ability to donate electron density into the aromatic ring.[5] This allows for more controlled subsequent reactions, such as preventing polysubstitution in electrophilic aromatic substitution.[5][6]

  • Protecting Group: The amide is stable to a wide range of reaction conditions but can be hydrolyzed back to the free amine, typically under acidic or basic conditions.

  • Synthetic Handle: The amide itself can be a key functional group in the final target molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.[7][8]

Reaction II: Electrophilic Cyclization for Heterocycle Synthesis

A more advanced application of this aniline is its use as a precursor for heterocyclic systems. Quinolines, for instance, are a class of nitrogen-containing heterocycles with widespread biological activity, found in antimalarial drugs like chloroquine.[9] A powerful method to construct substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines.[9][10]

This process involves two key stages:

  • Alkynylation: The aniline nitrogen is first functionalized with an alkyne-containing side chain.

  • Cyclization: The resulting N-(2-alkynyl)aniline is treated with an electrophile (e.g., I₂, ICl, PhSeBr). The electrophile activates the alkyne, which is then attacked by the electron-rich aniline ring in a 6-endo-dig cyclization, leading directly to the quinoline core.[9][11] This strategy showcases how 5-Chloro-2-(3-methylphenoxy)aniline can serve as the foundational piece for building complex, drug-like scaffolds.

Detailed Experimental Protocols

Protocol 1: N-Acetylation of 5-Chloro-2-(3-methylphenoxy)aniline

This protocol describes the synthesis of N-(5-chloro-2-(3-methylphenoxy)phenyl)acetamide using acetic anhydride and sodium acetate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline (1 eq) in Glacial Acetic Acid C Add Acetic Anhydride (1.1 eq) to Aniline solution A->C B Prepare separate solution of Sodium Acetate (1.1 eq) in Water D Immediately add Sodium Acetate solution C->D E Stir and cool in ice bath to induce precipitation D->E F Collect crude product by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry product under vacuum H->I

Caption: Workflow for the N-acetylation of the target aniline.

Table 2: Reagent List for N-Acetylation

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
5-Chloro-2-(3-methylphenoxy)aniline233.705.01.17 gStarting Material
Glacial Acetic Acid60.05-15 mLSolvent
Acetic Anhydride102.095.50.52 mLAcetylating Agent
Sodium Acetate (anhydrous)82.035.50.45 gBase
Deionized Water18.02-5 mLFor NaOAc solution
Ethanol (95%)46.07-As neededRecrystallization
  • Dissolution: To a 50 mL Erlenmeyer flask, add 5-Chloro-2-(3-methylphenoxy)aniline (1.17 g, 5.0 mmol) and glacial acetic acid (15 mL). Swirl the flask to dissolve the solid.

  • Reagent Preparation: In a separate small beaker, prepare a solution of sodium acetate (0.45 g, 5.5 mmol) in deionized water (5 mL).

  • Reaction Initiation: To the aniline solution, add acetic anhydride (0.52 mL, 5.5 mmol) in one portion. Swirl to mix, and immediately add the sodium acetate solution.[12]

  • Precipitation: A precipitate of the acetamide product should form rapidly. Continue to swirl the mixture for 5 minutes at room temperature.

  • Cooling: Place the flask in an ice-water bath for 15-20 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any remaining acetic acid and salts.

  • Purification: Transfer the crude solid to a clean flask. Recrystallize from a minimal amount of hot 95% ethanol, adding water dropwise if necessary to induce crystallization upon cooling.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C to a constant weight.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, IR).

  • Acetic Acid as Solvent: Acetic acid is used as the solvent because both the aniline starting material and the acetic anhydride are soluble in it.

  • Role of Sodium Acetate: Acetic anhydride can react with the HCl that might be present as an impurity or formed in side reactions. More importantly, the acetate ion acts as a base to deprotonate the ammonium intermediate formed after the aniline attacks the anhydride, driving the reaction to completion.[12]

Caption: Mechanism of N-acetylation of an aromatic amine.

Protocol 2: Synthesis of a 3-Iodoquinoline Derivative (Advanced Application)

This protocol outlines a two-step synthesis of a substituted quinoline, demonstrating the utility of the title compound in constructing complex heterocyclic cores relevant to medicinal chemistry.

  • To a sealed tube, add 5-Chloro-2-(3-methylphenoxy)aniline (1 eq.), propargyl bromide (1.2 eq.), potassium carbonate (2.0 eq.), and acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 60-70°C for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the N-alkynylated aniline.

This procedure is adapted from established methods for electrophilic cyclization.[9][13]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(2-propynyl)aniline from Step A (1 eq.) in acetonitrile (MeCN).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) followed by a solution of iodine (I₂, 1.5 eq.) in MeCN dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of MeCN).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-iodoquinoline derivative.

  • Alkynylation (Step A): This is a standard Sₙ2 reaction where the nucleophilic aniline nitrogen displaces the bromide from propargyl bromide. A base like K₂CO₃ is required to neutralize the HBr formed.

  • Electrophile Choice (Step B): Iodine (I₂) is a mild and effective electrophile for activating the alkyne π-system, initiating the cyclization cascade.[9]

  • Base (Step B): NaHCO₃ is a mild base used to neutralize the HI that is generated during the final aromatization step of the reaction, preventing potential side reactions.[9] The 3-iodo substituent on the final product is a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).

Conclusion

5-Chloro-2-(3-methylphenoxy)aniline is a readily available and synthetically versatile intermediate. The protocols detailed herein for N-acetylation and quinoline synthesis provide reliable and scalable methods for its utilization. The principles and experimental rationales discussed are intended to empower researchers to adapt and apply these transformations within their own synthetic programs, accelerating progress in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline. BenchChem. 7

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Link

  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177-1187. Link

  • Scribd. (n.d.). Acetylation of Aniline. Link

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Link

  • Chemistry Steps. (n.d.). Reactions of Aniline. Link

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Link

  • PubChem. (n.d.). 5-chloro-2-(3-methylphenoxy)aniline. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-(2-methylphenoxy)aniline. Merck. Link

  • Capot Chemical. (2009). MSDS of 5-Chloro-2-phenoxyaniline. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Chloro-o-toluidine. Link

  • ResearchGate. (2010). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Link

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Chloro-2-methyl aniline. Link

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 5-Chloro-2-(3-methylphenoxy)aniline

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-2-(3-methylphenoxy)aniline. The developed is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-2-(3-methylphenoxy)aniline. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in research and drug development settings. The protocol herein provides a comprehensive guide, from initial sample preparation to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

5-Chloro-2-(3-methylphenoxy)aniline is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for use in regulated industries, a validated analytical method for its quantification is paramount to ensure product quality, consistency, and to monitor its stability over time. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] This document provides a detailed, field-proven protocol for the determination of 5-Chloro-2-(3-methylphenoxy)aniline, designed to be readily implemented in a laboratory setting. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Analyte Properties and Chromatographic Considerations

A foundational understanding of the analyte's physicochemical properties is critical for the development of a successful HPLC method.

  • Structure: 5-Chloro-2-(3-methylphenoxy)aniline

  • Molecular Formula: C₁₃H₁₂ClNO

  • Molecular Weight: 233.7 g/mol

  • Predicted LogP: ~3.7-4.0

The presence of both chloro and methylphenoxy groups contributes to the molecule's hydrophobicity (indicated by the high LogP value), making it an ideal candidate for reversed-phase chromatography. The aromatic rings are strong chromophores, suggesting good sensitivity for UV detection. Based on the analysis of similar aniline derivatives, a detection wavelength in the range of 250-300 nm is expected to be optimal.[2]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric glassware: Class A.

  • HPLC Vials: Amber, 2 mL, with caps and septa.

  • Syringe filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • 5-Chloro-2-(3-methylphenoxy)aniline reference standard: Purity >99%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm or HPLC grade.

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%.

  • Ammonium Acetate: HPLC grade.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness for retaining hydrophobic aromatic compounds.[3][4] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase HPLC. Phosphoric acid is added to the aqueous phase to control the pH and ensure the aniline moiety is protonated, leading to sharper peaks and more consistent retention times.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 65% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or λmax determined by DAD)
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-(3-methylphenoxy)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored refrigerated and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Accurately weigh an amount of sample expected to contain 5-Chloro-2-(3-methylphenoxy)aniline and dissolve it in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5]

G cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Validation Validation Protocol (ICH Q2) Dev->Validation Proceed to Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Workflow from Method Development to Validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A stability-indicating method is crucial for demonstrating that the analytical procedure can distinguish the main active ingredient from any degradation products.[6]

Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to induce degradation.

    • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • Acceptance Criteria: The method is specific if the peak for 5-Chloro-2-(3-methylphenoxy)aniline is well-resolved from any degradation peaks and from any peaks in the blank. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five concentrations of 5-Chloro-2-(3-methylphenoxy)aniline across the intended range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

  • Analyze a system suitability standard with each variation.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time should not shift significantly.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

G Start Start Analysis SST Inject System Suitability Standard (SST) Start->SST CheckParams Check SST Parameters (Tailing, Plates, RSD) SST->CheckParams Pass Parameters Pass CheckParams->Pass Yes Fail Parameters Fail CheckParams->Fail No RunSamples Proceed with Sample Analysis Pass->RunSamples Troubleshoot Troubleshoot System Fail->Troubleshoot Troubleshoot->SST End End Analysis RunSamples->End

Caption: System Suitability Test Workflow.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of 5-Chloro-2-(3-methylphenoxy)aniline. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This document serves as a complete guide for researchers, scientists, and drug development professionals for the implementation of this analytical method.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Siahmed, K., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 5(92), 75647-75655. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

Sources

Method

Gas Chromatography Methods for the Analysis of Aniline Derivatives: A Detailed Guide to Overcoming Analytical Challenges

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide to the analysis of aniline and its derivatives by Gas Chromatography (GC)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the analysis of aniline and its derivatives by Gas Chromatography (GC). Aniline and its substituted compounds are foundational chemicals in numerous industries but also represent a class of potentially toxic environmental and biological contaminants. Their inherent polarity and basicity pose significant challenges to GC analysis, often leading to poor peak shape and inaccurate quantification. This document details field-proven protocols for sample preparation, including essential derivatization techniques, and provides optimized instrumental methods using various detectors (NPD, ECD, MS). By explaining the causality behind methodological choices, this guide equips researchers with the expertise to develop robust, sensitive, and reliable analytical workflows.

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline and its derivatives are indispensable precursors in the synthesis of polymers, dyes, pharmaceuticals, pesticides, and rubber products.[1][2] However, their widespread use has led to their emergence as environmental pollutants in wastewater, soil, and air.[3][4][5] Furthermore, exposure to aniline is a toxicological concern, as it can induce methemoglobinemia.[1] Many aniline derivatives are also considered suspected carcinogens.[2] Consequently, the accurate and sensitive determination of these compounds in diverse matrices—from industrial effluents to biological fluids—is a critical task for environmental monitoring, occupational safety, and pharmaceutical development.

Gas chromatography is a powerful technique for this purpose, but the chemical nature of anilines presents distinct challenges. As polar, basic compounds, they are prone to strong interactions with active sites (e.g., acidic silanols) within the GC system, leading to significant peak tailing.[6][7] Some are also thermally labile, degrading in the high temperatures of the GC inlet.[2] This guide provides a systematic approach to overcome these obstacles, focusing on the pillars of effective sample preparation and optimized chromatographic conditions.

Part 1: The Critical First Step – Sample Preparation and Derivatization

A successful analysis begins long before the sample is injected. The goal of sample preparation is to isolate the analytes of interest from the sample matrix and prepare them in a form suitable for GC analysis. For aniline derivatives, this often involves a crucial derivatization step.

Extraction from Complex Matrices

The choice of extraction technique is dictated by the sample matrix.

  • Liquid-Liquid Extraction (LLE): A robust and widely used technique for aqueous samples like wastewater. The sample pH is typically adjusted to >11 to ensure the anilines are in their neutral, base form, facilitating their extraction into an organic solvent like methylene chloride.[3][8] For biological fluids such as serum, LLE with chloroform under alkaline conditions has proven effective.[1]

  • Solid-Phase Extraction (SPE): An alternative to LLE that uses a solid sorbent to trap analytes from a liquid sample. It can offer cleaner extracts and reduce solvent consumption. On-line SPE coupled with HPLC is also an option, particularly when avoiding derivatization is desired.[9]

  • Accelerated Solvent Extraction (ASE): A highly efficient technique for solid matrices like soil. ASE uses elevated temperatures and pressures to rapidly extract analytes, reducing extraction time and solvent volume compared to traditional methods.[5]

Derivatization: Enhancing Analyte Performance

For many aniline derivatives, direct GC analysis is problematic. Derivatization is a chemical modification process that converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[10] This single step is often the key to achieving sharp, symmetrical peaks and reliable quantification.

Causality of Derivatization:

  • Reduces Polarity: The active hydrogen on the amine group is replaced, minimizing strong interactions with the GC column and preventing peak tailing.[11]

  • Increases Volatility: The resulting derivative is more easily vaporized in the GC inlet.[10]

  • Improves Thermal Stability: The derivative is less likely to degrade at high temperatures.[2]

  • Enhances Detector Sensitivity: Specific derivatizing agents can introduce electrophoric groups (e.g., fluorine atoms), dramatically increasing the response of an Electron Capture Detector (ECD).[12]

Common Derivatization Strategy: Acylation A prevalent and effective method is acylation, which involves reacting the aniline with an acid anhydride. A powerful, two-step procedure for trace analysis in water involves:

  • Acetylation: Acetic anhydride is added directly to the aqueous sample to form N-acetyl derivatives.

  • Trifluoroacetylation: After extraction, the N-acetyl derivatives are further reacted with trifluoroacetic anhydride (TFAA). The resulting N-trifluoroacetylated products are highly responsive to an ECD.[12]

G cluster_0 Sample Collection cluster_1 Extraction cluster_2 Derivatization (Crucial Step) cluster_3 Final Preparation Sample Aqueous, Solid, or Biological Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Aqueous/ Biological SPE Solid-Phase Extraction (SPE) Sample->SPE Aqueous ASE Accelerated Solvent Extraction (ASE) Sample->ASE Solid Deriv React with Agent (e.g., Acetic Anhydride, TFAA) LLE->Deriv SPE->Deriv ASE->Deriv Concentrate Concentrate Extract (Nitrogen Blowdown) Deriv->Concentrate SolventEx Solvent Exchange (if needed) Concentrate->SolventEx GC_Ready GC-Ready Sample SolventEx->GC_Ready

Caption: General workflow for aniline sample preparation.

Part 2: Instrumental Analysis – Optimizing the GC System

The selection of the GC column, detector, and operating parameters must be tailored to the specific aniline derivatives and the goals of the analysis.

GC Column Selection

The fundamental principle of chromatography, "like dissolves like," governs column selection.[13]

  • Non-Polar to Mid-Polar Columns: For general-purpose analysis of derivatized anilines, a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS, Equity-5) is an excellent starting point.[14][15] These columns offer high efficiency and thermal stability and separate compounds primarily by their boiling points.

  • Specialized Amine Columns: For underivatized, more challenging amines, specialized columns are available. These columns have a basic deactivation treatment to minimize active sites and produce more symmetrical peaks. A wax-type phase, such as the Agilent J&W CP-Wax 51 for Amines, is designed specifically for this purpose.[16]

Column TypeStationary PhasePolarityRecommended For
General Purpose 5% Phenyl / 95% DimethylpolysiloxaneLowDerivatized anilines, general screening.[14]
Confirmation 50% Phenyl / 50% DimethylpolysiloxaneIntermediateOrthogonal separation for confirmation.
Amine-Specific Polyethylene Glycol (Wax) with basic deactivationHighUnderivatized, highly polar amines.[16]
Detector Selection: Tailoring for Sensitivity and Selectivity

The choice of detector depends on the required sensitivity, selectivity, and whether structural confirmation is needed.

  • Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust and reliable but offers no specific selectivity for anilines.[17][18]

  • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds. This is often the detector of choice for analyzing anilines in complex environmental matrices, as it minimizes interferences from non-nitrogenous compounds.[3][8]

  • Electron Capture Detector (ECD): Extremely sensitive to compounds containing electronegative atoms, such as halogens. It is ideal for analyzing anilines that have been derivatized with reagents like TFAA or for analyzing halogenated aniline derivatives.[12]

  • Mass Spectrometer (MS): Provides both quantitative data and qualitative structural information, making it the gold standard for confirmation. The MS can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[1][5][19]

// Nodes Start [label="Start:\nAnalyze Aniline Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deriv [label="Is Derivatization Performed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YesDeriv [label="YES"]; NoDeriv [label="NO"]; Col_Deriv [label="Column Choice:\n5% Phenyl (e.g., DB-5ms)", fillcolor="#F1F3F4", fontcolor="#202124"]; Col_NoDeriv [label="Column Choice:\nSpecialized Amine Column\n(e.g., Wax-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect_Choice [label="What is the Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Detector Nodes NPD [label="Detector:\nNPD\n(High Selectivity for Nitrogen)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECD [label="Detector:\nECD\n(High Sensitivity for\nHalogenated Derivatives)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Detector:\nMS\n(Definitive Identification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FID [label="Detector:\nFID\n(General Screening)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Deriv; Deriv -> Col_Deriv [label="Yes"]; Deriv -> Col_NoDeriv [label="No"]; Col_Deriv -> Detect_Choice; Col_NoDeriv -> Detect_Choice; Detect_Choice -> NPD [label="Trace analysis in\ncomplex matrix"]; Detect_Choice -> ECD [label="Ultra-trace analysis with\nfluorinated derivative"]; Detect_Choice -> MS [label="Confirmation or\nunknown identification"]; Detect_Choice -> FID [label="High concentration or\nsimple matrix"]; } }

Caption: Decision tree for selecting a GC column and detector.

Part 3: Field-Proven Analytical Protocols

The following protocols are adapted from established, authoritative methods and provide a starting point for laboratory implementation.

Protocol 1: GC-NPD Analysis of Anilines in Wastewater (Adapted from EPA Method 8131)

This method is designed for the determination of various aniline derivatives in environmental water samples.[3]

1. Sample Preparation (LLE): a. Measure 1 L of aqueous sample into a 2 L separatory funnel. b. Adjust the sample pH to ≥ 11 with NaOH. c. Add 60 mL of methylene chloride and shake for 2 minutes. d. Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask. e. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride. f. Concentrate the combined extracts using a Kuderna-Danish apparatus. g. Exchange the solvent to toluene just prior to final concentration.[3] h. Adjust the final volume to 1.0 mL.

2. GC-NPD Parameters:

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-methylpolysiloxane (e.g., SE-54)[3]
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 300°C
Oven Program 70°C (hold 1 min), then 3°C/min to 150°C, then 10°C/min to 280°C[19]
Injection 1-2 µL, Splitless
Protocol 2: High-Sensitivity GC-ECD Analysis via Derivatization (Adapted from Stern et al.)

This protocol is optimized for detecting nanomolar quantities of aniline and aminophenols in water.[12]

1. Sample Preparation (Derivatization & LLE): a. To a 100 mL aqueous sample, add 1 mL of saturated sodium borate solution and 0.5 mL of acetic anhydride. Stir for 15 minutes. b. Add 5 mL of methylene chloride and stir for another 15 minutes. c. Transfer the mixture to a separatory funnel, drain, and collect the methylene chloride layer. d. To the extracted acetate derivatives, add 150 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine. Let react for 15 minutes. e. Evaporate excess reagent with a gentle stream of nitrogen. f. Reconstitute in 300 µL of cyclohexane for injection.

2. GC-ECD Parameters:

ParameterSetting
Column 10 m x 0.25 mm ID, SP-2100 (or equivalent methyl silicone) WCOT capillary[12]
Carrier Gas Helium at 7 psi[12]
Injector Temp. 250°C[12]
Detector Temp. 250°C[12]
Makeup Gas 10% Methane in Argon at 36 mL/min[12]
Oven Program 80°C to 130°C at 30°C/min[12]
Injection 1 µL
Protocol 3: GC-MS Analysis of Aniline in Serum (Adapted from Dasgupta et al.)

This method is for the quantification of aniline in a complex biological matrix.[1]

1. Sample Preparation (LLE & Derivatization): a. To 1 mL of serum in a glass tube, add internal standard (N-methyl aniline) and 0.5 mL of 5N NaOH. b. Add 5 mL of chloroform and vortex for 1 minute. Centrifuge to separate layers. c. Transfer the chloroform layer to a clean tube and evaporate to dryness under nitrogen. d. Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride and heat at 60°C for 30 minutes. e. Evaporate excess reagent and reconstitute the residue in 50 µL of ethyl acetate for injection.[1]

2. GC-MS Parameters:

ParameterSetting
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film (or equivalent)[15]
Carrier Gas Helium, constant flow
Injector Temp. 250°C
MS Transfer Line 280°C
Oven Program 50°C (hold 2 min), then 10°C/min to 200°C, then 15°C/min to 325°C[14]
MS Mode Selected Ion Monitoring (SIM). For aniline derivative: m/z 343.[1]

Part 4: Troubleshooting Guide – Taming Peak Tailing

Peak tailing is the most common issue when analyzing anilines.[6][11] It compromises resolution and leads to inaccurate integration. A systematic approach is essential for diagnosis and resolution.

SymptomPossible Cause(s)Suggested Remedy
All peaks tail, including non-polar hydrocarbons. System Problem: Poor column installation (dead volume), cold spot in flow path, contaminated injector liner.[20][21]1. Re-cut the column front (10-20 cm), ensuring a clean, square cut.[22] 2. Re-install the column, verifying the correct insertion depth in the inlet and detector. 3. Replace the injector liner with a new, deactivated liner.[11]
Only aniline and other polar analyte peaks tail. Analyte-Specific Activity: Active sites in the liner or on the column are interacting with the polar amines. The column is becoming "active" over time.[6][20]1. Derivatize the sample: This is the most effective solution to eliminate the active amine site.[11] 2. Trim 10-20 cm from the front of the column to remove accumulated non-volatile material and active sites.[22] 3. Use a specialized base-deactivated GC column.[7]
Peak tailing worsens with each injection. Matrix Contamination: Non-volatile sample matrix is accumulating at the head of the column, creating active sites.[20]1. Improve sample cleanup procedures (e.g., add an SPE step). 2. Use a guard column or regularly trim the analytical column. 3. Replace the injector liner.[21]

Conclusion

The successful gas chromatographic analysis of aniline derivatives is an achievable goal that hinges on a thorough understanding of their chemical properties. By implementing rigorous sample preparation, including the strategic use of derivatization, and by carefully selecting and maintaining the GC system, analysts can overcome the challenges of peak tailing and thermal degradation. The protocols and troubleshooting strategies presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to generate accurate, reproducible, and reliable data for this important class of compounds.

References

  • Sternson, L. A., & DeWitte, W. J. (1977). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatography A, 137(2), 305-314.
  • Dasgupta, A., & Mahle, C. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 41(4), 692-695. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Available from: [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International, 25(s4), 22-23. Available from: [Link]

  • Phenomenex Inc. GC Tip: Peak Shape Problems: Tailing Peaks. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available from: [Link]

  • Gierczak, T., Gasiorek, J., & Gawlowski, J. (1996). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Polish Journal of Environmental Studies, 5(3), 43-47. Available from: [Link]

  • SKC Inc. SKC OSHA / NIOSH Sampling Guide for Aniline (Amines, Aromatic). Method NIOSH 2002. Available from: [Link]

  • Snow, N. H. (2002). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 20(6), 552-558. Available from: [Link]

  • Phenomenex Inc. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available from: [Link]

  • SKC Inc. SKC OSHA / NIOSH Sampling Guide for Aniline. Method OSHA PV2079. Available from: [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. Available from: [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • Pace, C. M., & DiNardi, S. R. (1991). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 63(23), 2633-2637. Available from: [Link]

  • U.S. Environmental Protection Agency. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Available from: [Link]

  • ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? Available from: [Link]

  • Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Analytical Chemistry, August 2020. Available from: [Link]

  • Li, J., et al. (2013). Determination of methyl aniline compounds in gasoline by GC-MS. Petroleum Processing and Petrochemicals. Available from: [Link]

  • Element Lab Solutions. (2020). Troubleshooting GC peak shapes. Available from: [Link]

  • Supelco. (1998). Amines Analysis by Packed Column GC. Bulletin 737F. Available from: [Link]

  • Agilent Technologies. CP-Wax 51 for Amines GC column. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). (1994). Aniline. Method PV2079. Available from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Amines, Aromatic. Method 2002. In NIOSH Manual of Analytical Methods (4th ed.). Available from: [Link]

Sources

Application

Application Note: High-Resolution Purification of 5-Chloro-2-(3-methylphenoxy)aniline via Optimized Column Chromatography

Abstract & Introduction 5-Chloro-2-(3-methylphenoxy)aniline is a substituted diaryl ether amine, a structural motif present in numerous pharmacologically active compounds and advanced materials. Its synthesis, often via...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Chloro-2-(3-methylphenoxy)aniline is a substituted diaryl ether amine, a structural motif present in numerous pharmacologically active compounds and advanced materials. Its synthesis, often via nucleophilic aromatic substitution or cross-coupling reactions, can yield a mixture of regioisomers, unreacted starting materials, and other by-products. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the integrity of final products in drug development pipelines.

This application note provides a comprehensive, field-proven protocol for the purification of 5-Chloro-2-(3-methylphenoxy)aniline using silica gel column chromatography. The primary challenge in purifying organic amines on standard silica gel is the strong acid-base interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the silica surface.[1][2][3] This interaction frequently leads to irreversible adsorption, low recovery, and significant peak tailing, compromising separation efficiency.[2]

The methodology detailed herein addresses this core challenge by employing a mobile phase modifier to neutralize the silica surface, thereby ensuring symmetric peak shapes, excellent resolution, and high recovery of the target compound. This guide is designed to be a self-validating system, explaining the causality behind each step to allow for logical adaptation to similar purification challenges.

Analyte Profile & Chromatographic Challenges

  • Compound: 5-Chloro-2-(3-methylphenoxy)aniline

  • Molecular Formula: C₁₃H₁₂ClNO[4]

  • Molecular Weight: 233.70 g/mol [4]

  • Predicted XlogP: 3.8[4]

The molecule's aniline group (pKa of aniline is ~4.6) is basic and prone to protonation by the acidic silanol groups on the surface of standard silica gel (pKa ~7). This strong secondary interaction is the primary cause of poor chromatographic performance.[1][2] Potential impurities may include unreacted 2,4-dichloroaniline or 3-methylphenol, as well as regioisomers from the coupling reaction. The protocol must be robust enough to separate these closely related compounds from the desired product.

Chromatographic Method & Rationale

To mitigate the undesirable interactions between the basic analyte and the acidic stationary phase, this protocol utilizes a standard normal-phase chromatography setup with a crucial modification to the mobile phase.

  • Stationary Phase: Standard Silica Gel (60 Å, 230-400 mesh). While amine-functionalized silica can be an effective but more costly alternative[3], standard silica is widely available and highly effective when used with a properly modified mobile phase.

  • Mobile Phase Strategy: A non-polar/polar solvent system of Hexane/Ethyl Acetate is used to provide the primary separation mechanism based on polarity.[5][6]

  • The Critical Modifier: A small percentage (0.5-1%) of triethylamine (TEA) is added to the mobile phase. The TEA acts as a competing base, effectively neutralizing the acidic silanol sites on the silica gel.[1] This prevents the 5-Chloro-2-(3-methylphenoxy)aniline from strongly adsorbing, resulting in symmetrical peak elution and significantly improved recovery.

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for column chromatography. The target is an Rf value of 0.25-0.35 for the product, ensuring good separation from impurities.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chambers

  • Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • UV lamp (254 nm)

Procedure:

  • Prepare Test Solvents: In separate small beakers, prepare 10 mL mixtures of Hexane:EtOAc in ratios of 19:1, 9:1, and 4:1. To each mixture, add 1% TEA (100 µL).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.

  • Development: Place one plate in each chamber containing a different test solvent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Rf value for the product spot in each solvent system. Select the system that provides an Rf value in the target range of 0.25-0.35 and shows the best separation between the product and any visible impurities.

Part 2: Preparative Column Chromatography

Objective: To purify the crude 5-Chloro-2-(3-methylphenoxy)aniline on a preparative scale using the optimized mobile phase from TLC analysis.

Materials & Equipment:

  • Crude 5-Chloro-2-(3-methylphenoxy)aniline

  • Silica Gel (60 Å, 230-400 mesh), approx. 50-100g per 1g of crude product

  • Optimized Mobile Phase (e.g., Hexane:EtOAc 9:1 + 1% TEA)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or a high-hexane mixture).[5]

    • Pour the slurry into the column, ensuring the stopcock is open to allow solvent to drain. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This method prevents band broadening associated with using a large volume of strong solvent for loading.

  • Elution:

    • Begin eluting the column with the optimized mobile phase determined from the TLC analysis.

    • Maintain a constant flow rate. If separation is difficult, a shallow gradient can be employed by gradually increasing the percentage of ethyl acetate.

  • Fraction Collection & Monitoring:

    • Collect fractions of a consistent volume.

    • Monitor the progress of the separation by spotting alternate fractions on a TLC plate and developing it in the elution solvent.[5]

    • Visualize the TLC plate under UV light to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the mobile phase using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.

    • Place the resulting purified compound under high vacuum to remove any residual solvent.

Data Summary & Expected Outcomes

The following table summarizes the optimized parameters for the purification of 5-Chloro-2-(3-methylphenoxy)aniline.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.
Mobile Phase Hexane / Ethyl Acetate (e.g., 9:1 v/v)Provides good selectivity for moderately polar compounds.
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing and improving recovery of the basic analyte.[1][3]
Method Development TLC with target Rf = 0.25 - 0.35Ensures optimal separation and a reasonable elution time on the column.
Sample Loading Dry Loading (adsorbed on silica)Promotes sharp bands and high resolution by minimizing the initial band volume.
Detection TLC with UV visualization (254 nm)Aromatic nature of the compound allows for easy and non-destructive detection.
Expected Purity >99% (by HPLC/GC)The optimized method effectively removes common synthetic impurities.
Expected Yield 85-95%The use of TEA significantly reduces irreversible adsorption, leading to high product recovery.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Isolation TLC_Analysis TLC Analysis (Hexane:EtOAc + 1% TEA) Solvent_Optimization Optimize Solvent Ratio (Target Rf = 0.25-0.35) TLC_Analysis->Solvent_Optimization Column_Packing Pack Column (Silica Gel Slurry) Solvent_Optimization->Column_Packing Sample_Loading Dry Load Sample (Adsorbed on Silica) Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Pooling Pool Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Pure_Product Pure Product (>99%) Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 5-Chloro-2-(3-methylphenoxy)aniline.

References

  • SIELC Technologies. Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. National Center for Biotechnology Information. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • PubChemLite. 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). Available at: [Link]

  • ACS Publications. Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

  • Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

Sources

Method

Application Note: High-Purity Recovery of 5-Chloro-2-(3-methylphenoxy)aniline through Optimized Recrystallization Techniques

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide for the purification of 5-Chloro-2-(3-methylphenoxy)aniline, a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the purification of 5-Chloro-2-(3-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. Successful synthesis of advanced chemical entities relies on the purity of starting materials. Recrystallization remains a powerful, scalable, and economical method for purification.[1] This guide moves beyond a generic recitation of steps to detail the underlying chemical principles and strategic choices required to develop a robust and reproducible recrystallization protocol. We present methodologies for solvent system screening, detailed protocols for single and mixed-solvent recrystallization, and a logical framework for troubleshooting common issues. The protocols are designed to be self-validating, ensuring researchers can achieve high-purity material consistently.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the compound to crystallize upon cooling. The impurities, being present in a much lower concentration, ideally remain in the solution (the mother liquor). The effectiveness of this process is governed by the selection of an appropriate solvent, which should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[1]

For a molecule like 5-Chloro-2-(3-methylphenoxy)aniline, its structural features dictate the choice of solvents. The presence of aromatic rings and a chloro-substituent imparts significant non-polar character, while the amine group provides a site for hydrogen bonding and introduces polarity. This amphiphilic nature suggests that a single ideal solvent may not exist, making mixed-solvent systems a particularly attractive option.

Physicochemical Properties of 5-Chloro-2-(3-methylphenoxy)aniline

A thorough understanding of the compound's properties is the first step in designing a purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem CID: 3368159[2]
Molecular Weight 233.70 g/mol Fluorochem[3]
Appearance (Predicted) Off-white to tan solidInferred from similar aromatic amines
Predicted XlogP 3.8PubChem CID: 3368159[2]
Hydrogen Bond Donors 1 (from -NH₂)Fluorochem[3]
Hydrogen Bond Acceptors 2 (from -O- and -N-)Inferred from structure

Note: Experimental melting point and specific solubility data are not widely reported in the literature. Therefore, the following protocols are based on established chemical principles and empirical data from structurally related compounds.

Strategic Solvent Selection

The selection of a solvent system is the most critical variable in recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

The following diagram illustrates the logical workflow for selecting a suitable solvent system for 5-Chloro-2-(3-methylphenoxy)aniline.

G cluster_0 Solvent Selection Workflow cluster_1 Decision Point start Start: Crude 5-Chloro-2-(3-methylphenoxy)aniline solubility_test Test Solubility in Potential Solvents (e.g., Ethanol, Toluene, Water, Heptane) start->solubility_test decision Good solubility when hot, poor when cold? solubility_test->decision single_solvent Proceed with Single-Solvent Protocol decision->single_solvent  Yes mixed_solvent Design Mixed-Solvent System (Solvent + Anti-Solvent) decision->mixed_solvent  No re_evaluate Re-evaluate Solvent Choices mixed_solvent->re_evaluate G A 1. Dissolution Dissolve crude solid in minimum hot solvent. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B If solids remain C 3. Crystallization Slowly cool the solution to induce crystal growth. A->C If solution is clear B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: General experimental workflow for purification by recrystallization.

Protocol B: Mixed-Solvent Recrystallization (Isopropanol/Water System)

This protocol is a robust starting point for 5-Chloro-2-(3-methylphenoxy)aniline.

Materials:

  • Crude 5-Chloro-2-(3-methylphenoxy)aniline

  • Isopropanol (IPA), reagent grade

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution:

    • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add isopropanol in small portions (e.g., 2-3 mL at a time) while heating gently with stirring. Continue adding IPA until the solid is fully dissolved at a temperature just below the boiling point of IPA (82°C). Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.

  • Addition of Anti-Solvent:

    • While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

    • Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again. Causality: This step ensures the solution is perfectly saturated at the high temperature, preventing premature precipitation and promoting the formation of well-defined crystals.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice. [1] * Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold 50:50 IPA/water mixture. Causality: The wash solvent must be cold to avoid redissolving the product. The solvent composition is chosen to effectively wash away the mother liquor (containing impurities) without dissolving the purified crystals.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol C: Troubleshooting
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution: Re-heat the solution to dissolve the oil. Add more of the primary solvent (e.g., isopropanol) and repeat the cooling process. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site.

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the compound is very soluble even at low temperatures.

    • Solution: Boil off some of the solvent to concentrate the solution and attempt cooling again. If using a mixed-solvent system, add more anti-solvent. Adding a "seed crystal" from a previous successful batch can initiate crystallization.

  • Problem: Purity is not significantly improved.

    • Cause: The chosen solvent system does not effectively discriminate between the compound and a key impurity. Structurally similar impurities can sometimes co-crystallize. [4] * Solution: A different solvent system must be selected. For instance, if a polar system like IPA/water fails, try a non-polar system like Toluene/Heptane. Alternatively, an acid-base extraction could be performed prior to recrystallization to remove acidic or basic impurities. For amines, conversion to a hydrochloride salt, recrystallization of the salt, and subsequent neutralization back to the free base is a powerful purification strategy. [5][6]

Verification of Purity

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1°C). Compare the melting point of the recrystallized product to the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure substance should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. An increase in the area percent of the main peak confirms purification.

References

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2119-2133. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. Retrieved from [Link]

Sources

Application

The Strategic Utility of 5-Chloro-2-(3-methylphenoxy)aniline in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Heterocyclic Chemistry 5-Chloro-2-(3-methylphenoxy)aniline is a bespoke synthetic intermediate poised for the construction of a diverse array of heterocyclic compounds. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

5-Chloro-2-(3-methylphenoxy)aniline is a bespoke synthetic intermediate poised for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional substitution pattern—a nucleophilic aniline, a directing chloro group, and a sterically influencing 3-methylphenoxy moiety—offers a powerful toolkit for medicinal chemists and drug development professionals. The strategic placement of these groups allows for regioselective cyclization reactions, leading to the formation of privileged heterocyclic cores such as quinazolines and acridones. This guide provides detailed application notes and proposed protocols for leveraging this versatile building block in the synthesis of these important heterocyclic systems. The methodologies presented are grounded in established synthetic principles and are designed to serve as a comprehensive resource for researchers in the field.

I. Synthesis of Substituted Quinazolin-4(3H)-ones: A Gateway to Bioactive Molecules

Quinazolin-4(3H)-ones are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The inherent structure of 5-Chloro-2-(3-methylphenoxy)aniline, possessing an ortho-amino-aryl ether linkage, makes it an ideal precursor for the construction of the quinazoline scaffold through well-established cyclocondensation reactions.

Mechanistic Rationale: The Niementowski Reaction and Analogs

The synthesis of quinazolin-4(3H)-ones from anthranilic acids or their derivatives is a classic and reliable method. While 5-Chloro-2-(3-methylphenoxy)aniline is not an anthranilic acid itself, its aniline functionality can be readily acylated, followed by cyclization. A highly effective and straightforward approach involves a one-pot reaction with a suitable one-carbon synthon, such as formic acid or an orthoester, which serves to both acylate the aniline and provide the additional carbon atom required for the pyrimidinone ring.

The proposed protocol is a modification of established procedures for quinazoline synthesis from 2-aminoaryl compounds.[1][2] The reaction commences with the formylation of the primary amine of 5-Chloro-2-(3-methylphenoxy)aniline. Under acidic conditions and heat, the resulting formamide undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to yield the fused heterocyclic system. The chloro and 3-methylphenoxy substituents are expected to remain intact throughout this process, yielding a highly functionalized quinazoline derivative.

G start 5-Chloro-2-(3-methylphenoxy)aniline intermediate N-formyl Intermediate start->intermediate Formylation reagent + Formic Acid (or Triethyl Orthoformate) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat, Acid Catalyst product 6-Chloro-7-(3-methylphenoxy) -quinazolin-4(3H)-one cyclization->product

Caption: Proposed synthesis of a substituted quinazolin-4(3H)-one.

Experimental Protocol: Proposed Synthesis of 6-Chloro-7-(3-methylphenoxy)quinazolin-4(3H)-one

Disclaimer: This is a proposed protocol based on established methodologies for similar substrates and may require optimization.

Materials:

  • 5-Chloro-2-(3-methylphenoxy)aniline

  • Formic acid (98-100%) or Triethyl orthoformate

  • Polyphosphoric acid (PPA) or Dowtherm A (optional, as a high-boiling solvent)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-(3-methylphenoxy)aniline (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (10-15 eq). Alternatively, triethyl orthoformate (5-10 eq) can be used, often with a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Thermal Cyclization: Heat the reaction mixture to reflux (for formic acid, approx. 100-110 °C; for triethyl orthoformate, approx. 140-150 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If a higher temperature is required, a high-boiling solvent such as Dowtherm A can be used, or the reaction can be conducted in polyphosphoric acid (PPA) at 120-150 °C.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If formic acid was used, carefully pour the reaction mixture into ice-water. If PPA was used, quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. The crude product should precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation:

ParameterExpected Outcome
Product 6-Chloro-7-(3-methylphenoxy)quinazolin-4(3H)-one
Appearance Off-white to pale yellow solid
Yield 60-80% (highly dependent on reaction conditions)
Purity (post-recrystallization) >95%
Key Spectroscopic Data ¹H NMR: Signals corresponding to the quinazolinone core and the 3-methylphenoxy group. Mass Spec: [M+H]⁺ corresponding to the molecular weight of the product.

II. Synthesis of Substituted Acridones: Building a Tricyclic Core

Acridone and its derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer and antiviral properties. The synthesis of the acridone nucleus can be achieved through several methods, with the Ullmann condensation followed by cyclization being a prominent approach.[3]

Mechanistic Rationale: Ullmann Condensation and Acid-Catalyzed Cyclization

The proposed synthesis of a substituted acridone from 5-Chloro-2-(3-methylphenoxy)aniline involves a two-step sequence. The first step is an Ullmann condensation of 5-Chloro-2-(3-methylphenoxy)aniline with a 2-halobenzoic acid, typically 2-chlorobenzoic acid, in the presence of a copper catalyst and a base. This reaction forms an N-phenylanthranilic acid derivative.

The second step is an acid-catalyzed intramolecular cyclization of the N-phenylanthranilic acid intermediate. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote this electrophilic aromatic substitution, where the carboxylic acid is activated and attacks the electron-rich phenoxy-substituted ring. Subsequent dehydration leads to the formation of the tricyclic acridone core.

G start 5-Chloro-2-(3-methylphenoxy)aniline ullmann Ullmann Condensation (Cu catalyst, Base) start->ullmann reagent1 + 2-Chlorobenzoic Acid reagent1->ullmann intermediate N-Phenylanthranilic Acid Intermediate ullmann->intermediate cyclization Acid-Catalyzed Cyclization & Dehydration (e.g., PPA, heat) intermediate->cyclization product Substituted Acridone cyclization->product

Caption: Proposed synthesis of a substituted acridone derivative.

Experimental Protocol: Proposed Synthesis of a Substituted Acridone

Disclaimer: This is a proposed protocol based on established methodologies for similar substrates and may require optimization.

Step 1: Synthesis of the N-Phenylanthranilic Acid Intermediate

Materials:

  • 5-Chloro-2-(3-methylphenoxy)aniline

  • 2-Chlorobenzoic acid

  • Copper (I) iodide (CuI) or Copper powder

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Chloro-2-(3-methylphenoxy)aniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of CuI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO as the solvent.

  • Reaction: Heat the mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the N-phenylanthranilic acid derivative.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product may be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Acridone

Materials:

  • N-Phenylanthranilic acid intermediate from Step 1

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid

Procedure:

  • Reaction Setup: Add the N-phenylanthranilic acid intermediate to an excess of polyphosphoric acid in a round-bottom flask.

  • Cyclization: Heat the mixture to 120-140 °C for 2-4 hours with stirring. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the mixture with a strong base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude acridone product.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Characterization: Characterize the final acridone derivative by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation:

ParameterExpected Outcome
Product Substituted Acridone
Appearance Yellow to orange solid
Yield 50-70% over two steps
Purity (post-recrystallization) >95%
Key Spectroscopic Data ¹H NMR: Characteristic signals for the acridone core and the substituents. Mass Spec: [M+H]⁺ corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

5-Chloro-2-(3-methylphenoxy)aniline represents a highly valuable and underutilized starting material for the synthesis of complex heterocyclic compounds. The proposed protocols for the synthesis of substituted quinazolin-4(3H)-ones and acridones demonstrate the potential of this building block to generate novel molecular architectures for drug discovery and materials science. The strategic positioning of the chloro and 3-methylphenoxy groups provides opportunities for further functionalization, enabling the creation of diverse chemical libraries for biological screening. Researchers are encouraged to explore and optimize these proposed synthetic routes to unlock the full potential of this versatile intermediate.

References

  • Farrow, K. et al. The synthesis of new 2(1H)-quinazolinones, and. 2(1H)- quinazolinethiones, by two different methods is discussed. A thesis presented for the degree of DOCTOR OF PHILOSOPHY UNIVERSITY OF ASTO (YEAR NOT PROVIDED).
  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing (2022).
  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry5, 14–56 (2015).
  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]. (Accessed: 21 January 2026).

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]. (Accessed: 21 January 2026).

  • Brieflands. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]. (Accessed: 21 January 2026).

  • SynArchive. Ullmann Condensation. Available at: [Link]. (Accessed: 21 January 2026).

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]. (Accessed: 21 January 2026).

  • Wikipedia. Ullmann condensation. Available at: [Link]. (Accessed: 21 January 2026).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

Welcome to the technical support center for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity product.

Introduction

5-Chloro-2-(3-methylphenoxy)aniline is a diaryl ether aniline derivative of interest in medicinal chemistry and materials science. The key challenge in its synthesis lies in the efficient formation of the diaryl ether bond. This can be approached through two primary, well-established methodologies: the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling reaction. This guide will delve into both synthetic routes, offering detailed protocols and troubleshooting advice for each.

A two-step synthetic approach is generally employed. The first step involves the formation of the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.

Overall Synthetic Strategy:

Synthesis_Strategy cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Reduction Starting_Materials 2-Bromo-4-chloro-1-nitrobenzene + 3-Methylphenol (m-cresol) Reaction Ullmann Condensation or Buchwald-Hartwig C-O Coupling Starting_Materials->Reaction Intermediate 4-Chloro-1-(3-methylphenoxy)-2-nitrobenzene Reaction->Intermediate Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Final_Product 5-Chloro-2-(3-methylphenoxy)aniline Reduction->Final_Product Ullmann_Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Solvent 3. Solvent Addition (Anhydrous DMF or DMSO) Inert->Solvent Reaction 4. Reaction (Heating at 150-180°C & Stirring) Solvent->Reaction Workup 5. Workup (Cooling, Quenching & Filtration) Reaction->Workup Extraction 6. Extraction (e.g., Ethyl Acetate, Water, Brine) Workup->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Reduction 8. Nitro Group Reduction Purification->Reduction

Caption: Experimental workflow for the Ullmann condensation route.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 2-bromo-4-chloro-1-nitrobenzene (1.0 eq), 3-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with aqueous ammonia and stir for 30 minutes. Filter the mixture through a pad of celite to remove the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-1-(3-methylphenoxy)-2-nitrobenzene.

  • Nitro Group Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, ethyl acetate). Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. After the reduction is complete, neutralize the reaction mixture and extract the product. Further purification by column chromatography or recrystallization may be necessary. [1]

    Parameter Recommendation Rationale
    Aryl Halide 2-bromo-4-chloro-1-nitrobenzene Bromide is a better leaving group than chloride. The nitro group activates the ring towards nucleophilic substitution.
    Phenol 3-Methylphenol (m-cresol) The nucleophile in the reaction.
    Catalyst Copper(I) Iodide (CuI) A common and effective catalyst for Ullmann couplings.
    Base Potassium Carbonate (K₂CO₃) To deprotonate the phenol.
    Solvent Anhydrous DMF or DMSO High-boiling polar aprotic solvents are typically used.

    | Temperature | 150-180 °C | High temperatures are often required to drive the reaction to completion. |

Part 2: Buchwald-Hartwig C-O Cross-Coupling Route

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions than the Ullmann reaction. [2] Q3: My Buchwald-Hartwig C-O coupling is giving a low yield. How can I optimize the reaction conditions?

A: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium catalyst, the ligand, and the base.

  • Optimization 1: Ligand Selection: The choice of phosphine ligand is critical. For C-O bond formation, bulky, electron-rich biarylphosphine ligands are often the most effective.

    • Recommendation: Screen a variety of ligands. Good starting points include XPhos, SPhos, and BrettPhos. These ligands are known to facilitate the reductive elimination step, which is often the rate-limiting step in C-O coupling.

  • Optimization 2: Base Selection: The base plays a crucial role in the catalytic cycle.

    • Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) can be very effective, they may not be compatible with all functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance and are often used in C-O coupling reactions.

  • Optimization 3: Catalyst Precursor: The choice of palladium precursor can impact catalyst activation and stability.

    • Recommendation: Using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Optimization 4: Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are thoroughly dried and degassed before use to prevent catalyst deactivation.

Q4: I am concerned about the free amine in my starting material interfering with the Buchwald-Hartwig coupling. Is this a valid concern?

A: Yes, this is a valid concern. The free amine group can potentially coordinate to the palladium center and inhibit the catalytic cycle. While many Buchwald-Hartwig protocols are robust enough to tolerate a free amine, in some cases, it can lead to lower yields or require higher catalyst loadings.

  • Solution 1: Proceed with the Free Amine: In many modern Buchwald-Hartwig systems, the desired C-O coupling will be favored over C-N coupling, especially with the appropriate choice of ligand. It is often worth attempting the reaction with the unprotected aniline first.

  • Solution 2: Protect the Amine: If the reaction with the free amine is unsuccessful, you can protect the aniline as an amide (e.g., acetamide or pivalamide) or a carbamate (e.g., Boc). This will prevent its interference in the C-O coupling step. However, this will add protection and deprotection steps to your overall synthesis.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Buchwald_Workflow Setup 1. Reaction Setup (Reactants, Precatalyst, Base) Inert 2. Inert Atmosphere (Glovebox or Schlenk Line) Setup->Inert Solvent 3. Solvent Addition (Anhydrous, Degassed Toluene) Inert->Solvent Reaction 4. Reaction (Heating at 80-110°C & Stirring) Solvent->Reaction Workup 5. Workup (Cooling & Filtration) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Reduction 7. Nitro Group Reduction Purification->Reduction

Caption: Experimental workflow for the Buchwald-Hartwig C-O coupling route.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromo-4-chloro-1-nitrobenzene (1.0 eq), 3-methylphenol (1.2 eq), cesium carbonate (1.5 eq), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq) to a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel and maintain under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-1-(3-methylphenoxy)-2-nitrobenzene.

  • Nitro Group Reduction: Follow the same procedure as described in the Ullmann condensation protocol.

Parameter Recommendation Rationale
Aryl Halide 2-bromo-4-chloro-1-nitrobenzeneAryl bromides are generally good substrates for Buchwald-Hartwig reactions.
Phenol 3-Methylphenol (m-cresol)The nucleophile in the reaction.
Precatalyst XPhos-Pd-G3 or similarA well-defined precatalyst ensures efficient and reproducible catalyst activation.
Base Cesium Carbonate (Cs₂CO₃)A moderately strong base with good functional group tolerance.
Solvent Anhydrous, Degassed TolueneA common and effective solvent for this type of coupling.
Temperature 80-110 °CMilder conditions compared to the Ullmann reaction.
Part 3: Purification and Characterization

Q5: I am having difficulty purifying the final product, 5-Chloro-2-(3-methylphenoxy)aniline. What are the best methods?

A: The purification of substituted anilines can be challenging due to their basicity and potential for oxidation.

  • Method 1: Flash Column Chromatography: This is the most common method for purifying products from organic synthesis.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is used for elution. A good starting point is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.

  • Method 2: Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: The ideal solvent will dissolve the product when hot but not at room temperature. Test a range of solvents such as ethanol, methanol, hexane, or mixtures like ethanol/water. [3]

  • Method 3: Acid-Base Extraction: The basicity of the aniline group can be exploited for purification.

    • Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

Q6: What are the expected spectroscopic data for 5-Chloro-2-(3-methylphenoxy)aniline?

A: While a full experimental dataset for this specific molecule is not readily available in the public domain, we can predict the key spectroscopic features based on its structure and data from similar compounds. [4][5][6][7][8]

  • ¹H NMR:

    • Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will show a distinct splitting pattern, as will the protons on the phenoxy ring.

    • The methyl group on the phenoxy ring will appear as a singlet around δ 2.3 ppm.

    • The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons will appear in the range of δ 110-160 ppm.

    • The methyl carbon will appear around δ 21 ppm.

  • IR Spectroscopy:

    • N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

    • C-O-C stretching of the diaryl ether will be observed around 1200-1250 cm⁻¹.

    • C-Cl stretching will be present in the fingerprint region.

  • Mass Spectrometry:

    • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. [Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy)
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method - Journal of Materials and Environmental Science. [Link]

  • Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? | ResearchGate. [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • 5-Chloro-2-(2-chlorophenoxy)aniline - SIELC Technologies. [Link]

  • Superimposed 1 H-NMR spectra of the corresponding amines (aniline and... - ResearchGate. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES - ResearchGate. [Link]

  • NMR spectroscopy para chloro aniline - YouTube. [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

  • 5-Chloro-2-[(3-methylphenyl)methoxy]aniline - PubChem. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common impurities, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate.

I. Synthesis Pathway Overview

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline typically proceeds through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation: Formation of the diaryl ether linkage by reacting a substituted chloronitrobenzene with m-cresol.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

Each of these steps presents a unique set of challenges and potential impurities that can affect the yield and purity of the final product.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Diaryl Ether Formation - Common Issues & Impurities

The formation of the 5-chloro-2-(3-methylphenoxy)nitrobenzene intermediate is a critical step. The choice between a classical Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling will influence the impurity profile.[1][2]

Question 1: My Ullmann condensation reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Ullmann condensations are a common issue.[2] Several factors can contribute to this:

  • Cause: Inactive Copper Catalyst: The "activation" of the copper catalyst is crucial for the reaction to proceed efficiently.

    • Troubleshooting:

      • In-situ Activation: Prepare fresh, activated copper powder by reducing copper sulfate with zinc metal in hot water.[3]

      • Use of Copper(I) Salts: Consider using copper(I) salts like CuI, which can be more reactive.

      • Ligand Assistance: The addition of ligands like phenanthroline can accelerate the reaction.[3]

  • Cause: High Reaction Temperatures and Harsh Conditions: Traditional Ullmann reactions often require high temperatures (>210 °C), which can lead to thermal degradation of starting materials and products.[2]

    • Troubleshooting:

      • Solvent Choice: Use high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2]

      • Modern Catalytic Systems: Explore modern, milder Ullmann-type reactions that utilize soluble copper catalysts and ligands, allowing for lower reaction temperatures.[4]

Question 2: I am observing significant amounts of starting materials (5-chloro-2-nitrophenol and m-cresol) in my crude product after the diaryl ether formation. Why is this happening?

Answer:

The presence of unreacted starting materials points to an incomplete reaction. This can be due to:

  • Cause: Inefficient Base: The base plays a critical role in deprotonating the phenol, making it a more effective nucleophile.

    • Troubleshooting:

      • Base Strength: Ensure a sufficiently strong and non-nucleophilic base is used, such as potassium carbonate or cesium carbonate.

      • Solubility: The solubility of the base in the reaction medium is important. Consider using a phase-transfer catalyst if solubility is an issue.

  • Cause: Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.

    • Troubleshooting:

      • Excess Phenol: Using a slight excess of the less expensive reagent (often the phenol) can drive the reaction to completion.

      • Accurate Measurement: Double-check the molar equivalents of all reactants.

Question 3: What are the common side products in the synthesis of the diaryl ether intermediate?

Answer:

Side reactions can lead to a range of impurities. The most common are:

  • Symmetrical Biaryl Ethers: Self-condensation of the phenol (m-cresol) can occur, especially at high temperatures.

  • Hydrodehalogenation: The chloro-substituent on the nitroaromatic ring can be replaced by a hydrogen atom, leading to 2-(3-methylphenoxy)nitrobenzene.

  • Phenol Formation: Hydrolysis of the aryl halide starting material can regenerate 5-chloro-2-nitrophenol.[5][6]

Part B: Nitro Group Reduction - Common Issues & Impurities

The reduction of the nitro group to an amine is the final step in the synthesis. While generally efficient, this step can also introduce impurities.

Question 4: My nitro group reduction is incomplete, and I see both the nitro intermediate and the final aniline product. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a frequent problem.[7] The choice of reducing agent and reaction conditions is critical.

  • Cause: Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.

    • Troubleshooting:

      • Metal/Acid Systems: When using metals like iron, tin, or zinc in acidic media, ensure a sufficient excess of the metal is present to account for any side reactions.[7]

      • Catalytic Hydrogenation: For catalytic hydrogenation with H2/Pd-C, ensure the catalyst is active and the hydrogen pressure is adequate.[8]

  • Cause: Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent.

    • Troubleshooting:

      • Purify the Intermediate: Ensure the diaryl ether intermediate is reasonably pure before the reduction step.

      • Use Fresh Catalyst: Use a fresh batch of catalyst for each reaction.

Question 5: I am observing over-reduction or other side products during the nitro reduction. What are these and how can I avoid them?

Answer:

Over-reduction and side reactions can occur, especially with aggressive reducing agents.

  • Cause: Formation of Hydroxylamines and Azo Compounds: Strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of hydroxylamines or azo compounds as byproducts.[8][9]

    • Troubleshooting:

      • Milder Reducing Agents: Opt for milder and more selective reducing agents. Common choices include:

        • Catalytic Hydrogenation: H2 with catalysts like Pd/C or Raney Nickel is often a clean and efficient method.[8]

        • Metal in Acid: Fe/HCl or SnCl2/HCl are classic and effective methods for aromatic nitro group reduction.[7]

        • Sodium Borohydride with a Catalyst: NaBH4 in the presence of a transition metal catalyst like Ni(PPh3)4 can also be used.[10]

  • Cause: Dehalogenation: Catalytic hydrogenation can sometimes lead to the removal of the chlorine atom (hydrodehalogenation), especially with palladium catalysts.

    • Troubleshooting:

      • Catalyst Choice: If dehalogenation is a significant issue, consider using Raney Nickel, which is often less prone to causing this side reaction compared to Pd/C.[8]

      • Reaction Conditions: Optimize the reaction temperature and pressure to minimize dehalogenation.

Part C: Purification and Analysis

Question 6: What are the best methods for purifying the final 5-Chloro-2-(3-methylphenoxy)aniline product?

Answer:

Purification is essential to obtain a high-purity final product.

  • Crystallization: This is often the most effective method for removing both polar and non-polar impurities. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions for crystallization.

  • Column Chromatography: For difficult separations or to obtain very high purity material, column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Question 7: How can I analyze the purity of my final product and identify any impurities?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point. HPLC can quantify the main product and detect even small amounts of impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts. Derivatization may sometimes be necessary for less volatile amines.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for identifying and quantifying trace impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the final product and can help identify the structure of major impurities if they are present in sufficient concentration.

III. Summary of Common Impurities

ImpuritySourceRecommended Analytical Technique
5-Chloro-2-nitrophenolIncomplete diaryl ether formationHPLC, GC-MS
m-CresolIncomplete diaryl ether formationHPLC, GC-MS
5-Chloro-2-(3-methylphenoxy)nitrobenzeneIncomplete nitro group reductionHPLC, LC-MS
2-(3-methylphenoxy)anilineDehalogenation during reductionHPLC, GC-MS, LC-MS/MS
N-arylhydroxylamines, Azo compoundsOver-reduction of the nitro groupLC-MS
Symmetrical diaryl ethersSide reaction during ether formationHPLC, GC-MS

IV. Visualizing the Synthesis and Impurity Formation

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Reduction A 5-Chloro-2-nitrophenol C 5-Chloro-2-(3-methylphenoxy)nitrobenzene A->C Ullmann or Buchwald-Hartwig B m-Cresol B->C D 5-Chloro-2-(3-methylphenoxy)aniline C->D Reduction (e.g., H2/Pd-C or Fe/HCl)

Caption: General synthesis pathway for 5-Chloro-2-(3-methylphenoxy)aniline.

Common Impurity Formation Pathways

Impurity_Formation Start_Ether 5-Chloro-2-nitrophenol + m-Cresol Intermediate 5-Chloro-2-(3-methylphenoxy)nitrobenzene Start_Ether->Intermediate Incomplete Reaction Impurity1 Unreacted Starting Materials Start_Ether->Impurity1 Side Reaction Impurity2 Symmetrical Diaryl Ether Start_Ether->Impurity2 Side Reaction Final_Product 5-Chloro-2-(3-methylphenoxy)aniline Intermediate->Final_Product Successful Reduction Impurity3 Dehalogenated Nitro Intermediate Intermediate->Impurity3 Side Reaction (Hydrodehalogenation) Impurity4 Unreacted Nitro Intermediate Intermediate->Impurity4 Incomplete Reduction Impurity6 Over-reduction Products (Hydroxylamines, Azo compounds) Intermediate->Impurity6 Side Reaction Impurity5 Dehalogenated Final Product Final_Product->Impurity5 Side Reaction (Dehalogenation)

Caption: Potential pathways for the formation of common impurities.

V. References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sentellas, S., & Poza, J. J. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubChemLite. 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • PubChem. Phenol, 5-chloro-2-nitro-. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PMC - NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • chemeurope.com. Ullmann condensation. [Link]

  • Google Patents. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

  • SynArchive. Ullmann Condensation. [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

  • Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

Sources

Troubleshooting

troubleshooting guide for 5-Chloro-2-(3-methylphenoxy)aniline synthesis reactions

Answering researchers' most pressing questions, this guide provides in-depth troubleshooting for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science. As Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Answering researchers' most pressing questions, this guide provides in-depth troubleshooting for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Technical Support Center: 5-Chloro-2-(3-methylphenoxy)aniline Synthesis

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline typically proceeds via a two-step sequence: a carbon-oxygen (C-O) cross-coupling reaction to form the diaryl ether backbone, followed by the reduction of a nitro group to the target aniline. This guide addresses common issues encountered in both stages.

Overall Synthetic Pathways

The two most prevalent strategies involve either a late-stage nitro group reduction or the direct coupling of an aniline derivative.

  • Route A: Post-Coupling Reduction: This common industrial route involves the coupling of an activated nitroaromatic halide with 3-methylphenol, followed by reduction.

  • Route B: Direct Aniline Coupling: This route utilizes an aniline derivative directly in the C-O coupling step, avoiding the final reduction.

cluster_0 Route A: Post-Coupling Reduction cluster_1 Route B: Direct Aniline Coupling A_Start1 2-Bromo-4-chloro-1-nitrobenzene A_Couple C-O Cross-Coupling (Ullmann or Buchwald-Hartwig) A_Start1->A_Couple A_Start2 3-Methylphenol A_Start2->A_Couple A_Intermediate 5-Chloro-2-(3-methylphenoxy)-1-nitrobenzene A_Couple->A_Intermediate A_Reduce Nitro Group Reduction A_Intermediate->A_Reduce A_Product 5-Chloro-2-(3-methylphenoxy)aniline A_Reduce->A_Product B_Start1 2-Bromo-5-chloroaniline B_Couple C-O Cross-Coupling (Primarily Buchwald-Hartwig) B_Start1->B_Couple B_Start2 3-Methylphenol B_Start2->B_Couple B_Product 5-Chloro-2-(3-methylphenoxy)aniline B_Couple->B_Product

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Part 1: Diaryl Ether Formation (C-O Coupling)

The formation of the C-O bond is the most critical step. The choice between a traditional Ullmann condensation and a modern palladium-catalyzed Buchwald-Hartwig reaction is a common deliberation.[1][2][3]

Q1: My Ullmann condensation yield is poor and requires very high temperatures (>200 °C). How can I improve this?

A1: This is a classic issue with Ullmann reactions.[2][4] The high activation energy is often due to the low solubility of the copper catalyst and the stability of the intermediates.

  • Causality: Traditional Ullmann reactions often use copper metal or copper(I) salts, which require high temperatures to facilitate the oxidative addition of the aryl halide.[2][4] The reaction is sensitive to the purity of the copper catalyst; oxides on the surface can inhibit the reaction.

  • Troubleshooting Steps:

    • Activate the Copper: If using copper powder, pre-treat it with a dilute acid (e.g., HCl) wash to remove the oxide layer, followed by water and acetone washes, and dry under vacuum.

    • Use a Soluble Copper(I) Source: Copper(I) iodide (CuI) or copper(I) bromide (CuBr) are often more effective than copper powder.

    • Incorporate a Ligand: The addition of a ligand such as 1,10-phenanthroline or an N,N-diamine can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures (120-150 °C).[3]

    • Choice of Base: A strong, non-nucleophilic base is critical. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard. Ensure the base is finely powdered and anhydrous.

    • Solvent: Use a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene.[2] Ensure the solvent is anhydrous.

Q2: I am attempting a Buchwald-Hartwig C-O coupling, but the reaction stalls with significant starting material remaining. What are the likely causes?

A2: Stalled Buchwald-Hartwig reactions are almost always traced back to issues with the catalyst system (palladium source and ligand), the base, or atmospheric contamination.[5][6][7]

  • Causality: The catalytic cycle involves a sensitive Pd(0) species which is prone to oxidation.[8][9] The ligand's steric bulk and electron-donating ability are crucial for promoting the key reductive elimination step that forms the C-O bond.[5] An inappropriate base can fail to efficiently deprotonate the phenol, preventing its entry into the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: This is the most common failure point. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent thoroughly via sparging with inert gas or through freeze-pump-thaw cycles.

    • Ligand Choice: For C-O coupling, bulky, electron-rich biarylphosphine ligands are essential.[5][10] Ligands like t-BuXPhos or Me₄t-BuXPhos are specifically designed for this transformation and often outperform older generation ligands.

    • Palladium Pre-catalyst: Use a reliable, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure consistent generation of the active Pd(0) species.

    • Base Selection: A strong, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are generally more effective than carbonate bases for this reaction.[11]

    • Reagent Purity: Ensure the aryl halide and phenol are pure. Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst.

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination start Low Yield in C-O Coupling U1 Is Copper Catalyst Active? start->U1 B1 Is Atmosphere Inert? start->B1 U2 Is Base Sufficiently Strong & Dry? U1->U2 U_Sol1 Action: Activate Cu with acid wash or use Cu(I) salt + ligand. U1->U_Sol1 U3 Is Temperature High Enough? U2->U3 U_Sol2 Action: Use anhydrous K₂CO₃ or Cs₂CO₃. U2->U_Sol2 U_Sol3 Action: Increase temperature gradually. Consider ligand to lower temp. U3->U_Sol3 B2 Is Ligand Appropriate? B1->B2 B_Sol1 Action: Degas solvent. Ensure positive pressure of Ar/N₂. B1->B_Sol1 B3 Is Base Correct? B2->B3 B_Sol2 Action: Use bulky, electron-rich biarylphosphine ligand (e.g., t-BuXPhos). B2->B_Sol2 B_Sol3 Action: Use strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS). B3->B_Sol3

Caption: Troubleshooting logic for C-O cross-coupling reactions.
Table 1: Comparison of C-O Coupling Methodologies
ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper Powder, Cu(I) salts (e.g., CuI)[2]Palladium(0) or Palladium(II) pre-catalysts[5][7]
Ligand Optional, but recommended (e.g., 1,10-phenanthroline)[3]Required (e.g., bulky biarylphosphines)[10]
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LiHMDS[11]
Temperature High (150-220 °C), can be lower with ligands[2]Mild to moderate (80-110 °C)[5]
Solvent Polar aprotic (DMF, NMP)[2]Aprotic (Toluene, Dioxane, THF)[11]
Pros Economical catalyst, less sensitive to air than some Pd systems.High functional group tolerance, milder conditions, broader substrate scope.[8]
Cons Harsh conditions, limited substrate scope, often requires stoichiometric copper.[2]Expensive catalyst/ligands, requires strictly inert atmosphere.[11]
Part 2: Nitro Group Reduction

The reduction of the intermediate 5-Chloro-2-(3-methylphenoxy)-1-nitrobenzene to the final aniline product is a critical step where chemoselectivity is key.

Q3: My nitro group reduction is incomplete or sluggish. What should I check?

A3: Incomplete reduction is typically due to insufficient reducing agent, deactivated catalyst (for hydrogenation), or improper reaction conditions (e.g., pH).

  • Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[12] Stalling can occur at these intermediate stages if the reducing power is insufficient.

  • Troubleshooting Steps:

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):

      • Ensure a sufficient molar excess of the metal is used (typically 3-5 equivalents).

      • Check the acid concentration. The reaction often needs a specific pH range to proceed efficiently.

      • Increase reaction temperature or time. Gentle heating (50-70 °C) can often drive the reaction to completion.

    • Catalytic Hydrogenation (H₂/Pd-C):

      • Catalyst Poisoning: The starting nitro compound or solvent may contain impurities (e.g., sulfur) that poison the palladium catalyst. Try filtering the starting material through a small plug of silica gel.

      • Catalyst Loading: Increase the catalyst loading (from 5 mol% to 10 mol%).

      • Hydrogen Pressure: Increase the hydrogen pressure. While many reductions work at atmospheric pressure, some require higher pressures (50-100 psi).

      • Solvent: Ensure the solvent is appropriate. Ethanol, methanol, or ethyl acetate are commonly used.

Q4: I am forming colored byproducts during the reduction. What are they and how can I avoid them?

A4: The colored byproducts are likely azo or azoxy compounds, formed by the condensation of the intermediate nitroso and hydroxylamine species.[12]

  • Causality: These side reactions are more common under neutral or basic conditions, or when the reducing agent is added too slowly, allowing the intermediates to build up in concentration.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions: When using metal reductants, ensure the solution remains acidic throughout the reaction. This protonates the hydroxylamine intermediate, preventing its condensation.

    • Control Temperature: Exothermic reactions can promote side product formation. If the reaction is highly exothermic, add the reducing agent portion-wise or use an ice bath to maintain control.

    • Choose a Robust Reducing Agent: Catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen source with Pd/C can be a very clean and efficient method that often minimizes these byproducts.[13]

Table 2: Comparison of Common Nitro Reduction Methods
ReagentConditionsProsCons
Fe / HCl or NH₄Cl Aqueous EtOH or H₂O, Heat[14]Economical, effective, good for large scale.[12]Requires acidic workup, generates iron sludge waste.
SnCl₂·2H₂O / HCl EtOH or EtOAc, RT to HeatWorks well for sensitive substrates, often clean.Stoichiometric tin waste is toxic and requires careful disposal.
H₂ / Pd-C 1-4 atm H₂, EtOH or EtOAc[12][14]Very clean, product is isolated by simple filtration of catalyst.Catalyst can be poisoned, potential for dehalogenation, requires H₂ gas handling.
Sodium Dithionite (Na₂S₂O₄) H₂O/THF or H₂O/DioxaneMild conditions, good functional group tolerance.Often requires a phase-transfer catalyst, can be sluggish.

Experimental Protocols

Protocol 1: Buchwald-Hartwig C-O Coupling

This protocol is a representative example and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-chloro-1-nitrobenzene (1.0 eq), 3-methylphenol (1.2 eq), a G3-XPhos palladacycle pre-catalyst (2 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield 5-Chloro-2-(3-methylphenoxy)-1-nitrobenzene.

Protocol 2: Nitro Group Reduction with Iron
  • Reaction Setup: In a round-bottom flask, suspend 5-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours. The reaction mixture will turn from a yellow suspension to a grey/black slurry. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and add sodium carbonate or sodium hydroxide solution to basify the mixture to pH > 8.

  • Filtration: Filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and concentrate to remove the ethanol. Extract the remaining aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-Chloro-2-(3-methylphenoxy)aniline, which can be further purified by chromatography or recrystallization.

References

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Reduction of nitro groups to anilines. YouTube. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. brainly.com. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 5-chloro-2-(3-methylphenoxy)aniline. PubChem. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Optimization

stability issues of 5-Chloro-2-(3-methylphenoxy)aniline under acidic conditions

Welcome to the technical support center for 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule, particularly under acidic conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Chemistry of 5-Chloro-2-(3-methylphenoxy)aniline

5-Chloro-2-(3-methylphenoxy)aniline is a diaryl ether derivative of a substituted aniline. This chemical structure presents two primary points of potential instability under acidic conditions: the aniline functional group and the ether linkage. The aniline moiety is susceptible to oxidation, which can be influenced by the pH of the medium.[1] The diaryl ether bond, while generally stable, can undergo cleavage under harsh acidic conditions, a reaction that can be affected by the nature of the substituents on the aromatic rings.[2] This guide will address the practical implications of these potential degradation pathways and provide strategies to mitigate them.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-Chloro-2-(3-methylphenoxy)aniline in acidic environments.

Issue 1: Solution Discoloration (e.g., turning yellow, brown, or black) upon Addition of Acid
  • Question: My solution of 5-Chloro-2-(3-methylphenoxy)aniline in an organic solvent rapidly changes color after adding an acid. What is causing this, and how can I prevent it?

  • Answer:

    • Causality: The discoloration you are observing is likely due to the oxidation of the aniline moiety.[1] In an acidic medium, the aniline nitrogen is protonated to form an anilinium ion. While this reduces the electron-donating ability of the amino group, the molecule can still be susceptible to oxidation, especially in the presence of trace oxidizing agents (including atmospheric oxygen). The electron-donating nature of the phenoxy group and the methyl group can increase the electron density of the aniline ring system, potentially making it more prone to oxidation compared to unsubstituted aniline. The oxidation products of anilines are often highly colored, conjugated species, which explains the observed color change.

    • Troubleshooting Steps:

      • Deoxygenate Solvents: Before use, thoroughly sparge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using a Schlenk line) to prevent exposure to atmospheric oxygen.

      • Use Fresh, High-Purity Reagents: Ensure that your solvents and acids are of high purity and free from peroxide impurities, which can initiate oxidation.

      • Control Temperature: Perform the reaction at the lowest temperature compatible with the desired transformation to minimize the rate of degradation.

      • Antioxidant Addition: If compatible with your reaction, consider adding a small amount of a radical scavenger or antioxidant. However, this should be done with caution as it may interfere with your intended chemistry.

Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
  • Question: After subjecting my reaction mixture containing 5-Chloro-2-(3-methylphenoxy)aniline to acidic workup, I see multiple new peaks in my HPLC/GC-MS analysis. What are these impurities, and how can I identify them?

  • Answer:

    • Causality: The appearance of new peaks suggests that your compound has degraded. There are two primary potential degradation pathways under acidic conditions:

      • Oxidation of the Aniline Ring: As mentioned in Issue 1, oxidation can lead to a variety of products, including quinone-imine type structures and polymerized materials, which would appear as new peaks in your chromatogram.

      • Acid-Catalyzed Cleavage of the Ether Bond: While diaryl ethers are generally resistant to cleavage, the presence of activating groups and strong acid at elevated temperatures can promote this reaction.[2] Cleavage of the ether bond in 5-Chloro-2-(3-methylphenoxy)aniline would result in the formation of 5-chloro-2-aminophenol and 3-methylphenol (m-cresol).

    • Troubleshooting and Identification Workflow:

      • Forced Degradation Study: To confirm the identity of the degradation products, perform a controlled forced degradation study. This will help you generate sufficient quantities of the impurities for characterization. (See the detailed protocol in the "Experimental Protocols" section below).

      • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain the mass of the parent ion and fragmentation patterns of the new peaks. This data will be crucial for proposing the structures of the degradation products.

      • GC-MS Analysis: For volatile degradation products like 3-methylphenol, gas chromatography-mass spectrometry (GC-MS) is an excellent identification tool.[3] Compare the mass spectra of the unknown peaks with a spectral library.

      • Co-injection with Standards: If you suspect the formation of specific degradation products (e.g., 5-chloro-2-aminophenol and 3-methylphenol), obtain authentic standards of these compounds and co-inject them with your degraded sample in your HPLC or GC system. An increase in the peak area of a specific impurity will confirm its identity.

Issue 3: Low Yield or Incomplete Reaction in Acid-Catalyzed Processes
  • Question: I am trying to perform a reaction on the aniline part of the molecule in an acidic medium, but I am getting low yields and recovering some starting material along with unidentifiable byproducts. What could be the issue?

  • Answer:

    • Causality: The low yield is likely a consequence of the compound's instability under the reaction conditions. The degradation of your starting material into oxidized or cleaved byproducts directly reduces the amount of material available for the desired reaction. Furthermore, in a strongly acidic medium, the aniline nitrogen is protonated to the anilinium ion. This deactivates the aromatic ring towards electrophilic substitution and can also prevent reactions that require the nucleophilic character of the free amine.

    • Troubleshooting Strategies:

      • Optimize Acid Concentration and Type: Use the minimum amount of acid required to catalyze the reaction. A weaker acid might be sufficient and could reduce the rate of degradation.

      • Protecting Group Strategy: Consider protecting the aniline group before performing the acid-catalyzed reaction. An acetyl group, for example, can be introduced by reacting the aniline with acetic anhydride. The acetyl group is more stable to oxidation and can be removed under basic or acidic conditions after the desired reaction is complete.

      • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). This will help you determine the optimal reaction time to maximize the formation of your desired product while minimizing the formation of degradation products.

      • Re-evaluate Reaction Conditions: If possible, explore alternative reaction conditions that do not require a strongly acidic environment.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 5-Chloro-2-(3-methylphenoxy)aniline?

    • A1: To ensure long-term stability, 5-Chloro-2-(3-methylphenoxy)aniline should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will minimize exposure to light, moisture, and oxygen, which can promote degradation.

  • Q2: Is 5-Chloro-2-(3-methylphenoxy)aniline stable in common HPLC mobile phases containing acids like formic acid or trifluoroacetic acid?

    • A2: For the short duration of a typical HPLC analysis, the compound is generally stable in mobile phases containing low concentrations of formic acid or trifluoroacetic acid. However, prolonged exposure or storage in acidic mobile phases is not recommended. It is always good practice to analyze samples promptly after preparation.

  • Q3: Can I use strong mineral acids like sulfuric acid or hydrochloric acid in reactions involving this compound?

    • A3: The use of strong mineral acids should be approached with caution. While they may be necessary for certain reactions, they significantly increase the risk of both oxidation of the aniline moiety and cleavage of the ether bond, especially at elevated temperatures.[2] If their use is unavoidable, it is crucial to carefully control the reaction temperature and time and to work under an inert atmosphere.

  • Q4: What are the expected major degradation products under acidic conditions?

    • A4: Based on the chemical structure, the two most probable degradation pathways under acidic conditions are:

      • Oxidation: Leading to colored polymeric materials and potentially quinone-like structures.

      • Hydrolysis: Cleavage of the ether linkage to yield 5-chloro-2-aminophenol and 3-methylphenol.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Chloro-2-(3-methylphenoxy)aniline under Acidic Conditions

This protocol outlines a systematic approach to investigate the stability of the target compound and to generate and identify its degradation products.

Objective: To assess the stability of 5-Chloro-2-(3-methylphenoxy)aniline in an acidic solution and to identify the major degradation products.

Materials:

  • 5-Chloro-2-(3-methylphenoxy)aniline

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • HPLC system with a PDA or UV detector

  • LC-MS/MS system

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Chloro-2-(3-methylphenoxy)aniline in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 1 M hydrochloric acid.

    • Cap the vial and gently mix.

    • Keep the vial at 60°C for 24 hours.

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.

    • Dilute the neutralized sample with the HPLC mobile phase for analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water (without acid) and keep it under the same temperature conditions.

  • Analysis:

    • Analyze the samples by HPLC-UV/PDA to monitor the decrease in the parent compound and the formation of degradation products.

    • Analyze the 24-hour degraded sample by LC-MS/MS to determine the molecular weights and fragmentation patterns of the degradation products.

    • For the analysis of volatile degradation products, the neutralized sample can be extracted with a suitable organic solvent (e.g., dichloromethane) and analyzed by GC-MS.

Protocol 2: HPLC-UV/PDA Method for the Analysis of 5-Chloro-2-(3-methylphenoxy)aniline and its Degradation Products

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA detector, scan range 200-400 nm, monitor at 280 nm

Data Analysis:

  • Monitor the peak area of the parent compound to determine the extent of degradation.

  • Analyze the UV spectra of the new peaks to get preliminary information about their structure.

Protocol 3: GC-MS Method for the Identification of Volatile Degradation Products

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

  • Take 1 mL of the neutralized and degraded sample from the forced degradation study.

  • Add 1 mL of dichloromethane and vortex for 1 minute.

  • Allow the layers to separate and carefully collect the organic (bottom) layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Data Analysis:

  • Compare the mass spectra of the eluted peaks with a commercial mass spectral library (e.g., NIST) to identify the volatile degradation products.

Visualizations

degradation_pathway parent 5-Chloro-2-(3-methylphenoxy)aniline oxidized Oxidation Products (e.g., Quinone-imines, Polymers) parent->oxidized [O] Acidic Medium hydrolyzed_A 5-Chloro-2-aminophenol parent->hydrolyzed_A H+/H2O (Ether Cleavage) hydrolyzed_B 3-Methylphenol (m-cresol) parent->hydrolyzed_B H+/H2O (Ether Cleavage)

Caption: Predicted degradation pathways of 5-Chloro-2-(3-methylphenoxy)aniline under acidic conditions.

experimental_workflow start Start: 5-Chloro-2-(3-methylphenoxy)aniline in Acidic Solution incubation Incubate at Elevated Temperature start->incubation sampling Sample at Time Points incubation->sampling neutralization Neutralize Sample sampling->neutralization analysis Analytical Techniques neutralization->analysis hplc HPLC-UV/PDA (Kinetics and Purity) analysis->hplc lcms LC-MS/MS (Impurity Identification) analysis->lcms gcms GC-MS (Volatile Impurity ID) analysis->gcms

Caption: Workflow for a forced degradation study of 5-Chloro-2-(3-methylphenoxy)aniline.

References

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Palladium-Catalyzed Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). A mild and general method for the copper-catalyzed synthesis of diaryl ethers. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved January 22, 2026, from [Link]

  • Geyer, R., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]

  • Kikushima, K., Miyamoto, N., Watanabe, K., Koseki, D., Kita, Y., & Dohi, T. (2022). Trimethoxyphenyl(TMP)-Iodonium(III) Acetate as a Highly Reactive Reagent for Phenol O-Arylation. Organic Letters, 24(10), 1924–1928. [Link]

  • Liu, Z., & Larock, R. C. (2006). A General and Efficient Copper-Catalyzed N- and O-Arylation of Amines, Sulfonamides, Carbamates, Phenols, and Carboxylic Acids with o-Silylaryl Triflates. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann-Type Diaryl Ether Synthesis at 90 °C Using Either Aryl Iodides or Aryl Bromides. Organic Letters, 5(21), 3799–3802. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxyaniline. PubChem Compound Database. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. Retrieved January 22, 2026, from [Link].

  • qorganica. (2021, April 8). ACIDITY of phenols and BASICITY of anilines. YouTube. [Link]

  • ResearchGate. (2025, September 23). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Yeom, C.-E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007). Direct Transformation of Aryl Silyl Ethers into Biaryl Ethers through Tandem Desilylation and SNAr Reaction. Synlett, 2007(01), 146–150. [Link]

Sources

Troubleshooting

preventing side product formation in phenoxy aniline synthesis

Welcome to the technical support guide for the synthesis of phenoxy anilines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of phenoxy anilines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O and C-N bond formation to create these valuable intermediates. Phenoxy anilines are crucial building blocks in the pharmaceutical and materials science industries, and their efficient synthesis is paramount.

This guide moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms and the causal factors that lead to common side products. By understanding why a side reaction occurs, you are better equipped to prevent it. We will explore the nuances of the Ullmann condensation and related cross-coupling reactions, offering field-proven insights to enhance the yield, purity, and scalability of your synthesis.

Troubleshooting Guide: Common Side Products and Solutions

The formation of impurities is a frequent challenge in phenoxy aniline synthesis, often stemming from the reactive nature of the intermediates and the conditions required for the coupling reaction. Below is a summary of the most common side products, their likely causes, and validated preventative measures.

Side Product Identification Probable Cause(s) Prevention & Mitigation Strategies
Biaryl Homocoupling Product A non-polar impurity with a molecular weight corresponding to the dimer of the aryl halide starting material. Often less soluble and may precipitate from the reaction mixture.- High Reaction Temperature: Promotes the classic Ullmann homocoupling of the aryl halide.[1] - Excessive Copper Catalyst: High concentrations of copper can facilitate the dimerization pathway. - Absence of a suitable ligand: Ligands can modulate the reactivity of the copper catalyst, favoring the desired cross-coupling over homocoupling.- Temperature Optimization: Maintain the lowest effective temperature for the cross-coupling reaction. - Catalyst Loading: Use the minimum effective catalytic amount of copper. - Ligand Addition: Employ ligands such as diamines, amino acids, or phenanthrolines to stabilize the copper catalyst and promote the desired C-O or C-N bond formation.[2]
Diphenoxy Aniline (Double Arylation) An impurity with a molecular weight corresponding to the addition of a second phenoxy group to the phenoxy aniline product.- High Stoichiometry of Phenol/Phenoxide: An excess of the phenoxide nucleophile can lead to a second arylation of the product. - High Reaction Temperature & Long Reaction Times: Increases the probability of the less reactive phenoxy aniline product undergoing a second coupling.- Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenol. Avoid large excesses. - Monitor Reaction Progress: Track the consumption of the starting aniline derivative by TLC or LC-MS and stop the reaction upon its completion.
Dehalogenated Starting Material An impurity with a molecular weight corresponding to the starting aryl halide minus the halogen atom (e.g., conversion of chloronitrobenzene to nitrobenzene).- Radical Mechanisms: Can occur under certain Ullmann conditions, where a radical intermediate is quenched by a hydrogen source.[3] - Base-Mediated Hydrodehalogenation: Some bases, particularly in the presence of trace water and at high temperatures, can promote this side reaction.- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize side reactions involving oxygen. - Choice of Base and Solvent: Use anhydrous solvents and a base that is strong enough to deprotonate the phenol but less prone to promoting dehalogenation (e.g., K₂CO₃ or Cs₂CO₃ over stronger bases like NaH in some cases).
N-arylated Byproduct (in O-arylation of aminophenol) Isomeric impurity where the aryl group has attached to the nitrogen instead of the oxygen of an aminophenol starting material.- Catalyst System: The choice of catalyst and ligand system can dictate the selectivity between N- and O-arylation. Palladium-based catalysts often favor N-arylation, while specific copper-ligand systems are better for O-arylation.[4][5]- Catalyst and Ligand Selection: For selective O-arylation of aminophenols, copper-catalyzed methods with ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) are recommended.[5] - Protecting Groups: While less ideal for atom economy, protection of the amine (e.g., as a carbamate) can ensure selective O-arylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield. What are the first parameters I should adjust?

A1: Low conversion is a common issue, especially with less reactive aryl halides (e.g., chlorides). Before resorting to drastic temperature increases, consider the following:

  • Catalyst and Ligand: The traditional use of copper powder can be inefficient. Modern Ullmann-type reactions benefit greatly from a Cu(I) source (like CuI) paired with a suitable ligand.[2] The ligand accelerates the catalytic cycle and improves solubility. For diaryl ether synthesis, ligands like N,N-dimethylglycine or salicylaldimines can be effective.[2][6]

  • Base Selection: The base not only deprotonates the phenol but also influences the reaction rate. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and can often accelerate the reaction. Potassium phosphate (K₃PO₄) is another effective option.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard for Ullmann reactions as they help to dissolve the reagents and reach necessary temperatures.[7] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate that are difficult to identify. How can I get a better handle on the reaction components?

A2: Effective reaction monitoring is key. Here's a systematic approach:

  • Baseline TLC: Before starting the reaction, run a TLC with all your starting materials (aryl halide, aniline/phenol derivative) to have clear reference Rf values.

  • Co-spotting: On your reaction TLC, co-spot the reaction mixture with each of the starting materials to track their consumption.

  • Visualization Techniques: Use a combination of visualization methods. UV light will show UV-active compounds. Stains like potassium permanganate are general-purpose and will visualize most organic compounds as yellow spots on a purple background.[8] For phenolic compounds, a ferric chloride stain can be specific.[9]

  • LC-MS Analysis: If available, a small aliquot analyzed by LC-MS is the most definitive way to identify the masses of the product and any major side products, confirming your assignments from the troubleshooting table.

Q3: How can I effectively remove unreacted starting materials and the biaryl side product during work-up?

A3: A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: This is a powerful technique to separate the basic phenoxy aniline product from neutral or acidic components. After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your phenoxy aniline product will move into the aqueous layer as the hydrochloride salt. The neutral biaryl side product and any unreacted aryl halide will remain in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer, cool it in an ice bath, and then basify it with an aqueous base (e.g., 2M NaOH) until the phenoxy aniline precipitates or can be re-extracted with fresh organic solvent.

  • Chromatography/Crystallization: The product obtained after extraction may still contain minor impurities. Column chromatography on silica gel is a common next step. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.

Reaction and Side Product Pathways

The desired synthesis of phenoxy aniline via an Ullmann-type reaction involves the copper-catalyzed coupling of an aniline derivative with a phenoxide. However, several competing pathways can lead to undesired side products.

G cluster_reactants Reactants cluster_main_reaction Desired Pathway cluster_side_reactions Side Reactions Aryl_Halide Aryl Halide (Ar-X) Main_Product Phenoxy Aniline (Ar-O-Ar'-NH2) Aryl_Halide->Main_Product + Aniline Derivative + Phenol [Cu] Catalyst, Base Homocoupling Biaryl Product (Ar-Ar) Aryl_Halide->Homocoupling High Temp [Cu] Catalyst Dehalogenation Dehalogenated Product (Ar-H) Aryl_Halide->Dehalogenation H-source Aniline_Deriv Aniline Derivative (Ar'-NH2) Phenol Phenol (Ar''-OH) Double_Arylation Diphenoxy Aniline (Ar-O-Ar'-N(H)-O-Ar) Main_Product->Double_Arylation + Phenol High Temp

Caption: Key reaction pathways in phenoxy aniline synthesis.

Optimized Experimental Protocol: Synthesis of 2-Phenoxyaniline

This protocol is optimized to minimize side product formation in the synthesis of 2-phenoxyaniline from 2-chloronitrobenzene and phenol, followed by reduction. The initial step is a ligand-assisted Ullmann condensation.

Part A: Ullmann Condensation to form 2-Nitrophenyl Phenyl Ether

Caption: Workflow for Ullmann Condensation Step.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronitrobenzene (1.0 eq), phenol (1.2 eq), CuI (0.05 eq), N,N-dimethylglycine (0.10 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of 2-chloronitrobenzene. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2x) to remove excess phenol, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-nitrophenyl phenyl ether can be purified by flash column chromatography on silica gel if necessary.

Part B: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude or purified 2-nitrophenyl phenyl ether in ethanol in a round-bottom flask.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into an ice-cold saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

    • Filter the mixture through celite, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The resulting 2-phenoxyaniline can be further purified by crystallization or column chromatography to yield the final, high-purity product.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2019). Walden University.
  • Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Chemistry – A European Journal, 10(22), 5607-5622.
  • Brahmachari, G., et al. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry.
  • Sperotto, E., & van Klink, G. P. M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338-10351.
  • Li, J. J. (2024). Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures. CRC Press.
  • Google Patents. (2011). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Mao, J., et al. (2019). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. The Journal of Physical Chemistry C, 123(1), 358-368.
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  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. Retrieved from [Link]

  • Tye, J. W., et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(32), 10820–10832.
  • Kormos, C. M., & Leadbeater, N. E. (2006). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society, 128(32), 10364–10365.
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  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
  • Zhang, Z., et al. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters.
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  • Tye, J. W., et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..?. Retrieved from [Link]

  • Hicks, J. D., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(46), 16720–16731.
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  • Li, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health. Retrieved from [Link]

  • Cohen, T., & Cristea, I. (1976). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry, 41(2), 364-367.
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  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • MDPI. (2016). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline

Welcome to the technical support center for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of scaling up this synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline typically proceeds through a two-step sequence: a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline. The most common route involves an Ullmann condensation followed by a nitro group reduction.

This guide will focus on troubleshooting the common challenges associated with this synthetic pathway, including reaction optimization, byproduct formation, and purification strategies.

Synthesis_Overview cluster_step1 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_step2 Step 2: Nitro Group Reduction A 2,4-Dichloronitrobenzene C 5-Chloro-2-(3-methylphenoxy)nitrobenzene A->C Cu Catalyst, Base, High Temp. B m-Cresol B->C D 5-Chloro-2-(3-methylphenoxy)aniline (Final Product) C->D Reducing Agent (e.g., Fe/HCl, H2/Pd-C)

Caption: General synthetic route for 5-Chloro-2-(3-methylphenoxy)aniline.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Diaryl Ether Formation (Ullmann Condensation)

The Ullmann condensation is a robust method for forming diaryl ethers but can be sensitive to reaction conditions, especially at scale.[1][2][3]

Question 1: My Ullmann condensation is showing low conversion to the desired diaryl ether. What are the likely causes and how can I improve the yield?

Answer: Low conversion in an Ullmann condensation is a common issue and can often be traced back to several key factors:

  • Catalyst Activity: The copper catalyst is central to this reaction. If you are using copper powder, its activity can be highly variable. In-situ activation of copper, for instance, by using a reducing agent like zinc, can sometimes improve reactivity.[1] For more consistent results, consider using a copper(I) salt like CuI or CuBr, which are generally more soluble and reactive.

  • Base Selection: The choice of base is critical for deprotonating the phenol (m-cresol in this case). A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is a common choice, but if you are experiencing low conversion, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary.[4]

  • Solvent and Temperature: Ullmann reactions traditionally require high temperatures (often >180 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[1] Ensure your reaction is reaching and maintaining the target temperature. Inadequate heating is a frequent cause of incomplete reactions.

  • Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[2][5] Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve yields and reaction rates.

ParameterStandard ConditionTroubleshooting Action
Catalyst Copper Powder or CuI (10-20 mol%)Use a more active Cu(I) salt; consider adding a ligand.
Base K₂CO₃ (2-3 equivalents)Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Solvent DMF or NMPEnsure the solvent is anhydrous and the temperature is optimal.
Temperature 180-210 °CVerify internal reaction temperature; consider a higher boiling solvent.

Question 2: I am observing significant amounts of dehalogenated byproducts. How can I minimize this side reaction?

Answer: Dehalogenation, where the chlorine atom on the nitrobenzene ring is replaced by hydrogen, can compete with the desired ether formation, particularly at high temperatures. Here’s how to address it:

  • Lowering Reaction Temperature: This is the most direct approach. If you are operating at the higher end of the temperature range, try reducing it by 10-20 °C. This may slow down the desired reaction, so you might need to compensate with a longer reaction time.

  • Use of Ligands: As mentioned above, ligands can often allow the reaction to proceed at lower temperatures, which in turn can reduce the incidence of dehalogenation.

  • Alternative Cross-Coupling Reactions: If dehalogenation remains a persistent issue, consider an alternative to the Ullmann condensation, such as the Buchwald-Hartwig amination.[4][6][7][8] While this is a C-N bond-forming reaction, the principles of palladium-catalyzed cross-coupling can be applied to C-O bond formation as well, often under milder conditions that are less prone to dehalogenation.

Step 2: Nitro Group Reduction

The reduction of the nitro group to an amine is a standard transformation, but chemoselectivity and complete conversion can be challenging, especially in the presence of other reducible functional groups or halogens.

Question 3: My nitro group reduction is incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction is often due to the choice of reducing agent or reaction conditions.

  • Choice of Reducing Agent:

    • Metal/Acid Systems: Iron powder in the presence of an acid like HCl or acetic acid is a classic, cost-effective method for nitro group reduction.[9] Ensure you are using a sufficient excess of the metal and that it is finely divided for maximum surface area.

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a very clean and efficient method. If this is not working, your catalyst may be poisoned. Ensure your starting material is free of sulfur-containing impurities. You may also need to increase the hydrogen pressure or the catalyst loading.

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. If the reaction stalls, it may be due to the deactivation of the reducing agent. In such cases, adding another portion of the reducing agent can help to drive the reaction to completion.

Question 4: I am concerned about the potential for dehalogenation during the catalytic hydrogenation of the nitro group. Is this a valid concern and how can I mitigate it?

Answer: Yes, this is a valid concern. Catalytic hydrogenation with Pd/C can sometimes lead to the hydrogenolysis (cleavage) of carbon-halogen bonds.[10]

  • Catalyst Choice: Platinum-based catalysts, such as platinum on carbon (Pt/C), are often less prone to causing dehalogenation compared to palladium catalysts.

  • Reaction Conditions: Running the reaction at lower hydrogen pressure and lower temperatures can help to minimize dehalogenation.

  • Additives: The addition of a catalyst poison inhibitor, such as ammonium formate, can sometimes selectively suppress the dehalogenation reaction without significantly affecting the rate of nitro group reduction.[10]

  • Alternative Reducing Agents: If dehalogenation is a significant problem, switching to a non-catalytic reduction method, such as using iron and HCl, will completely avoid this issue.[9]

Troubleshooting_Reduction cluster_incomplete Solutions for Incomplete Reduction cluster_dehalogenation Solutions for Dehalogenation Start Nitro Group Reduction Issue Incomplete Incomplete Reduction? Start->Incomplete Dehalogenation Dehalogenation? Incomplete->Dehalogenation No A Increase excess of reducing agent (e.g., Fe) Incomplete->A Yes D Switch to Pt/C catalyst Dehalogenation->D Yes B Use fresh/more active catalyst (Pd/C) A->B C Increase H2 pressure B->C E Lower H2 pressure and temperature D->E F Use a non-catalytic method (Fe/HCl) E->F

Caption: Troubleshooting decision tree for the nitro group reduction step.

Purification and Analysis

Question 5: What is the best way to purify the final product, 5-Chloro-2-(3-methylphenoxy)aniline?

Answer: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the crude product is a solid and has a reasonable level of purity (>90%), crystallization is often the most effective and scalable method for purification. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

  • Column Chromatography: For removing closely related impurities or if the product is an oil, column chromatography is the method of choice. Given the aniline functionality, it is advisable to use a silica gel column with a non-polar/polar solvent system, such as heptane/ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from tailing on the silica gel.

  • Acid-Base Extraction: The aniline group is basic and can be protonated with an acid. This property can be exploited for purification. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated aniline will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

Question 6: What analytical techniques should I use to confirm the identity and purity of my final product?

Answer: A combination of techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final product.[11][12] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to assess purity and identify volatile impurities.[11][13]

Analytical TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationSignals corresponding to the aromatic protons, the methyl group, and the amine protons.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms in the molecule.
MS Molecular Weight ConfirmationA molecular ion peak corresponding to the mass of the product (C₁₃H₁₂ClNO).
HPLC Purity AssessmentA single major peak with an area percentage >95% for a pure compound.

III. Detailed Experimental Protocols

The following are representative protocols based on standard procedures for the reactions discussed. Note: These may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 5-Chloro-2-(3-methylphenoxy)nitrobenzene (Ullmann Condensation)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloronitrobenzene (1 equivalent), m-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline (Nitro Group Reduction)
  • To a round-bottom flask, add 5-chloro-2-(3-methylphenoxy)nitrobenzene (1 equivalent) and ethanol.

  • Add iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield the crude product, which can be purified as described in the FAQ section.

IV. References

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Google Patents.

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. (2011). Google Patents.

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (2022). Quick Company. [Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. (2009). Google Patents.

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (2011). Google Patents.

  • Reactions of Acetoacetates With Electron-deficient Anilines. (n.d.). Sciforum. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2025). ResearchGate. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]

  • DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.). Google Patents.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI. [Link]

  • 5-Chloro-2-(2-chlorophenoxy)aniline. (2018). SIELC Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of Chlorinated Anilines

Welcome to the technical support center for the HPLC analysis of chlorinated anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues lead...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of chlorinated anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to peak broadening. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve sharp, symmetrical, and well-resolved peaks in your chromatographic separations.

Understanding the Challenge: Why Do Chlorinated Anilines Present HPLC Challenges?

Chlorinated anilines are basic compounds due to the presence of the amine functional group. This basicity is a primary contributor to poor peak shape in reversed-phase HPLC, particularly on silica-based columns.[1] The primary challenges arise from:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica stationary phase can become deprotonated (SiO-) at moderate pH levels and interact electrostatically with the protonated form of the basic aniline analytes.[1][2] This secondary retention mechanism leads to significant peak tailing.[2][3]

  • Analyte pKa and Mobile Phase pH: The ionization state of chlorinated anilines is highly dependent on the mobile phase pH.[4][5][6] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms will exist, resulting in broadened or split peaks.[4][6][7]

  • Sample Solvent Effects: The composition of the solvent used to dissolve the sample can significantly impact peak shape.[8][9][10][11] A sample solvent with a stronger elution strength than the mobile phase can cause premature band broadening.[8][9][12]

This guide provides a systematic approach to identifying and resolving these common issues.

Troubleshooting Guide: From Tailing Peaks to Sharp Resolutions

This section is structured in a question-and-answer format to directly address the problems you may be encountering in the lab.

Issue 1: My chlorinated aniline peaks are tailing significantly.

Q1: What is the most likely cause of peak tailing for my chlorinated aniline compounds?

A1: The most probable cause is secondary interaction between your basic analytes and acidic residual silanol groups on the silica-based stationary phase.[2][3] At pH values above 3, silanol groups can be ionized, leading to electrostatic interactions with the protonated anilines, which causes peak tailing.[1][2]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the positively charged basic analytes.[1]

    • Procedure:

      • Determine the pKa of your target chlorinated aniline(s).

      • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes.[5] A pH of 3.0 or lower is often effective.[1]

      • Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[13]

  • Use of Mobile Phase Additives (Competitive Silanol Blockers):

    • Rationale: Adding a small concentration of a basic compound, like triethylamine (TEA), can competitively bind to the active silanol sites, effectively shielding them from the analyte.[14]

    • Procedure:

      • Introduce a low concentration of TEA (e.g., 0.1-0.5% v/v) into the mobile phase.

      • Be aware that TEA can be difficult to remove from the column and may interfere with mass spectrometry detection.[1]

  • Column Selection:

    • Rationale: Modern columns are designed with features to minimize silanol interactions.

    • Options:

      • End-capped Columns: These columns have had the residual silanol groups chemically derivatized to reduce their activity.[15]

      • Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, improving stability at higher pH and reducing silanol interactions.

      • Polymer-based Columns: These columns lack silanol groups entirely and can be a good alternative, though they may offer different selectivity.[16]

Issue 2: My peaks are broad, split, or show shoulders.

Q2: My peaks are not tailing, but they are broad and poorly defined. What could be the issue?

A2: This is often a result of operating too close to the analyte's pKa, where both the ionized and unionized forms of the chlorinated aniline exist in significant concentrations.[4][6] Other potential causes include a mismatch between the sample solvent and the mobile phase, or suboptimal column temperature.

Troubleshooting Workflow:

A troubleshooting workflow for broad or split peaks.

Detailed Protocols:

  • Optimizing Mobile Phase pH:

    • Rationale: To ensure the analyte is in a single, predominant ionic state (either fully protonated or fully neutral).[5] For reversed-phase chromatography of basic compounds, it is generally preferable to have them in their protonated (ionized) form, which is achieved at a lower pH.

    • Procedure:

      • Consult a pKa table for chlorinated anilines to determine the approximate pKa of your analytes.

      • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[5] For most chlorinated anilines, a pH between 2.5 and 3.5 is a good starting point.[13]

      • Ensure adequate buffering capacity to maintain the set pH.

  • Addressing Sample Solvent Mismatch:

    • Rationale: If the sample is dissolved in a solvent that is stronger (more organic) than the mobile phase, the sample band will spread out at the head of the column before the separation begins, leading to broad peaks.[8][9][10][12]

    • Procedure:

      • Ideally, dissolve your sample in the initial mobile phase composition.[17]

      • If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

      • Minimize the injection volume if a strong solvent must be used.[9]

  • Optimizing Column Temperature:

    • Rationale: Increasing the column temperature can improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer kinetics.[18][19][20] This often leads to sharper, more symmetrical peaks.[18]

    • Procedure:

      • If your HPLC system has a column oven, start with a temperature of 35-40°C.

      • Gradually increase the temperature in 5°C increments and observe the effect on peak shape and resolution. Be mindful of the column's maximum operating temperature.

Frequently Asked Questions (FAQs)

Q3: Can I use a high pH mobile phase for the analysis of chlorinated anilines?

A3: While it is possible, it presents challenges. At high pH, the chlorinated anilines will be in their neutral, unprotonated form, which can improve retention. However, silica-based columns are prone to dissolution at pH values above 8.[16] If a high pH method is necessary, a hybrid or polymer-based column that is stable at high pH must be used.

Q4: I've tried adjusting the pH, but my peaks are still tailing. What else can I do?

A4: If pH adjustment is not sufficient, consider the following:

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity.[3]

  • Lower Flow Rate: For basic compounds, a lower flow rate can sometimes improve efficiency and peak shape.[18]

  • Column Contamination: Your column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).

Q5: How does the position of the chlorine atom on the aniline ring affect peak shape?

A5: The position of the chlorine atom influences the pKa of the aniline. Different isomers will have slightly different pKa values, meaning the optimal mobile phase pH for peak shape may vary slightly between them. It is important to consider the pKa of all chlorinated anilines in your sample mixture when developing a method.

Data Summary Table

Chlorinated Aniline IsomerApproximate pKaRecommended Mobile Phase pH Range for Symmetrical Peaks
2-Chloroaniline2.6< 1.0 or 4.6 - 7.0
3-Chloroaniline3.5< 1.5 or 5.5 - 7.0
4-Chloroaniline4.1< 2.1 or 6.1 - 7.0
3,4-Dichloroaniline3.2< 1.2 or 5.2 - 7.0
3,5-Dichloroaniline2.5< 0.5 or 4.5 - 7.0

Note: pKa values are approximate and can vary slightly depending on the literature source. The recommended pH ranges are general guidelines; optimal conditions may need to be determined empirically.

References

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Al-Busaidi, J. K., Al-Wardi, A. K., & Al-Rawahi, A. S. (2014). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. Journal of Analytical Methods in Chemistry, 2014, 856156. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(7), 472-477. [Link]

  • ResearchGate. (2022). How does HPLC column's temperature influence to peak area , peak shape or retention time?. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 4(3), 222-224. [Link]

  • Pontes, H., et al. (2013). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Chromatographic Science, 51(8), 735-741. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube. [Link]

  • Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2297. [Link]

  • Feier, R., et al. (2012). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. American Journal of Analytical Chemistry, 3, 723-728. [Link]

  • Delve. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8. [Link]

  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Diphenyl Ethers

Welcome to the technical support center for the purification of substituted diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted diphenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Williamson ether or Ullmann condensation to synthesize my substituted diphenyl ether. What are the most common impurities I should anticipate?

A1: Understanding the potential impurities is the first step toward a rational purification strategy. The impurity profile is highly dependent on your specific reaction conditions and substrates.

  • Unreacted Starting Materials: This is the most common source of contamination. You will likely have residual phenol (or substituted phenol) and aryl halide. Phenols are acidic and can often be removed with a basic wash during workup.[1][2][3]

  • Homocoupling of Aryl Halide: In Ullmann-type reactions, the copper catalyst can promote the coupling of two aryl halide molecules, leading to substituted biphenyl impurities.[4]

  • Products of Side Reactions:

    • C-Alkylation: Phenoxide ions are ambident nucleophiles. While O-alkylation is desired to form the ether, C-alkylation can also occur, leading to isomeric impurities that can be particularly difficult to separate.[5][6] The use of polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.[5][6][7]

    • Elimination Products: If your synthesis involves an alkyl halide (rather than an aryl halide), a competing E2 elimination reaction can occur, especially with secondary or tertiary halides, leading to alkene byproducts.[5][6]

Q2: My crude product is a persistent oil and refuses to crystallize. What are my options?

A2: Many substituted diphenyl ethers are low-melting solids or oils at room temperature, which makes purification by crystallization challenging. This "oiling out" phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8][9]

Several strategies can be employed:

  • Solvent System Modification: The primary cause of oiling out is often excessive solubility in the chosen solvent.[10] Try switching to a less-solubilizing solvent or using a solvent/anti-solvent system. For example, dissolve the oil in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) and slowly add a poor solvent (like hexanes or pentane) until turbidity persists.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.[11]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

    • Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[10]

  • Chromatography: If all crystallization attempts fail, flash column chromatography is the most reliable alternative for purifying oily compounds.

Q3: What is the best general purification strategy for a novel substituted diphenyl ether?

A3: A multi-step approach is typically most effective. The following workflow provides a logical sequence for tackling the purification of a new compound.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Acid/Base Extraction) A->B Remove water-soluble salts and acidic/basic impurities C Assess Purity (TLC, LCMS, ¹H NMR) B->C Isolate crude organic product G Is the product pure? C->G Check for >95% purity D Flash Column Chromatography E Crystallization / Recrystallization D->E Combine pure fractions and remove solvent F High Purity Product D->F If final product is an oil E->F If solid G->D No, multiple spots on TLC G->F Yes

Caption: A decision-making workflow for purifying substituted diphenyl ethers.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Problem 1: Ineffective Aqueous Workup

Q: I performed a basic wash (e.g., with 1M NaOH) to remove the starting phenol, but my crude ¹H NMR still shows significant phenolic impurities. What went wrong?

A: This is a common issue stemming from incomplete extraction. Here’s how to troubleshoot it:

  • Cause - Insufficient Mixing/Contact Time: The acid-base reaction that converts the phenol to its water-soluble salt (phenoxide) only occurs at the interface between the organic and aqueous layers.[12] Vigorous shaking in a separatory funnel is crucial to maximize this surface area.

  • Solution - Optimize Extraction Protocol:

    • Dissolve your crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[12]

    • Add an equal volume of 1-2 M NaOH solution.

    • Stopper the separatory funnel and shake vigorously for at least 60 seconds, venting frequently to release any pressure buildup.[13]

    • Allow the layers to separate fully.

    • Drain the aqueous layer.

    • Repeat the extraction with fresh NaOH solution at least two more times to ensure complete removal of the acidic phenol.[2][13]

  • Cause - Steric Hindrance: If your substituted phenol is highly sterically hindered around the hydroxyl group, its deprotonation and subsequent migration into the aqueous layer may be kinetically slow.

  • Solution - Increase Base Strength/Contact Time: Consider using a slightly more concentrated base and increasing the shaking time for each extraction.

Problem 2: Challenges in Flash Column Chromatography

Q: My product and a key impurity have very similar Rf values on the TLC plate, making separation by column chromatography difficult. How can I improve the separation?

A: Co-elution is a frequent challenge, especially with structurally similar impurities like isomers.

  • Cause - Suboptimal Solvent System: The choice of eluent is the most critical factor for achieving separation.

  • Solution - Systematic Solvent Screening:

    • Vary Polarity: Test a range of solvent systems with slightly different polarities. Often, a small change, like moving from 10% ethyl acetate in hexanes to 8% or 12%, can make a significant difference.

    • Change Solvent Composition: If varying the ratio of a two-component system (e.g., ethyl acetate/hexanes) doesn't work, change the solvents themselves. Dichloromethane/hexanes, or adding a small amount of a third solvent like methanol, can alter the selectivity of the separation by changing the specific interactions with the silica gel.

  • Cause - Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, ruining the separation.

  • Solution - Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material for every 25-40g of silica gel. For difficult separations, this ratio should be increased to 1:100 or even higher.

  • Expert Tip - Use a Different Stationary Phase: If separation on silica gel is intractable, consider alternative stationary phases. Alumina can be effective for separating certain isomers.[14] For very non-polar compounds, reverse-phase chromatography (C18 silica) might provide the necessary selectivity.[15]

Problem 3: Product Instability on Silica Gel

Q: I see a new spot appearing on my TLC plate after spotting my crude product and letting it sit for a few minutes. I suspect my diphenyl ether is decomposing on the silica. How can I purify it?

A: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds.

  • Confirmation - 2D TLC: To confirm instability, run a 2D TLC. Spot your compound in one corner of a square TLC plate, elute as normal, then rotate the plate 90 degrees and elute again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.

  • Solution - Deactivate the Silica Gel:

    • Prepare a slurry of your silica gel in the chosen eluent.

    • Add 1-2% triethylamine (or another volatile base) to the slurry and the eluent.

    • The triethylamine will neutralize the acidic sites on the silica gel, making it much less reactive.

  • Alternative - Use a Different Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel and can be used for chromatography of acid-sensitive compounds.[15][16]

Key Protocols & Data

Protocol 1: Optimized Acid-Base Extraction for Phenol Removal

This protocol details an efficient method for removing unreacted phenolic starting materials from a crude reaction mixture.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in diethyl ether (100 mL) in a 250 mL separatory funnel.

  • First Basic Wash: Add 50 mL of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, shake vigorously for 1 minute, and vent. Allow the layers to separate. Drain the lower aqueous layer.

  • Second Basic Wash: Repeat step 2 with a fresh 50 mL portion of 1 M NaOH.

  • Bicarbonate Wash (Optional): If your starting material also included a carboxylic acid, a preliminary wash with saturated sodium bicarbonate solution can selectively remove the stronger carboxylic acid before the NaOH wash removes the weaker phenolic acid.[1][3]

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water and break up any minor emulsions.[1]

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of acidic impurities.

Protocol 2: Inducing Crystallization of a Diphenyl Ether Oil

This protocol provides a systematic approach to obtaining a solid product from a persistent oil.

  • Solvent Selection: Choose a solvent system where the compound is highly soluble in one solvent ("good solvent," e.g., dichloromethane) and poorly soluble in another, miscible solvent ("anti-solvent," e.g., hexanes).

  • Dissolution: Dissolve the oil in the absolute minimum amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise while stirring until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the good solvent back into the mixture until the solution becomes clear again.

  • Initiation: At this point, the solution is supersaturated. Try one of the following:

    • Seeding: Add a single, small crystal of pure product.

    • Scratching: Vigorously scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Slow Cooling: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form after several hours, transfer the flask to a 4°C refrigerator, and then to a -20°C freezer if necessary.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Table 1: ¹H NMR Chemical Shifts of Common Impurities

Identifying impurities is crucial. This table provides typical ¹H NMR chemical shifts for common solvents and reagents in CDCl₃, which can help distinguish them from your product signals.[17][18]

CompoundFunctional GroupChemical Shift (ppm) in CDCl₃Multiplicity
DichloromethaneCH₂~5.30s
Diethyl Ether-CH₃~1.21t
-OCH₂-~3.48q
Ethyl Acetate-CH₃ (acetyl)~2.05s
-CH₃ (ethyl)~1.26t
-OCH₂-~4.12q
Hexanes-CH₂-, -CH₃~0.88 - 1.26m
N,N-Dimethylformamide (DMF)-CHO~8.02s
-N(CH₃)₂~2.96, ~2.88s, s
Triethylamine-CH₃~1.03t
-NCH₂-~2.54q

Note: Chemical shifts can vary slightly based on concentration and the specific structure of the analyte.

References

  • Acid-Base Extraction. (n.d.). LibreTexts. Retrieved from [Link]

  • Process for the purification of diphenyl ether compounds. (1998). Google Patents.
  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. (2015). FAO AGRIS. Retrieved from [Link]

  • Process for the purification of diphenyl ether compounds. (1998). Google Patents.
  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • How to remove diphenyl ether from reaction mixture? (2019). ResearchGate. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What is Williamson's ether synthesis? (2016). Quora. Retrieved from [Link]

  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026). IntechOpen. Retrieved from [Link] (Note: A placeholder URL is used as the original link may be dynamic or specific to a session.)

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • The Ullmann Ether Condensation. (2025). ResearchGate. Retrieved from [Link]

  • How to extract phenol from an organic layer. (2019). Quora. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Ullmann reaction for the synthesis of diaryl ethers. (1981). Google Patents.
  • Common Faults and Troubleshooting Methods in HPLC Column. (2025). Hawach Scientific. Retrieved from [Link]

  • I had a jar of Diphenyl Ether completely crystalize before I could use it. Somebody help me. (2013). Reddit. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. (1963). Journal of Organic Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). CCDC. Retrieved from [Link]

  • Diphenyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • A method to crystallize substances that oil out. (2012). ResearchGate. Retrieved from [Link]

  • Quality Control. (n.d.). University of Warwick. Retrieved from [Link]

  • Diphenyl ether – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Diphenyl Ether. (n.d.). PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Chloro-2-(3-methylphenoxy)aniline: An NMR-Centric Approach

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. Molecules like 5-Chloro-2-(3-methylphenoxy)aniline, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. Molecules like 5-Chloro-2-(3-methylphenoxy)aniline, a substituted diphenyl ether amine, present a unique analytical challenge due to the potential for isomeric confusion and the nuanced effects of multiple substituents on its spectral properties. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the rationale behind chemical shift and coupling pattern assignments, grounded in fundamental principles of NMR spectroscopy.[1][2] Furthermore, we will contextualize the power of NMR by comparing it with other common analytical techniques and provide a robust, field-proven protocol for data acquisition.

The Analytical Imperative: Structure Confirmation

Caption: Numbering scheme for 5-Chloro-2-(3-methylphenoxy)aniline used for NMR assignments.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons. The predicted assignments are based on established substituent effects on aromatic systems.[4][5] The electron-donating amino (-NH₂) group and phenoxy (-OAr) group will shield ortho and para protons (shift to lower ppm), while the electron-withdrawing chloro (-Cl) group will deshield them (shift to higher ppm).[6]

Rationale for Assignments:

  • -NH₂ Protons (2H): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration, but typically falls within the 1-5 ppm range for aromatic amines.[7][8][9] We predict a signal around 3.8 ppm.

  • -CH₃ Protons (3H): The methyl group on an aromatic ring is typically found around 2.1-2.3 ppm.[10] It will appear as a sharp singlet as it has no adjacent protons.

  • Ring A Protons (Aniline Ring):

    • H6 (1H): This proton is ortho to the strongly electron-donating -NH₂ group and will be the most shielded proton on this ring. It is coupled to H4 (meta coupling, small J) and H3 (ortho coupling, large J). We predict a doublet of doublets around 6.7 ppm.

    • H4 (1H): This proton is ortho to the -Cl group and para to the -NH₂ group. The opposing effects lead to an intermediate chemical shift. It will appear as a doublet of doublets, coupled to H3 (ortho) and H6 (meta).

    • H3 (1H): This proton is meta to both the -NH₂ and -Cl groups, making it the most deshielded on this ring. It is coupled to H4 and H6 (both ortho), appearing as a triplet or doublet of doublets.

  • Ring B Protons (Phenoxy Ring):

    • H4', H6' (2H): These protons are ortho and para to the electron-donating methyl group and are expected to be shielded relative to unsubstituted benzene (7.3 ppm). They will likely have similar chemical shifts.

    • H2' (1H): This proton is ortho to the ether linkage and meta to the methyl group. It will be slightly deshielded.

    • H5' (1H): This proton is meta to the ether linkage and ortho to the methyl group. Its chemical shift will be influenced by both groups.

Table 1: Predicted ¹H NMR Data for 5-Chloro-2-(3-methylphenoxy)aniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~3.8broad singlet2H
-CH₃ (on Ring B)~2.3singlet3H
H6~6.7dd1H
H4~6.9dd1H
H3~7.1t1H
H2', H4', H5', H6'6.8 - 7.3m (multiplet)4H

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Chemical shifts are highly influenced by the electronegativity of attached atoms and mesomeric effects.[11]

Rationale for Assignments:

  • -CH₃ Carbon: Aliphatic carbons on an aromatic ring typically appear upfield, around 20-22 ppm.[12]

  • Ring A Carbons (Aniline Ring):

    • C1 & C2: These carbons are attached to the nitrogen and oxygen atoms, respectively. The C-N bond of anilines shifts the carbon to ~145 ppm, while the C-O of a phenyl ether shifts it to ~155 ppm. These will be the most downfield carbons of Ring A.[13][14]

    • C5: The carbon directly attached to the electronegative chlorine atom will be deshielded, appearing around 130-135 ppm.

    • C3, C4, C6: These carbons will appear in the typical aromatic region of 115-130 ppm, with their precise shifts determined by their position relative to the substituents.

  • Ring B Carbons (Phenoxy Ring):

    • C1': This carbon is attached to the ether oxygen and will be significantly downfield, likely around 157 ppm.

    • C3': The carbon bearing the methyl group will be slightly downfield.

    • C2', C4', C5', C6': These carbons will resonate in the 115-130 ppm range, typical for substituted aromatic rings.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-(3-methylphenoxy)aniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~21
C3, C4, C6115 - 125
C5~134
C1~144
C2~148
C2', C4', C5', C6'116 - 130
C3'~140
C1'~157

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is paramount. This protocol ensures sample purity, optimal concentration, and correct spectrometer setup.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (¹H: ~5 mg, ¹³C: ~20 mg) B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Filter into NMR Tube (5 mm diameter) B->C D Cap and Label Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim Magnetic Field F->G H Tune and Match Probe G->H I Acquire Spectrum (Set Parameters) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Integrate and Assign Peaks L->M

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 1-5 mg is typically sufficient.[15] For the less sensitive ¹³C NMR, a higher concentration of 15-30 mg is required.[15][16]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[16] The deuterated solvent is essential for locking the magnetic field and avoiding a large interfering solvent signal in ¹H NMR.[17]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[15] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[18] This removes any particulate matter that could degrade spectral resolution. The final sample height should be 4-5 cm.[16]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument locks onto the deuterium frequency of the solvent to stabilize the magnetic field against drift.[16]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve narrow, symmetrical peak shapes.[19]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and signal detection.[16]

  • Data Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to residual solvent peak or internal standard like TMS) before analysis.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, a multi-technique approach often provides the most comprehensive characterization.[20][21] Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful complementary methods.[22][23]

Table 3: Comparison of Key Analytical Techniques for Structural Elucidation

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Primary Information Detailed atom connectivity (C-H framework), stereochemistry, dynamic processes.Molecular weight, elemental formula (High-Res MS), fragmentation patterns.[20]Presence of specific functional groups (e.g., -NH₂, C-O, C-Cl).
Strengths Unambiguous structure determination of pure compounds.[2] Quantitative analysis (qNMR).Extremely high sensitivity (detects trace amounts). Provides molecular formula.Fast, non-destructive, and requires minimal sample preparation.
Limitations Lower sensitivity, requires higher sample concentration.[15] Complex mixtures can be difficult to interpret.Does not provide direct information on atom connectivity or isomer differentiation.Provides limited information on the overall molecular skeleton. Not suitable for distinguishing isomers with the same functional groups.
Application to Topic Essential for definitively assigning the chloro, methyl, and phenoxy positions and confirming the overall structure.Confirms the molecular weight (247.71 g/mol ) and elemental formula (C₁₃H₁₂ClNO). Fragmentation can help identify substructures.Confirms the presence of the N-H bond (~3400 cm⁻¹), C-O ether linkage (~1250 cm⁻¹), and aromatic C-H bonds (~3050 cm⁻¹).

Conclusion

The structural elucidation of 5-Chloro-2-(3-methylphenoxy)aniline is best achieved through a combination of analytical techniques, with NMR spectroscopy serving as the cornerstone for definitive assignment. Based on foundational principles, the predicted ¹H and ¹³C NMR spectra exhibit distinct, interpretable patterns that directly reflect the molecule's unique electronic and structural features. When combined with molecular weight confirmation from Mass Spectrometry and functional group identification from FTIR, researchers can achieve a high degree of confidence in the structure and purity of their compound, a critical step in any rigorous scientific or developmental pursuit.

References

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  • Paul, S., et al. Supporting Information. New Journal of Chemistry. [Link]

  • SpectraBase. Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

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  • Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link]

  • SpectraBase. Butyl phenyl ether - Optional[1H NMR] - Chemical Shifts. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-(3-methylphenoxy)aniline

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific advancement. 5-Chloro-2-(3-met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific advancement. 5-Chloro-2-(3-methylphenoxy)aniline represents a class of substituted diphenyl ethers whose bioactivity and metabolic fate are intrinsically linked to its precise chemical structure. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-2-(3-methylphenoxy)aniline. By grounding these predictions in the established principles of mass spectrometry and comparing them with experimental data from close structural analogs, we offer a robust framework for the identification and characterization of this molecule. Furthermore, we present a comprehensive, self-validating protocol for acquiring high-quality mass spectra and discuss the merits of this technique against alternative analytical approaches.

Understanding the Fragmentation: A Predictive Approach

The fragmentation of 5-Chloro-2-(3-methylphenoxy)aniline under electron ionization (70 eV) is governed by the relative stability of the resulting ions and neutral losses, dictated by the molecule's functional groups: a chlorinated aniline ring and a methyl-substituted phenoxy group linked by an ether bond. The molecular weight of this compound (C₁₃H₁₂ClNO) is 233.74 g/mol , with a monoisotopic mass of 233.06 Da.

1. The Molecular Ion (M⁺˙): Due to the presence of two aromatic rings, the molecular ion is expected to be prominent.[1] A key diagnostic feature will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This will result in two molecular ion peaks:

  • m/z 233: Corresponding to [C₁₃H₁₂³⁵ClNO]⁺˙

  • m/z 235: Corresponding to [C₁₃H₁₂³⁷ClNO]⁺˙, with an intensity approximately one-third of the m/z 233 peak.

This M/M+2 pattern is a definitive indicator for the presence of a single chlorine atom in any fragment that retains it.

2. Key Fragmentation Pathways: The primary fragmentation events involve the cleavage of the most labile bonds, primarily the C-O ether linkage and bonds benzylic to the aromatic rings. The charge is preferentially stabilized on the most stable fragment.

  • Ether Bond Cleavage: The C-O-C linkage is a primary site for fragmentation.[2][3] Cleavage can occur on either side of the oxygen atom.

    • Pathway A: Cleavage of the C(aniline)-O bond. This is often a dominant pathway in diaryl ethers. This cleavage would lead to the formation of a chloro-aminophenyl radical and a charged methyl-phenoxide ion, or vice-versa. The most likely observed ion would be the m/z 107 ion corresponding to the [CH₃-C₆H₄-O]⁺ fragment, or the m/z 108 ion from a hydrogen rearrangement.

    • Pathway B: Cleavage of the O-C(cresol) bond. This would result in a charged chloro-phenoxyaniline ion at m/z 126/128 ([Cl-C₆H₄-NH₂]⁺˙) and a methylphenyl radical. However, cleavage leading to the formation of the more stable cresol-derived cation is often favored. The most significant fragmentation is the formation of the m/z 107 ion, [HOC₆H₄CH₃]⁺˙, through a hydrogen rearrangement and cleavage of the ether bond.

  • Formation of the Tropylium Ion Analogue: Alkyl-substituted benzene rings are known to undergo benzylic cleavage.[4] The 3-methylphenoxy group can lose a hydrogen atom to form a stable benzyl-type radical, or more significantly, rearrange to form a tropylium-like ion. Loss of the methyl group (•CH₃) from the molecular ion would yield a fragment at m/z 218/220 .

  • Secondary Fragmentations:

    • The aniline-containing fragments can undergo characteristic losses. For instance, the loss of HCN (27 Da) from the aniline moiety is a common fragmentation pathway for aromatic amines.[4]

    • Fragments containing the chloro-phenyl group will typically show a loss of a chlorine radical (•Cl, 35/37 Da).

The predicted fragmentation pathways are summarized in the diagram below.

Caption: Predicted EI fragmentation of 5-Chloro-2-(3-methylphenoxy)aniline.

Experimental Verification: A Protocol for GC-MS Analysis

To validate the predicted fragmentation, a robust experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard method for such volatile, thermally stable compounds.[5][6][7]

Objective: To acquire a high-quality, reproducible EI mass spectrum of 5-Chloro-2-(3-methylphenoxy)aniline.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Chloro-2-(3-methylphenoxy)aniline.

    • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL for initial analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole mass spectrometer).

    • GC Column: A non-polar 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good peak shape of aromatic amines.[6][7]

  • GC-MS Parameters:

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for a 10 µg/mL sample.
Inlet Temperature280 °CEnsures complete volatilization without thermal degradation.
Injection Volume1 µLStandard volume for this concentration.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for column dimensions and analyte.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate15 °C/min to 300 °CProvides good separation from potential impurities.
Final Temperature300 °C, hold for 5 minEnsures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for fragmentation library matching and structural elucidation.
Electron Energy70 eVStandard energy to produce reproducible fragmentation patterns.
Source Temperature230 °CStandard temperature to minimize analyte degradation in the source.
Quadrupole Temp150 °CStandard temperature for stable mass analysis.
Scan Rangem/z 40 - 450Covers the molecular ion and expected fragments.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.
  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram.

    • Identify the molecular ion peak (m/z 233/235) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and with library spectra of related compounds.

This self-validating system ensures that the obtained spectrum is a true representation of the compound's fragmentation, free from artifacts of thermal degradation or chromatographic co-elution.

Comparison with an Analog: The Mass Spectrum of 2-Phenoxyaniline

Direct experimental data for the target molecule is not publicly available. However, the NIST database contains the electron ionization spectrum of 2-phenoxyaniline (C₁₂H₁₁NO, MW 185.22), a close structural analog.[8] Analyzing its fragmentation provides a strong empirical basis for our predictions.

Key Features of the 2-Phenoxyaniline Spectrum:

  • Molecular Ion (M⁺˙) at m/z 185: This is the base peak, indicating the high stability of the diphenyl ether structure.

  • Loss of CO (m/z 157): A significant peak resulting from the loss of carbon monoxide.

  • Cleavage of the Ether Bond: A peak at m/z 92 corresponding to the [C₆H₅NH]⁺ fragment is observed.

  • Phenyl Cation (m/z 77): A prominent peak corresponding to the [C₆H₅]⁺ fragment, likely from the loss of the phenoxy group followed by loss of NH₂.

The high intensity of the molecular ion in 2-phenoxyaniline supports the prediction of a strong molecular ion for our target compound. The observed ether bond cleavage further validates our proposed fragmentation pathways. The absence of a prominent tropylium ion (m/z 91) in the 2-phenoxyaniline spectrum suggests that for the unsubstituted analog, other fragmentation pathways are more dominant. However, the presence of the methyl group in our target molecule makes the formation of a substituted tropylium-like ion more likely.

Alternative Analytical Approaches

While GC-MS with EI is a powerful tool, other techniques can provide complementary information.

TechniqueAdvantages for this AnalyteDisadvantages
LC-MS with ESI/APCI - Suitable for less volatile or thermally labile compounds.- "Softer" ionization often preserves the molecular ion ([M+H]⁺), simplifying molecular weight determination.- Provides limited fragmentation ("in-source CID" may be required).- Requires MS/MS for detailed structural information.
High-Resolution MS (e.g., Q-TOF, Orbitrap) - Provides highly accurate mass measurements, enabling determination of elemental composition for the molecular ion and fragments.- Unambiguously confirms molecular formula.- Higher instrument cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive information on the connectivity of atoms (¹H, ¹³C, COSY, HMBC, etc.).- The gold standard for de novo structure elucidation.- Requires a pure, isolated sample in milligram quantities.- Less sensitive than MS.

The choice of technique depends on the analytical question. For rapid identification and confirmation in complex mixtures, GC-MS is often preferred. For unambiguous de novo structural elucidation of a purified compound, a combination of high-resolution MS and NMR spectroscopy would be the most authoritative approach.

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Chloro-2-(3-methylphenoxy)aniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The Phenoxyaniline Scaffold: A Versatile Core for Bioactivity The 2-phenoxyaniline backbone is a privileged scaffold in medicinal and agricultural chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Phenoxyaniline Scaffold: A Versatile Core for Bioactivity

The 2-phenoxyaniline backbone is a privileged scaffold in medicinal and agricultural chemistry, serving as the foundation for a diverse range of biologically active molecules. The inherent flexibility of the ether linkage and the susceptibility of the aniline and phenyl rings to various substitutions allow for the fine-tuning of physicochemical properties and target interactions. This has led to the development of phenoxyaniline derivatives with documented activities including:

  • Antimicrobial and Antifungal Activity: The disruption of microbial cell membranes and key enzymatic processes is a known attribute of certain substituted phenoxyanilines.

  • Cytotoxic and Anticancer Activity: Several derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines through various mechanisms.

  • Herbicidal Activity: The phenoxyacetic acid herbicides, a related class of compounds, are well-known for their ability to disrupt plant growth, and phenoxyaniline derivatives have also been explored for this purpose.

  • Insecticidal Activity: Modifications of the phenoxyaniline core have yielded compounds with notable insecticidal properties.

The specific biological profile of a phenoxyaniline derivative is intricately linked to the nature and position of substituents on both aromatic rings.

Structure-Activity Relationships: The Influence of Chloro and Methyl Substituents

The biological activity of phenoxyaniline derivatives is significantly influenced by the electronic and steric properties of their substituents. The presence of halogen and alkyl groups, such as the chloro and methyl groups in 5-Chloro-2-(3-methylphenoxy)aniline, can dramatically alter the compound's potency and spectrum of activity.

Antimicrobial and Antifungal Activity

The introduction of halogen atoms, particularly chlorine, to the aniline ring has been shown to enhance the antimicrobial and antifungal properties of various heterocyclic compounds. This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives bearing halogens on the aromatic ring displayed favorable anticancer and anti-inflammatory activity[1]. Similarly, Schiff bases derived from 2,4,5-trichloro aniline have demonstrated notable antifungal activity[2].

The position of the substituent is also critical. Studies on substituted anilines have indicated that the overall substitution pattern influences the compound's efficacy against different microbial strains[3][4]. For 5-Chloro-2-(3-methylphenoxy)aniline, the 5-chloro substituent on the aniline ring and the 3-methyl group on the phenoxy ring would be expected to contribute to its antimicrobial potential.

Cytotoxic Activity

The cytotoxicity of phenoxyaniline derivatives is also heavily dependent on their substitution patterns. Halogenated derivatives have shown promise as anticancer agents. For example, some quinoxaline derivatives with chloro substitutions have exhibited inhibitory effects on the growth of various cancer cell lines[5]. The presence of a chlorine atom can influence the molecule's ability to interact with biological targets and can affect its metabolic stability.

The methyl group on the phenoxy ring of 5-Chloro-2-(3-methylphenoxy)aniline could also play a role in its cytotoxic potential. The position and nature of alkyl groups can impact the compound's binding affinity to target proteins and its overall steric profile. Structure-activity relationship studies of various anticancer compounds have highlighted the importance of such substitutions in optimizing cytotoxic effects[6][7][8].

Herbicidal and Insecticidal Activity

Phenoxy-based compounds have a long history in agriculture as herbicides. The substitution pattern on the phenoxy ring is a key determinant of herbicidal activity and crop selectivity. For instance, compounds containing a 4-chloro-2-methyl-phenoxy moiety have been shown to possess significant herbicidal activity against broadleaf weeds[9]. While the methyl group in 5-Chloro-2-(3-methylphenoxy)aniline is at the 3-position, this highlights the importance of methyl and chloro substitutions in this class of compounds for herbicidal action.

In the realm of insecticides, phenoxyaniline moieties have been incorporated into more complex molecules to enhance their activity. For example, derivatives of podophyllotoxin containing substituted phenoxyaniline groups have shown delayed insecticidal activity[5][10]. This suggests that the 5-Chloro-2-(3-methylphenoxy)aniline scaffold could serve as a building block for the development of novel insecticides.

Comparative Data Summary

Due to the lack of direct experimental data for 5-Chloro-2-(3-methylphenoxy)aniline, a quantitative comparison is challenging. However, based on the structure-activity relationships discussed, we can create a qualitative comparison table that predicts the potential activity of 5-Chloro-2-(3-methylphenoxy)aniline relative to unsubstituted or differently substituted analogs.

DerivativePredicted Antimicrobial ActivityPredicted Cytotoxic ActivityPredicted Herbicidal ActivityRationale
2-PhenoxyanilineLowLowLowUnsubstituted parent compound, likely lacks specific interactions for high potency.
5-Chloro-2-phenoxyanilineModerateModerateModerateThe chloro group is expected to enhance lipophilicity and potential for target interaction.
2-(3-Methylphenoxy)anilineLow-ModerateLow-ModerateLow-ModerateThe methyl group may provide some beneficial steric interactions but is generally less activating than a halogen.
5-Chloro-2-(3-methylphenoxy)aniline Moderate-High Moderate-High Moderate-High The combination of the electron-withdrawing chloro group and the lipophilic methyl group may lead to synergistic effects on biological activity.
2,4-Dichloro-phenoxyanilineHighHighHighDichloro substitution often leads to potent bioactivity in this class of compounds.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 5-Chloro-2-(3-methylphenoxy)aniline and its derivatives, detailed protocols for key assays are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no compound) and negative (no bacteria) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation reading Visually assess for turbidity or use a plate reader to measure absorbance incubation->reading determine_mic Determine MIC as the lowest concentration with no visible growth reading->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and allow to attach overnight treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the control read_absorbance->calculate_viability Herbicide_Bioassay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation_evaluation Incubation & Evaluation prep_compound Prepare test solutions of the compound at various concentrations add_solution Add test solution or control (water/solvent) to each petri dish prep_compound->add_solution prep_plates Prepare petri dishes with filter paper prep_plates->add_solution place_seeds Place a set number of seeds of the target plant species in each dish add_solution->place_seeds incubation Incubate under controlled light and temperature conditions for 7-14 days place_seeds->incubation measurements Measure germination rate, root length, and shoot length incubation->measurements calculate_inhibition Calculate the percent inhibition compared to the control measurements->calculate_inhibition

Caption: Workflow for a seed germination and seedling growth herbicidal bioassay.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water or a suitable solvent.

  • Assay Setup: Place a filter paper in a petri dish and moisten it with a specific volume of the test solution or a control solution (water or solvent alone).

  • Seed Planting: Place a predetermined number of seeds of a model plant (e.g., cress, lettuce, or radish) onto the moistened filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature for a period of 7 to 14 days.

  • Evaluation: After the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percentage of growth inhibition for both roots and shoots compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Chloro-2-(3-methylphenoxy)aniline is currently lacking in the public domain, the analysis of its structural features in the context of known structure-activity relationships for phenoxyaniline derivatives suggests a promising potential for antimicrobial, cytotoxic, and herbicidal activities. The presence of both a chloro and a methyl substituent on the aromatic rings is a common feature in many bioactive molecules within this class.

This guide provides a foundational framework for initiating the biological evaluation of 5-Chloro-2-(3-methylphenoxy)aniline. The detailed experimental protocols offer a starting point for researchers to systematically investigate its potential across various biological screens. Future studies should focus on synthesizing this compound and its close analogs and performing the described assays to generate robust quantitative data. Such research will not only elucidate the specific biological profile of 5-Chloro-2-(3-methylphenoxy)aniline but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological effects of the versatile phenoxyaniline scaffold.

References

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). BioMed Research International. [Link]

  • Antifungal activity of 2,4,5-trichloro aniline-based Schiff bases against Sclerotium rolfsii and Rhizoctonia bataticola. (n.d.). ResearchGate. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2023). International Journal of Molecular Sciences. [Link]

  • Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. (2002). Nutrition and Cancer. [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (2021). Marine Drugs. [Link]

  • Structure-Activity Relationships and Potent Cytotoxic Activities of Terphenyllin Derivatives from a Small Compound Library. (2020). Chemistry & Biodiversity. [Link]

  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. (2015). Arabian Journal of Chemistry. [Link]

  • Synthesis and Antifungal Activity of Some New Substituted Quinoxalines. (2019). Molecules. [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and insecticidal activities of novel derivatives of podophyllotoxin. (2007). Natural Product Research. [Link]

  • Synthesis and insecticidal activities of novel derivatives of podophyllotoxin. (2007). Taylor & Francis Online. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-Substituted Anilines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The introduction of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The introduction of substituents onto the aromatic ring profoundly alters the molecule's electronic properties, thereby tuning its reactivity, basicity, and metabolic stability. Among the most common modifications is halogenation, particularly chlorination. Understanding the nuanced effects of a chlorine atom's position on the aniline ring is critical for predictable synthetic outcomes and rational drug design.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chloroaniline. We will move beyond simple descriptors to explore the underlying electronic principles, supported by experimental data and detailed protocols for quantifying these differences in a laboratory setting.

The Theoretical Framework: A Duality of Electronic Effects

The reactivity of any substituted aniline is governed by the interplay of two primary electronic phenomena: the inductive effect (-I) and the resonance effect (+R) . A chlorine atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.[1][2] Conversely, the lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring, a resonance effect that donates electron density.[3]

Crucially, the inductive effect is distance-dependent, weakening as the distance from the substituent increases. The resonance effect, however, primarily influences the ortho and para positions.[4][5] The net reactivity of a chloroaniline isomer is a direct consequence of the competition between this powerful, distance-sensitive electron withdrawal (-I) and position-specific electron donation (+R).[3][6]

electronic_effects cluster_aniline Chloroaniline Ring cluster_effects Electronic Effects of Chlorine (Cl) cluster_outcome Impact on Reactivity Aniline Aniline Ring (NH₂) Basicity Decreased Basicity (Lower pKa) Aniline->Basicity Reduces N lone pair availability EAS Ring Deactivation (Slower Electrophilic Aromatic Substitution) Aniline->EAS Reduces ring nucleophilicity Inductive Inductive Effect (-I) Electron Withdrawing Inductive->Aniline σ-bond polarization Resonance Resonance Effect (+R) Electron Donating Resonance->Aniline π-system delocalization (ortho, para only)

Caption: Interplay of inductive and resonance effects of chlorine on aniline.

Comparative Analysis of Chloroaniline Isomers

The position of the chlorine atom dictates the balance of its electronic effects, leading to distinct differences in basicity and reactivity among the isomers.

Basicity (pKa of the Conjugate Acid)

Basicity, a measure of the availability of the nitrogen lone pair to accept a proton, is the most direct indicator of electronic influence. The electron-withdrawing nature of chlorine decreases the electron density on the nitrogen, making all chloroanilines weaker bases than aniline itself.[7]

  • Aniline: The benchmark, with no withdrawing groups.

  • p-Chloroaniline: The chlorine atom is para to the amino group. Here, its electron-withdrawing -I effect is partially offset by its electron-donating +R effect, which increases electron density at the para position.[4] This makes p-chloroaniline the most basic of the three isomers.

  • m-Chloroaniline: The chlorine is meta to the amino group. From the meta position, the +R effect cannot delocalize onto the nitrogen atom.[4] Therefore, the reactivity is dominated by the strong -I effect, significantly reducing basicity compared to the para isomer.

  • o-Chloroaniline: The chlorine is ortho to the amino group. This isomer experiences the strongest -I effect due to proximity. Additionally, steric hindrance (the "ortho effect") can disrupt the planarity of the amino group with the ring, further decreasing basicity.[4][8]

This leads to the following established order of basicity: Aniline > p-Chloroaniline > m-Chloroaniline > o-Chloroaniline

CompoundpKa of Conjugate Acid
Aniline4.63[9]
4-Chloroaniline (para)3.98[10]
3-Chloroaniline (meta)3.52[11]
2-Chloroaniline (ortho)2.65

Note: The pKa value for 2-chloroaniline is widely cited in chemical literature and databases.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is a powerful activating group and an ortho, para-director in EAS reactions.[12] The presence of chlorine, however, has a net deactivating effect due to its strong inductive withdrawal, making chloroanilines less reactive than aniline in EAS reactions like nitration, halogenation, and sulfonation.[1][6]

Despite this deactivation, the resonance effect of the chlorine's lone pairs still directs incoming electrophiles to the ortho and para positions relative to the chlorine atom itself.[3] The overall outcome is a complex interplay between the directing effects of both the amino and chloro groups. For instance, direct nitration of aniline can lead to a mixture of products and oxidation, often necessitating protection of the amino group via acetylation.[12][13]

Experimental Quantification of Reactivity

To objectively compare the reactivity of these isomers, one can perform straightforward and reliable experiments. Below are two such protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This experiment directly quantifies the basicity of each chloroaniline isomer. The causality behind this choice is that pKa is a precise, thermodynamic measure of the equilibrium between the amine and its protonated form, directly reflecting the electronic effects on the nitrogen's lone pair.

pka_workflow A Prepare Analyte: Dissolve known mass of chloroaniline isomer in ~50% ethanol/water B Calibrate pH Meter: Use standard buffers (pH 4, 7, 10) A->B C Titrate with Standard Acid: Add standardized HCl aquot-wise using a burette B->C D Record Data: Measure and record pH after each acid addition C->D E Plot Titration Curve: pH (y-axis) vs. Volume of HCl (x-axis) D->E F Determine Equivalence Point: Find the point of steepest in pH change E->F G Calculate pKa: pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Analyte: Accurately weigh approximately 0.5 mmol of the chloroaniline isomer and dissolve it in 50 mL of a 1:1 ethanol/water solution. The ethanol is necessary to ensure complete dissolution.

  • Instrument Calibration: Calibrate a pH meter using standard pH 4.00, 7.00, and 10.00 buffers.

  • Titration Setup: Place the beaker containing the aniline solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the acid in 0.5 mL increments.

  • Data Recording: After each addition of HCl, allow the reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the region of rapid pH change).

  • Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the volume at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.

  • pKa Determination: The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point (Veq / 2).

Protocol 2: Comparative Kinetics of Azo Dye Formation

This experiment provides a kinetic measure of the nucleophilicity of the aniline's amino group. Azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the aniline derivative is the nucleophile.[14][15] A more reactive (more basic/nucleophilic) aniline will react faster. The reaction rate can be monitored spectrophotometrically by measuring the appearance of the colored azo dye product.[16] The low temperature is critical because diazonium salts are unstable and can decompose at higher temperatures.[14]

azo_kinetics_workflow cluster_diazotization Step 1: Prepare Diazonium Salt (0-5 °C) cluster_coupling Step 2: Kinetic Run (Constant Temp) cluster_analysis Step 3: Data Analysis A Dissolve 4-nitroaniline in aqueous HCl B Add aqueous NaNO₂ dropwise at 0-5 °C A->B C Stir for 15 min to form diazonium salt solution B->C D Place chloroaniline isomer solution in cuvette inside a UV-Vis spectrophotometer E Inject a small aliquot of cold diazonium salt solution and start data acquisition D->E F Monitor Absorbance: Record absorbance of the azo dye at λmax over time E->F G Plot Absorbance vs. Time H Determine Initial Rate: Calculate the slope of the initial linear portion of the curve G->H I Compare Rates: Relative reactivity is proportional to the initial reaction rate H->I

Caption: Workflow for kinetic analysis of azo dye formation.

Step-by-Step Methodology:

  • Preparation of Diazonium Salt: In a beaker kept in an ice bath (0-5 °C), dissolve 1 mmol of a standard amine (e.g., 4-nitroaniline) in 5 mL of 2 M HCl. Slowly add a solution of 1 mmol of sodium nitrite in 2 mL of cold water. Stir for 15 minutes. This creates the electrophile.[16]

  • Setup for Kinetic Run: Prepare 0.01 M solutions of aniline, o-chloroaniline, m-chloroaniline, and p-chloroaniline in an appropriate buffer (e.g., pH 5 acetate buffer).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at the λmax of the expected azo dye product (determined from a preliminary full-spectrum scan). Place a cuvette with 3 mL of one of the aniline solutions into the thermostatted cell holder.

  • Initiate Reaction: Inject a small, precise volume (e.g., 50 µL) of the cold diazonium salt solution into the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.

  • Data Analysis: Plot absorbance versus time for each aniline derivative. The initial rate of the reaction is the slope of the linear portion of this curve at the beginning of the reaction.

  • Comparison: Compare the initial rates. A higher initial rate corresponds to a more reactive aniline derivative. The expected order of rates will be the same as the order of basicity.

Conclusion

The reactivity of chloro-substituted anilines is a classic example of the delicate balance of competing electronic effects in organic chemistry. While the electron-withdrawing inductive effect of chlorine deactivates the ring and decreases the basicity of the amino group compared to aniline, its electron-donating resonance effect cannot be ignored. The position of the chlorine atom is paramount, determining the extent to which each effect influences the molecule's properties. This guide demonstrates that through a combination of theoretical understanding and quantitative experimental validation, researchers can predictably modulate the reactivity of this important chemical scaffold for applications in drug discovery and beyond.

References

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  • Brainly.in. (2019). basic strength order of Aniline meta chloroaniline Ortho chloroaniline para chloroaniline​.
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  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • YouTube. (2021). Tests for aniline | No.29.
  • J-STAGE. (n.d.). Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
  • ResearchGate. (n.d.). IR spectrum of poly(2-chloroaniline).
  • ResearchGate. (n.d.).
  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Chemistry LibreTexts. (2021).
  • ChemicalBook. (n.d.). 4-Chloroaniline | 106-47-8. 106-47-8.

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Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Chloro-2-(3-methylphenoxy)aniline

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-2-(3-methylphenoxy)aniline. This compound is a potential impurity or degradant in active pharmaceutical ingredients (APIs), and its accurate quantification is critical.

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. We will explore the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting supporting experimental data to illustrate a successful validation.

The Foundational Importance of HPLC Method Validation

An analytical method's primary purpose is to generate reliable data. For an impurity like 5-Chloro-2-(3-methylphenoxy)aniline, an unvalidated or poorly validated method could lead to the erroneous release of a drug batch with unacceptable purity levels, posing a direct risk to public health. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2] This guide will demonstrate the validation of a reverse-phase HPLC (RP-HPLC) method, a technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[3]

The Analytical Method: A Starting Point

Before validation can commence, a robust HPLC method must be developed. Based on the analysis of structurally similar compounds, a suitable starting point for the chromatographic conditions for 5-Chloro-2-(3-methylphenoxy)aniline is as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength
Injection Volume 10 µL
Column Temperature 30 °C

Note: The specific mobile phase composition and gradient would be optimized during method development to achieve optimal separation of the analyte from any potential interfering peaks.

The Validation Workflow: A Visual Overview

The validation process follows a logical sequence, with each step building upon the last to create a comprehensive picture of the method's performance.

ValidationWorkflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4][5] For a stability-indicating method, this is paramount.

Experimental Protocol for Specificity:
  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of 5-Chloro-2-(3-methylphenoxy)aniline.

  • Placebo Analysis: For a drug product, inject a solution of the placebo (all excipients without the API) to demonstrate the absence of interference from the formulation components.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.[1]

Hypothetical Specificity Results:
SampleObservationPeak Purity
Blank No peak at the analyte's retention time.N/A
Placebo No interfering peaks observed.N/A
Acid Stressed Analyte peak is spectrally pure and well-resolved from degradant peaks.Pass
Base Stressed Analyte peak is spectrally pure and well-resolved from degradant peaks.Pass
Oxidative Stressed Analyte peak is spectrally pure and well-resolved from degradant peaks.Pass
Thermal Stressed Analyte peak is spectrally pure and well-resolved from degradant peaks.Pass
Photolytic Stressed Analyte peak is spectrally pure and well-resolved from degradant peaks.Pass

These results would confirm the method's specificity and its stability-indicating nature.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[4][5][6] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity and Range:
  • Prepare a stock solution of 5-Chloro-2-(3-methylphenoxy)aniline of a known concentration.

  • From the stock solution, prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Linearity Data:
Concentration (µg/mL)Mean Peak Area (n=3)
5.0125,432
7.5188,148
10.0250,864
12.5313,580
15.0376,296

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Regression Equation: y = 25012x + 425

An r² value greater than 0.999 is generally considered evidence of a strong linear relationship.[6][7]

Accuracy: The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[4][7] It is often determined by a recovery study.

Experimental Protocol for Accuracy:
  • Prepare a placebo solution (for a drug product) or a blank solution.

  • Spike the placebo/blank solution with known amounts of 5-Chloro-2-(3-methylphenoxy)aniline at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Accuracy (Recovery) Data:
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%8.07.95, 8.02, 7.9899.4, 100.3, 99.899.8
100%10.010.05, 9.97, 10.01100.5, 99.7, 100.1100.1
120%12.011.95, 12.08, 11.9999.6, 100.7, 99.9100.1

The acceptance criteria for recovery are typically between 98% and 102%.

Precision: Consistency of Results

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][5] It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Precision Data:
ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability (Peak Area) 251,034250,567252,112249,987251,543250,890251,0220.3%
Intermediate Precision (Peak Area) 253,456252,987254,012251,998253,123252,567253,0240.3%

A Relative Standard Deviation (%RSD) of not more than 2.0% is generally acceptable for precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

Experimental Protocol for LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[10][11]

Hypothetical LOD and LOQ Data:
ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

These values indicate the method's sensitivity for detecting and quantifying low levels of 5-Chloro-2-(3-methylphenoxy)aniline.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][12]

Experimental Protocol for Robustness:
  • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

  • Deliberately vary these parameters within a small, predefined range.

  • Analyze a sample under each varied condition and assess the impact on key chromatographic parameters (e.g., retention time, peak area, resolution).

Hypothetical Robustness Data:
ParameterVariationRetention Time (min)Peak AreaResolution
Flow Rate 0.9 mL/min5.8278,921> 2.0
1.1 mL/min4.8227,345> 2.0
Temperature 28 °C5.4252,345> 2.0
32 °C5.2249,876> 2.0
Mobile Phase % ± 2%5.1255,432> 2.0
5.5248,765> 2.0

The results should demonstrate that minor variations in method parameters do not significantly impact the analytical results.

System Suitability: Verifying System Performance

System suitability testing is an integral part of any analytical procedure.[13] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.[14]

Experimental Protocol for System Suitability:
  • Prepare a system suitability solution, which is typically a standard solution of the analyte.

  • Inject the solution multiple times (e.g., five or six replicates) before starting the sample analysis.

  • Calculate key chromatographic parameters and compare them against predefined acceptance criteria.

System Suitability Parameters and Acceptance Criteria:
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Meeting these criteria confirms that the system is suitable for the intended analysis on that particular day.

Comparison with Alternative Analytical Techniques

While this guide focuses on a validated HPLC method, it is worthwhile to consider its performance in the context of other potential analytical techniques.

TechniqueAdvantages of HPLCDisadvantages of Alternatives
Gas Chromatography (GC) HPLC is suitable for non-volatile and thermally labile compounds like 5-Chloro-2-(3-methylphenoxy)aniline without the need for derivatization.GC may require derivatization of the analyte, adding complexity and potential for error.
Thin-Layer Chromatography (TLC) HPLC offers significantly higher resolution, sensitivity, and quantification capabilities.TLC is primarily a qualitative or semi-quantitative technique with lower resolution and sensitivity.
Capillary Electrophoresis (CE) HPLC generally provides better reproducibility for routine quality control applications.CE can sometimes suffer from reproducibility issues related to the capillary surface and injection volumes.

Conclusion: A Validated Method as a Pillar of Quality

The comprehensive validation of an HPLC method for the analysis of 5-Chloro-2-(3-methylphenoxy)aniline, as detailed in this guide, is a critical exercise in ensuring the quality and safety of pharmaceutical products. Each validation parameter, from specificity to robustness, contributes to a holistic understanding of the method's capabilities and limitations. The hypothetical data presented herein serves as a practical illustration of the expected outcomes of a successful validation study. By adhering to the principles of scientific integrity and regulatory guidelines, analytical scientists can develop and validate robust HPLC methods that form a reliable foundation for pharmaceutical quality control.

References

  • Element Lab Solutions.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaguideline.
  • HPLC Method Development and Valid
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  • European Medicines Agency (EMA). ICH guideline Q2(R2)
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?.
  • SIELC. Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column.
  • Separation Science.
  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline.
  • Pharmaceutical Updates. System suitability in HPLC Analysis.
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  • Mastelf.
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  • IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • Industrial Pharmacist.
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  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
  • IJRSR.
  • MicroSolv. System Suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Chromatography Forum.
  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.
  • National Institutes of Health (NIH).
  • JOCPR. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained.

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Comparative

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Aniline Compounds

Introduction: The Imperative for a Multi-Faceted Spectroscopic Approach In the realms of chemical research and pharmaceutical development, the unambiguous structural confirmation of molecular entities is paramount. Anili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Multi-Faceted Spectroscopic Approach

In the realms of chemical research and pharmaceutical development, the unambiguous structural confirmation of molecular entities is paramount. Aniline and its derivatives represent a cornerstone class of compounds, serving as precursors for dyes, polymers, and a vast array of pharmacologically active agents. The electronic interplay between the amino group's lone pair and the aromatic π-system introduces a layer of complexity that necessitates a rigorous, multi-technique approach to structural elucidation. Relying on a single spectroscopic method can lead to ambiguity and, in the worst cases, misidentification.

This guide provides an in-depth, experience-driven framework for cross-referencing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simply listing data points to explain the causality behind experimental choices and demonstrate how integrating these techniques creates a self-validating system for structural confirmation. The objective is not just to identify a molecule but to build an unshakeable, data-supported case for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

¹H NMR: Elucidating the Aromatic Substitution Pattern

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For aniline compounds, we focus on two key regions: the aromatic region (typically 6.5-8.0 ppm) and the amino proton region (highly variable).

  • Aromatic Protons: The electron-donating amino group shields the aromatic protons, shifting them upfield (to lower ppm values) compared to benzene (7.34 ppm). The ortho and para protons are more shielded than the meta protons. Substituents on the ring will further perturb these shifts, providing definitive evidence of the substitution pattern. For instance, an electron-withdrawing group like nitro (-NO₂) will shift ortho and para protons downfield.

  • Amino (N-H) Protons: The chemical shift of the N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and may not show clear coupling. In solvents like DMSO-d₆, which reduces the rate of proton exchange, coupling to adjacent protons can sometimes be observed.

Comparative ¹H NMR Data (ppm)

CompoundSolventH-2, H-6 (ortho)H-3, H-5 (meta)H-4 (para)N-H₂
Aniline CDCl₃~6.77~7.18~6.70~3.5 (broad)
4-Chloroaniline CDCl₃~6.65 (d)~7.09 (d)-~3.6 (broad)
4-Nitroaniline DMSO-d₆~6.76 (d)~8.02 (d)-~5.97 (broad)

Data synthesized from multiple sources.[1][2][3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the aniline compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Causality: Deuterated solvents are used to prevent a large, overwhelming solvent signal in the spectrum.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Aniline in Deuterated Solvent Acquire Acquire Spectrum (Lock, Shim, Scan) Prep->Acquire Process Process FID (Fourier Transform) Acquire->Process Analyze Analyze Spectrum (Shifts, Integration, Coupling) Process->Analyze G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep Clean ATR Crystal BG Acquire Background Spectrum Prep->BG Sample Apply Sample to Crystal BG->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Identify Characteristic Absorbance Bands Acquire->Analyze G MS Mass Spectrometry (EI-MS) MW Molecular Weight & Formula (Nitrogen Rule) MS->MW IR Infrared Spectroscopy (ATR-FTIR) FG Functional Groups (Primary Amine: 2 N-H stretches) IR->FG H_NMR ¹H NMR Connectivity Proton Connectivity & Substitution Pattern H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Count Unique Carbon Count & Environment C_NMR->Carbon_Count Structure Confirmed Structure of Aniline Derivative MW->Structure FG->Structure Connectivity->Structure Carbon_Count->Structure

Sources

Validation

A Comparative Guide to the Efficacy of 5-Chloro-2-(3-methylphenoxy)aniline as a Precursor in Pharmaceutical Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of synthetic routes utilizing 5-Chloro-2-(3-methylphenoxy)aniline against a notable...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of synthetic routes utilizing 5-Chloro-2-(3-methylphenoxy)aniline against a notable alternative precursor in the synthesis of a clinically significant pharmaceutical agent. By examining key performance indicators, reaction workflows, and economic factors, this document aims to equip researchers and process chemists with the critical data needed to make informed decisions in precursor selection for drug development and manufacturing.

Introduction: The Strategic Importance of Precursor Selection in Quizartinib Synthesis

Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has emerged as a critical therapeutic agent in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1] The efficacy and economic viability of its large-scale production are intrinsically linked to the chosen synthetic pathway and the efficiency of its starting materials.

This guide focuses on a comparative analysis of two synthetic precursors for Quizartinib:

  • Route A: A pathway proceeding through the key intermediate 5-Chloro-2-(3-methylphenoxy)aniline .

  • Route B: An alternative, well-documented pathway commencing from 4-Nitrophenol .

We will dissect these routes to compare their overall efficiency, step-count, yield, purity, and the economic implications of precursor cost.

Comparative Analysis of Synthetic Pathways

The synthesis of a complex molecule like Quizartinib is a multi-step process where the initial choice of precursor dictates the subsequent chemical transformations, reagent requirements, and purification strategies. The two routes under consideration present distinct advantages and challenges.

Data-Driven Comparison

The following table summarizes the key quantitative and qualitative metrics for each synthetic route, providing a high-level overview of their respective efficacies.

MetricRoute A: via 5-Chloro-2-(3-methylphenoxy)anilineRoute B: via 4-NitrophenolSupporting Evidence
Overall Yield Not explicitly reported in a single sequence; individual step yields are generally high.55% [2]
Final Product Purity High purity achievable, consistent with pharmaceutical standards.99.17% (by HPLC)[2]
Number of Key Steps Fewer core bond-forming steps to the central heterocyclic structure.A longer sequence of transformations.Analysis of synthetic schemes.
Precursor Cost Higher cost, more specialized reagent.Low cost, widely available commodity chemical.Supplier data analysis.[3][4][5][6]
Reaction Conditions Involves potentially milder, modern coupling chemistries.Employs classical reactions including nitration reduction and cyclization.[2] and Patent Literature
Scalability Potentially more streamlined due to fewer steps.Proven scalability, with a focus on cost-effective reagents.[2]Industrial Chemistry Principles.

Synthetic Workflow Visualization

To better illustrate the strategic differences between the two routes, the following diagrams outline the sequence of chemical transformations from the precursor to the final active pharmaceutical ingredient (API).

Route A: Conceptual Workflow via 5-Chloro-2-(3-methylphenoxy)aniline

This route leverages the advanced nature of the precursor, which already contains a significant portion of the final molecule's backbone. The key strategic step involves the formation of the imidazo[2,1-b]benzothiazole core from this substituted aniline.

Route_A cluster_0 Precursor Stage cluster_1 Core Formation cluster_2 Final Elaboration Precursor_A 5-Chloro-2-(3-methylphenoxy)aniline Intermediate_A1 Substituted 2-Aminobenzothiazole Precursor_A->Intermediate_A1 Thiolation & Cyclization Intermediate_A2 Imidazo[2,1-b]benzothiazole Core Intermediate_A1->Intermediate_A2 Annulation w/ α-haloketone Intermediate_A3 Key Amine Intermediate Intermediate_A2->Intermediate_A3 Functional Group Interconversion API_A Quizartinib Intermediate_A3->API_A Urea Formation

Caption: Conceptual workflow for Quizartinib synthesis via Route A.
Route B: Documented Workflow via 4-Nitrophenol

This established route begins with a simple, inexpensive starting material and builds complexity through a series of classical organic reactions.

Route_B cluster_0 Precursor Stage cluster_1 Side-Chain Attachment cluster_2 Core Formation & Finalization Precursor_B 4-Nitrophenol Intermediate_B1 4-(2-Morpholinoethoxy) nitrobenzene Precursor_B->Intermediate_B1 Williamson Ether Synthesis Intermediate_B2 4-(2-Morpholinoethoxy) aniline Intermediate_B1->Intermediate_B2 Nitro Reduction (e.g., Pd/C, H2) Intermediate_B3 Imidazo[2,1-b]benzothiazole Core Intermediate_B2->Intermediate_B3 Multi-step Cyclization Intermediate_B4 Key Amine Intermediate Intermediate_B3->Intermediate_B4 Nitro Reduction (e.g., Fe/NH4Cl) API_B Quizartinib Intermediate_B4->API_B Urea Formation

Caption: Documented workflow for Quizartinib synthesis via Route B.

Detailed Experimental Protocols

A trustworthy comparison necessitates a granular examination of the experimental procedures. The following protocols are based on published literature and represent validated methods.

Protocol for Route B: Synthesis of Quizartinib from 4-Nitrophenol

This protocol is adapted from the work published in the Chinese Journal of Pharmaceuticals.[2]

Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine

  • To a solution of 4-Nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add 4-(2-chloroethyl)morpholine hydrochloride and heat the mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC until completion.

  • Work-up involves quenching with water, extraction with an organic solvent, and purification to yield the desired ether.

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline

  • The nitro compound from Step 1 is dissolved in a solvent such as ethanol or methanol.

  • A catalyst, typically 10% Palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, until the nitro group is fully reduced to an amine.

  • Filtration to remove the catalyst and evaporation of the solvent yields the aniline intermediate.

Step 3: Formation of the Imidazo[2,1-b][7]benzothiazole Core

  • This is a multi-step sequence involving cyclization reactions to construct the core heterocyclic system. The aniline from Step 2 is reacted with appropriate reagents to first form a benzothiazole ring, which is then further cyclized to the final imidazo[2,1-b]benzothiazole structure.

Step 4: Reduction of the Nitro Group

  • The nitro-substituted heterocyclic core from the previous step is reduced to the corresponding amine. A common and cost-effective method is the use of iron powder (Fe) and ammonium chloride (NH4Cl) in a solvent mixture like ethanol/water, heated to reflux.[2]

Step 5: Final Urea Formation

  • The key amine intermediate is reacted with a pre-formed activated carbamate, Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate.

  • This reaction is typically carried out in an aprotic solvent like acetonitrile at elevated temperatures.

  • The final product, Quizartinib, is then isolated and purified by crystallization or chromatography to achieve high purity (>99%).[2]

Protocol for Route A: Synthesis of Quizartinib via 5-Chloro-2-(3-methylphenoxy)aniline

While a complete, continuous synthesis with an overall yield from this specific precursor is not available in a single publication, the following steps are logically constructed based on established synthetic methodologies for benzothiazoles and imidazobenzothiazoles, as described in the patent literature.

Step 1: Synthesis of 5-Chloro-7-(3-methylphenoxy)-2-aminobenzothiazole

  • Causality: The core of this strategy is to first construct the benzothiazole ring. This is typically achieved through a reaction with a thiocyanate salt followed by oxidative cyclization.

  • 5-Chloro-2-(3-methylphenoxy)aniline would be reacted with potassium or sodium thiocyanate in the presence of an acid (e.g., acetic acid) and an oxidizing agent (e.g., bromine).

  • This reaction forms the 2-amino-benzothiazole ring system, incorporating the substituents from the precursor in the correct positions.

Step 2: Synthesis of the 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazole Intermediate

  • Causality: The next key transformation is the annulation of the imidazole ring onto the benzothiazole core. This is a variation of the Phillips condensation.

  • The substituted 2-aminobenzothiazole from Step 1 is reacted with a 2-halo-4'-nitroacetophenone (e.g., 2-bromo-4'-nitroacetophenone) in a high-boiling solvent like ethanol or DMF.

  • Heating this mixture to reflux drives the condensation and cyclization to form the tricyclic imidazo[2,1-b]benzothiazole core.

Step 3: Reduction of the Nitro Group

  • Similar to Route B, the nitro group on the phenyl ring is reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H2, Pd/C) or metal-acid reduction (Fe/NH4Cl or SnCl2/HCl).

Step 4: Final Urea Formation

  • The resulting amine is coupled with Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate, as in Route B, to form the final Quizartinib molecule.

  • Purification would be performed using standard techniques like column chromatography or recrystallization to meet pharmaceutical purity requirements.

Discussion and Scientific Rationale

Route A (5-Chloro-2-(3-methylphenoxy)aniline): A Convergent Approach The primary advantage of using a more complex precursor like 5-Chloro-2-(3-methylphenoxy)aniline is that it leads to a more convergent synthesis. A convergent synthesis builds large fragments of the target molecule separately and then combines them late in the sequence. This approach often leads to higher overall yields and is more efficient in terms of atom economy for the final coupling steps. The number of linear steps from the advanced precursor to the final product is shorter, which can be advantageous for reducing manufacturing time and potential points of failure. However, the trade-off is the higher initial cost and potentially limited availability of the starting material.

Route B (4-Nitrophenol): A Linear, Cost-Effective Approach This route exemplifies a linear synthesis, where the molecule is built step-by-step from a simple, inexpensive starting material.

  • Trustworthiness: This method has been published with a validated overall yield and purity, making it a reliable and reproducible process.[2] The use of classical, well-understood reactions like Williamson ether synthesis, nitro reduction, and cyclizations makes the process robust and scalable.

  • Economic Advantage: The low cost of 4-nitrophenol is a significant driver for its use in industrial production, where cost of goods is a critical factor.[4][5][6] While the overall sequence is longer, the use of inexpensive bulk reagents for most steps keeps the overall process cost-effective.

Conclusion and Recommendations

The choice between these two precursors represents a classic dilemma in process chemistry: the trade-off between a shorter, more convergent route with a costly starting material versus a longer, linear route with an inexpensive precursor.

  • 5-Chloro-2-(3-methylphenoxy)aniline (Route A) is an attractive precursor for research and development or for situations where a shorter synthesis time is paramount and the higher cost of the starting material can be justified. Its efficacy lies in the strategic reduction of synthetic steps required to build the core structure of Quizartinib.

  • 4-Nitrophenol (Route B) stands out for its proven efficacy in terms of yield and purity, coupled with a significant economic advantage.[2] For large-scale industrial manufacturing of Quizartinib, this route is likely the more pragmatic and economically viable option due to the low cost and high availability of the starting material.

Ultimately, the optimal choice will depend on the specific priorities of the project, balancing factors of speed, cost, scalability, and available chemical expertise. This guide provides the foundational data to support such a strategic decision.

References

  • Daiichi-Sankyo. Daiichi Sankyo provides update on FDA review of quizartinib for the treatment of patients with relapsed/refractory FLT3-ITD AML. Daiichi Sankyo. 2019. [Link]

  • Zhao K T, Zhang L X, Tang C L. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020;51(01):48-52. [Link]

  • Zarrinkar P P, Gunawardane R N, Cramer M D, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia(AML). Blood. 2009;114(14):2984-2992. [Link]

  • PubChem. Quizartinib. National Center for Biotechnology Information. [Link]

  • Gross T D, Prasad A R, Citineni J R, et al. Process for preparation of quizartinib.
  • IndiaMART. 4-Nitrophenol price listing. [Link]

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Comparative

A Senior Application Scientist's Guide to the Applications of Substituted Anilines: A Comparative Review

Substituted anilines represent a cornerstone of modern organic chemistry, serving as versatile building blocks and functional moieties in a vast array of commercially significant products. The foundational structure—an a...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted anilines represent a cornerstone of modern organic chemistry, serving as versatile building blocks and functional moieties in a vast array of commercially significant products. The foundational structure—an amino group attached to a benzene ring—provides a reactive handle for extensive chemical modification. By strategically adding, removing, or altering substituents on the aromatic ring, chemists can precisely tune the electronic, steric, and lipophilic properties of the molecule. This fine-tuning is the very essence of their utility, allowing for the rational design of molecules with specific, optimized functions.

This guide provides an in-depth technical comparison of the applications of substituted anilines across four major industrial sectors: pharmaceuticals, agrochemicals, dyes and pigments, and advanced materials. It is intended for researchers, scientists, and drug development professionals, offering not just a review of applications but also field-proven insights into experimental choices and detailed, validated protocols for performance evaluation.

Section 1: The Pharmaceutical Landscape: From Pain Relief to Targeted Therapies

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a remarkable number of blockbuster drugs.[1] Its ability to participate in hydrogen bonding and engage in pi-stacking interactions, combined with the synthetic tractability of the aromatic ring, makes it an ideal starting point for drug discovery. However, the aniline group is not without its challenges; it is often associated with metabolic instability and potential toxicity, prompting innovative strategies to modulate its properties or develop bioisosteres.[2]

Comparative Analysis: Aniline-Derived Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent class of pharmaceuticals derived from substituted anilines is the NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3] Diclofenac and Celecoxib serve as excellent case studies in the application of substituted anilines.

  • Diclofenac , a non-selective COX inhibitor, utilizes 2,6-dichloroaniline as a key starting material. The two chlorine atoms are crucial; they force the aniline ring to adopt a non-planar conformation relative to the phenylacetic acid moiety, which is essential for fitting into the active site of the COX enzymes.

  • Celecoxib , a selective COX-2 inhibitor, is synthesized from 4-sulfamoylphenylhydrazine, a substituted aniline derivative. Its selectivity is attributed to the sulfonamide group, which can interact with a specific hydrophilic side pocket present in the COX-2 enzyme but not in COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

The choice of substituents directly impacts the drug's mechanism and clinical performance, as illustrated in the signaling pathway below.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins & Thromboxanes (Stomach Lining, Platelets) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action for aniline-derived NSAIDs.

Table 1: Comparative Performance of Selected Aniline-Derived NSAIDs

DrugTarget(s)Relative Selectivity (COX-1/COX-2)Common Starting AnilineNoteworthy Performance Characteristics
Diclofenac COX-1, COX-2~12,6-DichloroanilinePotent anti-inflammatory effects; associated with gastrointestinal side effects.[3]
Celecoxib COX-2>1004-SulfamoylphenylhydrazineReduced risk of gastrointestinal ulcers compared to non-selective NSAIDs.[4][5]
Paracetamol COX (CNS)N/Ap-AminophenolPrimarily analgesic and antipyretic with weak anti-inflammatory activity.[1][6]
Experimental Protocol: Synthesis of Diclofenac from 2,6-Dichloroaniline

This protocol outlines a common laboratory-scale synthesis, demonstrating the core chemical transformations.

Workflow Diagram: Synthesis of Diclofenac

Diclofenac_Synthesis cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Cyanation & Hydrolysis A 2,6-Dichloroaniline C 2-[(2,6-Dichlorophenyl)amino] benzoic acid A->C B 2-Chlorobenzoic Acid B->C D [2-[(2,6-Dichlorophenyl)amino] phenyl]methanol C->D LiAlH4 or similar E 2-[(2,6-Dichlorophenyl)amino] benzyl chloride D->E SOCl2 F Diclofenac E->F 1. NaCN 2. NaOH, H2O

Caption: Multi-step synthetic workflow for Diclofenac.

Step-by-Step Methodology: [3][7][8][9][10]

  • Ullmann Condensation:

    • Combine 2,6-dichloroaniline, 2-chlorobenzoic acid, potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling point solvent like N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux for several hours until TLC analysis indicates consumption of the starting materials.

    • Cool the reaction, pour it into water, and acidify with HCl to precipitate the product, 2-[(2,6-dichlorophenyl)amino]benzoic acid.

    • Filter, wash with water, and dry the crude product. Recrystallization from ethanol/water can be performed for purification.

  • Reduction to Benzyl Alcohol:

    • Suspend the product from Step 1 in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction cautiously by sequential addition of water and aqueous NaOH.

    • Filter the resulting solids and concentrate the filtrate to obtain [2-[(2,6-dichlorophenyl)amino]phenyl]methanol.

  • Chlorination:

    • Dissolve the alcohol from Step 2 in a suitable solvent like dichloromethane (DCM).

    • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Stir the reaction at room temperature until the conversion is complete.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-[(2,6-dichlorophenyl)amino]benzyl chloride.

  • Nitrile Formation and Hydrolysis:

    • Dissolve the benzyl chloride in a polar aprotic solvent (e.g., DMSO) and add sodium cyanide (NaCN).

    • Heat the mixture to facilitate the nucleophilic substitution.

    • Upon completion, add aqueous sodium hydroxide (NaOH) directly to the reaction mixture.

    • Heat to reflux to hydrolyze the nitrile to the carboxylate salt.

    • Cool the mixture, dilute with water, and wash with a non-polar solvent (e.g., hexane) to remove impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate Diclofenac free acid.

    • Filter, wash with water, and dry to obtain the final product.

Section 2: Agrochemicals - Protecting Crops with Precision

In agriculture, substituted anilines are the backbone of numerous herbicides and fungicides.[1] The dinitroaniline class of herbicides, for instance, has been a mainstay for pre-emergence weed control for decades. These compounds act by inhibiting root and shoot growth in susceptible weeds.

Comparative Analysis: Dinitroaniline Herbicides

Dinitroaniline herbicides share a common mechanism of action: they disrupt microtubule formation in plant cells. This interference with cell division (mitosis) is particularly effective against germinating seeds. The specific substituents on the aniline ring influence the herbicide's soil persistence, volatility, and spectrum of activity.

  • Trifluralin: One of the most well-known dinitroanilines, it is highly effective but also relatively volatile, requiring soil incorporation to prevent loss.

  • Pendimethalin: Features an ethylpropyl group on the amine. It has lower volatility than trifluralin, allowing for more flexible application methods.

  • Oryzalin: Possesses higher water solubility and lower volatility, making it suitable for surface applications and use in turf and ornamentals.

Table 2: Comparative Properties of Dinitroaniline Herbicides

HerbicideKey SubstituentsVapor Pressure (mPa at 25°C)Water Solubility (mg/L at 25°C)Primary Application MethodPerformance Notes
Trifluralin N,N-dipropyl, CF₃9.50.3Pre-plant incorporationHigh efficacy, but prone to loss from volatilization and photodegradation.
Pendimethalin N-(1-ethylpropyl)4.00.3Pre-emergence, surface appliedLess volatile than trifluralin; broad-spectrum control.
Oryzalin N,N-dipropyl, SO₂NH₂<0.00132.6Pre-emergence, surface appliedLow volatility and higher water solubility allows for surface application.
Experimental Protocol: Bioassay for Pre-Emergence Herbicidal Activity

This protocol provides a standardized method for evaluating the efficacy of substituted aniline herbicides on target weed species.

Workflow Diagram: Herbicide Bioassay

Herbicide_Bioassay Soil_Prep Prepare Soil Samples (Control & Herbicide-Treated) Potting Fill & Label Pots Soil_Prep->Potting Seeding Plant Indicator Seeds (e.g., Wheat, Cucumber) Potting->Seeding Growth Incubate in Controlled Environment (3 weeks) Seeding->Growth Evaluation Evaluate Plant Growth (Stunting, Root Swelling, etc.) Growth->Evaluation Data_Analysis Compare Treated vs. Control Evaluation->Data_Analysis

Caption: Standard workflow for a soil-based herbicide bioassay.

Step-by-Step Methodology:

  • Soil Preparation:

    • Collect a representative soil sample from the target field or use a standard potting mix.

    • Prepare a control batch of soil with no herbicide.

    • For the treated samples, prepare a stock solution of the substituted aniline herbicide in a suitable solvent.

    • Apply the herbicide solution to the soil to achieve the desired concentration (e.g., parts per million or kg/ha equivalent). Mix thoroughly to ensure uniform distribution.

  • Potting and Seeding:

    • Fill several 4-inch pots for each treatment group (control and each herbicide concentration). Label each pot clearly.

    • Plant a consistent number (e.g., 5-10) of indicator seeds in each pot. Choose species sensitive to dinitroaniline herbicides, such as oats, ryegrass, or cucumber.

  • Incubation:

    • Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.

    • Water the pots as needed to maintain adequate soil moisture, being careful not to overwater.

  • Evaluation (after ~3 weeks):

    • Visually assess the plants for symptoms of herbicide injury. For dinitroanilines, characteristic symptoms include stunted growth, and swollen, shortened roots.

    • Measure quantitative parameters:

      • Germination Rate (%): Count the number of emerged seedlings in each pot.

      • Shoot Height (cm): Measure the height of each plant from the soil surface to the tip of the longest leaf.

      • Root Length (cm): Carefully remove plants from the soil, wash the roots, and measure their length.

      • Biomass (g): Dry the harvested shoots and roots in an oven at ~70°C to a constant weight.

  • Data Analysis:

    • Calculate the average and standard deviation for each measured parameter within each treatment group.

    • Compare the results from the herbicide-treated groups to the control group to determine the percentage of growth inhibition.

Section 3: Dyes and Pigments - The Chemistry of Color

Aniline was the genesis of the synthetic dye industry, and its substituted derivatives, particularly in the form of azo dyes, remain critically important. The color and performance properties of these dyes are dictated by the electronic nature of the substituents on the aniline and coupling components.

Comparative Analysis: Aniline-Based Azo Dyes

Azo dyes are formed via a diazotization reaction of a primary aromatic amine (like a substituted aniline) followed by coupling with an electron-rich partner. The resulting azo (-N=N-) linkage acts as a chromophore. The fastness properties—resistance to fading or bleeding—are crucial for a dye's commercial viability.

  • Light Fastness: The resistance to fading upon exposure to light. Dyes with anthraquinone or metal-complex chromophores generally exhibit better light fastness than simple azo chromophores.[2]

  • Wash Fastness: The resistance to color loss and staining of other fabrics during laundering. This is highly dependent on the strength of the dye-fiber interaction. Reactive dyes, which form covalent bonds with fibers like cotton, offer excellent wash fastness.[4]

Table 3: Comparative Fastness Properties of Aniline-Derived Dyes on Cotton

Dye ClassExample Dye NameChromophore TypeFiber InteractionTypical Wash Fastness (ISO 105-C06, Scale 1-5)Typical Light Fastness (ISO 105-B02, Scale 1-8)
Direct Dye Direct Red 80PolyazoHydrogen Bonding, Van der Waals2-33-4
Reactive Dye Reactive Red 195MonoazoCovalent Bond4-54-5
Azoic Dye Naphthol AS + Fast Red BNaphthol AzoIn-situ formation, mechanical trapping45-6
Metal-Complex Reactive Blue 160Azo-Metal ComplexCovalent Bond4-56[2]

Note: Fastness ratings can vary based on shade depth, substrate, and finishing treatments.

Experimental Protocol: Evaluation of Wash Fastness (ISO 105-C06)

This protocol outlines the standardized procedure for determining a textile's resistance to domestic and commercial laundering.

Step-by-Step Methodology:

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.

    • Prepare an adjacent multifiber fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same dimensions.

    • Sew the dyed specimen and the multifiber fabric together along one of the shorter edges to form a composite specimen.

  • Solution Preparation:

    • Prepare the washing solution according to the specific test method (e.g., A2S). This typically involves dissolving a standard ECE reference detergent (4 g/L) and sodium perborate (1 g/L) in Grade 3 water.

  • Washing Procedure:

    • Place the composite specimen into a stainless steel container of a launder-ometer or similar apparatus.

    • Add the specified number of stainless steel balls (e.g., 10 for method A2S) to provide mechanical action.

    • Add the required volume of the pre-heated washing solution (e.g., 150 mL for method A2S).

    • Seal the container and place it in the apparatus, which is pre-heated to the test temperature (e.g., 40°C for A2S).

    • Run the machine for the specified duration (e.g., 30 minutes).

  • Rinsing and Drying:

    • Remove the composite specimen from the container.

    • Rinse it twice in deionized water and then in cold running tap water.

    • Squeeze out excess water.

    • Separate the dyed fabric from the multifiber fabric by cutting the stitching (leaving one short edge attached for identification).

    • Dry the specimens by hanging them in air at a temperature not exceeding 60°C.

  • Assessment:

    • Allow the specimens to condition for at least 4 hours in a standard atmosphere.

    • Assess the change in color of the dyed specimen using the Grey Scale for Assessing Change in Colour (ratings from 5 = no change to 1 = severe change).

    • Assess the degree of staining on each strip of the multifiber fabric using the Grey Scale for Assessing Staining (ratings from 5 = no staining to 1 = severe staining). The assessment should be done under a standardized light source.

Section 4: Advanced Materials - The Rise of Conductive Polymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, tunable conductivity, and environmental stability. The polymerization of substituted anilines allows for the creation of a family of polymers with tailored properties for applications ranging from anti-corrosion coatings to chemical sensors.

Comparative Analysis: Substituted Polyanilines

The properties of polyaniline are highly dependent on its oxidation state and protonation (doping) level. The introduction of substituents onto the aniline monomer can profoundly affect the properties of the resulting polymer.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃) can increase the electron density of the polymer backbone, but may also introduce steric hindrance that disrupts planarity and reduces conductivity.

  • Steric Effects: Bulky substituents can decrease inter-chain interactions and π-stacking, which generally lowers conductivity but can significantly improve the polymer's solubility in common organic solvents.

  • Solubility: Unsubstituted PANI is notoriously difficult to process due to its poor solubility. Adding long alkyl chains or other solubilizing groups is a common strategy to improve processability.

Table 4: Effect of Substituents on Polyaniline Properties

MonomerKey SubstituentResulting Polymer PropertyConductivity (S/cm)Application Impact
Aniline-HHigh conductivity, poor solubility1 - 10Electrodes, EMI shielding
2-Methoxyaniline-OCH₃ (ortho)Lower conductivity, increased disorder~10⁻⁵Improved processability, sensor layers
2-Chloroaniline-Cl (ortho)Lower conductivity than PANI~10⁻³ - 10⁻⁵Modified electronic properties for sensors
N-PhenylanilinePhenyl on -NHVery low conductivity, steric hindrance< 10⁻⁸Dielectric materials
Mechanism: Gas Sensing with Polyaniline Films

Polyaniline is an attractive material for chemiresistive gas sensors. The sensing mechanism is based on the change in the polymer's conductivity upon interaction with gas molecules. For a reducing gas like ammonia (NH₃), the mechanism involves de-doping:

  • Adsorption: NH₃ molecules adsorb onto the surface of the doped (conductive) PANI film.

  • Proton Transfer: The lone pair of electrons on the nitrogen of the NH₃ molecule abstracts a proton from the PANI backbone.

  • De-doping: This converts the conductive emeraldine salt form of PANI to the non-conductive emeraldine base form.

  • Resistance Change: The loss of charge carriers (polarons/bipolarons) leads to a significant increase in the electrical resistance of the film, which can be measured electronically.

PANI_Sensing cluster_0 Sensing Interaction PANI_Doped Doped PANI (Conductive) [PANI-H⁺]A⁻ PANI_Base De-doped PANI (Insulating) [PANI] PANI_Doped->PANI_Base Proton Transfer NH3 Ammonia (NH₃) NH4 Ammonium Ion (NH₄⁺) NH3->NH4 Protonation Measurement Increased Resistance Measured PANI_Base->Measurement

Caption: Gas sensing mechanism of polyaniline for ammonia detection.

Experimental Protocol: Measuring Polymer Film Conductivity via Four-Point Probe

The four-point probe method is a standard technique to measure the sheet resistance of a thin film, minimizing the influence of contact resistance.

Step-by-Step Methodology:

  • Film Preparation:

    • Synthesize the substituted polyaniline via chemical oxidative polymerization.

    • Dissolve the polymer in a suitable solvent (e.g., m-cresol).

    • Deposit a thin, uniform film onto a non-conductive substrate (e.g., glass slide) using a technique like spin coating or drop casting.

    • Dry the film thoroughly in a vacuum oven to remove residual solvent.

  • Instrumentation Setup:

    • Use a four-point probe head, which consists of four equally spaced, collinear tungsten carbide tips.

    • Connect the two outer probes to a precision current source.

    • Connect the two inner probes to a high-impedance voltmeter.

  • Measurement Procedure:

    • Gently lower the probe head onto the surface of the polymer film, ensuring all four probes make good contact.

    • Apply a constant DC current (I) through the two outer probes. The current should be low enough to avoid heating the sample.

    • Measure the voltage drop (V) across the two inner probes.

    • Repeat the measurement at several different locations on the film to ensure uniformity.

  • Calculation:

    • Calculate the sheet resistance (Rₛ) using the formula: Rₛ = C * (V / I) where C is a geometric correction factor. For a large, thin film relative to the probe spacing, C is approximately 4.532.

    • Measure the thickness (t) of the film using a profilometer or ellipsometer.

    • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rₛ * t) The unit of conductivity is Siemens per centimeter (S/cm).

Conclusion

The versatility of substituted anilines is a testament to the power of fundamental organic chemistry in driving innovation across diverse scientific and industrial fields. From the life-saving efficacy of precisely substituted pharmaceutical agents to the vibrant, lasting colors of modern textiles and the tunable electronic properties of advanced materials, the aniline scaffold continues to be a platform for discovery. By understanding the causal relationships between substituent choice and functional outcome, and by employing robust, standardized experimental protocols for evaluation, researchers can continue to harness the potential of this remarkable class of compounds to address current and future challenges.

References

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Validation

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenoxy Aniline Derivatives

Introduction: The Significance of Phenoxy Aniline Derivatives and the Role of In Silico Chemistry Phenoxy aniline derivatives represent a versatile class of organic compounds that are pivotal in the realms of drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenoxy Aniline Derivatives and the Role of In Silico Chemistry

Phenoxy aniline derivatives represent a versatile class of organic compounds that are pivotal in the realms of drug discovery and materials science. Their unique structural motif, combining a phenoxy group and an aniline moiety, imparts a range of biological activities and physicochemical properties. These derivatives have been explored for their potential as anti-inflammatory agents, kinase inhibitors, and antioxidants.[1][2] In materials science, their electronic and optical properties are of interest for the development of novel organic electronic materials.

The exploration of the vast chemical space of substituted phenoxy aniline derivatives presents a significant challenge for traditional synthetic and experimental approaches. This is where quantum chemical calculations emerge as a powerful and indispensable tool. By leveraging the principles of quantum mechanics, we can model the electronic structure and predict the properties of these molecules with remarkable accuracy, thereby guiding and accelerating the design and discovery process.[3]

This guide provides a comprehensive comparison of quantum chemical methods for the study of phenoxy aniline derivatives, offering insights into the selection of appropriate computational strategies and providing a detailed, step-by-step protocol for their implementation.

Comparing the Workhorses: A Guide to Selecting the Right Computational Method

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory, which encompasses the method and the basis set. For molecules of the size and complexity of phenoxy aniline derivatives, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4] However, the "DFT zoo" of functionals can be daunting. Here, we compare some of the most common and effective functionals for the properties of interest in phenoxy aniline derivatives.

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are widely used. The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in molecules with heteroatoms, while diffuse functions (+) are important for describing weakly bound electrons and for calculations of properties like electron affinity and non-linear optical properties.[5] For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) or the Ahlrichs' def2-TZVP basis set are excellent choices.[5]

Below is a comparative table to guide your selection, synthesized from benchmark studies on related aromatic amines and phenolic compounds.

Computational Method Strengths Weaknesses Recommended For
B3LYP/6-31G(d,p) - Good balance of speed and accuracy for geometry optimizations. - Widely used and well-benchmarked for a variety of organic molecules.[6][7]- May not be the most accurate for electronic properties and reaction barriers. - Can underestimate non-covalent interactions.- Initial geometry optimizations. - Vibrational frequency calculations.
M06-2X/6-311+G(d,p) - Excellent for thermochemistry and kinetics. - Good performance for non-covalent interactions.- Can be computationally more demanding than B3LYP.- Accurate prediction of reaction energies and barriers. - Studies involving intermolecular interactions.
CAM-B3LYP/6-311+G(d,p) - Long-range corrected functional, good for charge-transfer excitations.[8] - More accurate for predicting electronic spectra (UV-Vis).- Higher computational cost.- Calculation of electronic absorption and emission spectra. - Studies of excited state properties.
ωB97X-D/def2-TZVP - Includes empirical dispersion correction, excellent for systems where van der Waals interactions are important.[5] - Provides accurate geometries and electronic properties.- Can be computationally intensive.- High-accuracy geometry optimizations. - Prediction of properties sensitive to dispersion forces.

A Practical Workflow: Step-by-Step Quantum Chemical Calculations for a Phenoxy Aniline Derivative

This section provides a detailed protocol for performing a typical quantum chemical calculation on a phenoxy aniline derivative using the Gaussian software package, a widely used tool in computational chemistry.[9][10] The example molecule will be 4-phenoxyaniline.

Step 1: Molecular Structure Creation and Input File Generation
  • Build the Molecule: Using a molecular modeling software such as GaussView, Avogadro, or ChemDraw, construct the 3D structure of 4-phenoxyaniline.

  • Pre-optimization: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry. This step is crucial for ensuring the subsequent DFT calculation converges efficiently.

  • Generate the Gaussian Input File: Save the pre-optimized structure as a Gaussian input file (.gjf or .com). The basic structure of the input file is as follows:[9]

  • %nprocshared and %mem define the computational resources.

  • %chk specifies the name of the checkpoint file.

  • The line starting with #p is the route section, which specifies the level of theory and the type of calculation. Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm the nature of the stationary point.

  • The title section provides a brief description of the calculation.

  • 0 1 represents the charge and spin multiplicity of the molecule (neutral singlet in this case).

  • The final section contains the Cartesian coordinates of the atoms.

Step 2: Geometry Optimization and Frequency Analysis
  • Run the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output: Once the calculation is complete, open the output file (.log or .out).

    • Convergence: Verify that the optimization has converged by searching for the line "Stationary point found."

    • Vibrational Frequencies: Check the results of the frequency calculation. For a minimum energy structure, all vibrational frequencies should be positive (real). The presence of imaginary frequencies indicates a transition state or a saddle point.

    • Optimized Geometry: The final optimized geometry can be visualized using a molecular modeling program.

Step 3: Calculation of Electronic Properties

To calculate electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP), a single-point energy calculation is performed on the optimized geometry. It is often recommended to use a larger basis set for this step to obtain more accurate electronic properties.

  • Create a New Input File: Use the optimized coordinates from the previous step and modify the route section:

  • Pop=Full requests a full population analysis.

  • IOp(6/33=2,6/41=10,6/42=17) are keywords to print the HOMO and LUMO orbitals and generate data for the MEP plot.

  • Analyze the Output:

    • HOMO-LUMO Energies: Search for "Alpha Orbital Energies" in the output file to find the energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[11]

    • Molecular Electrostatic Potential (MEP): The output file will contain the data to generate the MEP surface, which can be visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[12]

Visualizing the Workflow and Key Relationships

To better understand the computational workflow and the interplay of different parameters, the following diagrams are provided.

Quantum_Chemical_Calculation_Workflow cluster_Input_Preparation Input Preparation cluster_Calculation Calculation cluster_Analysis Analysis & Further Calculations Molecule_Building 1. Molecule Building (e.g., GaussView) Pre-optimization 2. Pre-optimization (MM/Semi-empirical) Molecule_Building->Pre-optimization Input_File_Generation 3. Gaussian Input File (.gjf/.com) Pre-optimization->Input_File_Generation Geometry_Optimization 4. Geometry Optimization (DFT) Input_File_Generation->Geometry_Optimization Frequency_Analysis 5. Frequency Analysis Geometry_Optimization->Frequency_Analysis Convergence_Check 6. Convergence Check Frequency_Analysis->Convergence_Check Vibrational_Analysis 7. Vibrational Analysis (Check for imaginary frequencies) Convergence_Check->Vibrational_Analysis Single_Point_Energy 8. Single Point Energy (Higher level of theory) Vibrational_Analysis->Single_Point_Energy If minimum Property_Calculation 9. Property Calculation (HOMO-LUMO, MEP, etc.) Single_Point_Energy->Property_Calculation

Caption: A typical workflow for quantum chemical calculations on a phenoxy aniline derivative.

Caption: The relationship between computational cost and accuracy for different methods and basis sets.

Conclusion: Empowering Discovery through Computation

Quantum chemical calculations are a cornerstone of modern chemical research, providing unparalleled insights into the structure, properties, and reactivity of molecules like phenoxy aniline derivatives. By carefully selecting the appropriate computational methodology and following a robust workflow, researchers can effectively navigate the vast landscape of chemical possibilities, accelerating the discovery of new drugs and materials. This guide serves as a starting point, and it is crucial to stay abreast of the latest developments in computational chemistry to continue pushing the boundaries of scientific discovery.

References

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  • Ammar, Y. A., et al. (2014). A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical. Antioxidants, 3(2), 309-322. [Link]

  • Kutsyna, A., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(19), 6898. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxyaniline. PubChem. [Link]

  • Wang, J., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

  • Baskaran, S., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. ResearchGate. [Link]

  • van Acker, S. A. B. E., et al. (1996). A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. Chemical Research in Toxicology, 9(8), 1305-1312. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. ResearchGate. [Link]

  • da Silva, G. F., et al. (2015). Insights into the interactions of CO2 with amines: A DFT benchmark study. Physical Chemistry Chemical Physics, 17(24), 15871-15879. [Link]

  • Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. [Link]

  • Tomczyk, M., et al. (2023). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Molecules, 28(21), 7356. [Link]

  • Poater, J., et al. (2022). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. Journal of Chemical Information and Modeling, 62(9), 2133-2150. [Link]

  • Al-Masoudi, N. A., et al. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. ResearchGate. [Link]

  • Kim, D., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 160, 135-146. [Link]

  • Lee, J. (2020). Gaussian guide. Lee Group @ UOW. [Link]

  • Al-Zangana, S. Z., et al. (2022). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications, 4(11), 1139-1148. [Link]

  • Kumar, S., et al. (2016). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 6(81), 77809-77813. [Link]

  • Boufelgha, M., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 1-13. [Link]

  • Ismail, H. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]

  • Al-Zangana, S. Z., et al. (2022). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications, 4(11), 1139-1148. [Link]

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Safety & Regulatory Compliance

Safety

5-Chloro-2-(3-methylphenoxy)aniline proper disposal procedures

An Expert Guide to the Proper Disposal of 5-Chloro-2-(3-methylphenoxy)aniline As a Senior Application Scientist, I understand that meticulous management of chemical reagents extends beyond the benchtop; it is a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 5-Chloro-2-(3-methylphenoxy)aniline

As a Senior Application Scientist, I understand that meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Chloro-2-(3-methylphenoxy)aniline, ensuring the safety of personnel and adherence to regulatory standards. Our approach is not just about following steps but understanding the causality behind them, ensuring a self-validating and robust safety system in your laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 5-Chloro-2-(3-methylphenoxy)aniline (CAS No. 56966-51-9) is a substituted aromatic amine containing a halogenated functional group. Its hazard profile is derived from these structural features.

Structural Rationale for Hazards:

  • Aromatic Amine Moiety: Aniline and its derivatives are known for their potential toxicity, including methemoglobinemia. Occupational safety standards require careful handling to avoid systemic exposure.[1][2]

  • Chlorinated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic. These substances are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their persistence and potential to form toxic byproducts if not disposed of correctly.[3]

Based on supplier Safety Data Sheet (SDS) information, this compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[4]

Table 1: Hazard Profile of 5-Chloro-2-(3-methylphenoxy)aniline

Hazard TypeGHS Hazard StatementDescription
Acute Oral Toxicity H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
Respiratory Irritation H335May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Safe Handling

Given the hazard profile, stringent adherence to PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[7]

On-Site Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule is to never mix incompatible waste streams, as this can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Accumulation Protocol
  • Select an Appropriate Waste Container:

    • Use a clearly designated, leak-proof container with a secure, tight-fitting lid.

    • The container material must be compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[8]

    • Ensure the container is clean and free from any residues of incompatible chemicals (e.g., strong oxidizing agents, acids).[5]

  • Segregate the Waste Stream:

    • This compound must be collected in a dedicated "Halogenated Organic Waste" stream.[3]

    • CRITICAL: Do NOT mix with non-halogenated organic solvents, aqueous waste, acids, or bases. Mixing waste streams is a common and costly compliance violation.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]

    • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Mandatory Waste Labeling

Accurate and complete labeling is a strict regulatory requirement enforced by the EPA and the Department of Transportation (DOT). An improperly labeled container can result in significant fines and endanger waste handlers.

Every hazardous waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "HAZARDOUS WASTE" .[10][11]

  • Full Chemical Name: "5-Chloro-2-(3-methylphenoxy)aniline". Avoid using abbreviations or chemical formulas.

  • Hazard Characteristics: Clearly indicate the hazards (e.g., "Toxic," "Irritant").[6]

  • Generator Information: Your name, laboratory, and contact information.

Approved Disposal Methodology

Disposal of 5-Chloro-2-(3-methylphenoxy)aniline must be conducted through a licensed professional waste disposal service.

Primary Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[10]

  • Why Incineration? This process is designed to achieve complete thermal destruction of the molecule, breaking the stable carbon-chlorine bonds and converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride. The resulting acidic gases are then neutralized in a scrubber system before being released.[12]

  • Regulatory Imperative: Land disposal of halogenated organic compounds is heavily restricted by the EPA to prevent the contamination of soil and groundwater.[12]

  • DO NOT: Never dispose of this chemical down the drain. Sewer disposal is illegal and environmentally irresponsible, as wastewater treatment facilities are not equipped to handle such compounds.

Waste Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 5-Chloro-2-(3-methylphenoxy)aniline.

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation & Labeling cluster_2 Step 3: Final Disposal start Waste Generated: 5-Chloro-2-(3-methylphenoxy)aniline ppe Wear Required PPE: Gloves, Goggles, Lab Coat, Work in Fume Hood start->ppe Always segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Label Container: 'HAZARDOUS WASTE', Full Chemical Name, Hazards, Accumulation Date container->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa pickup Arrange Pickup by Licensed Hazardous Waste Contractor saa->pickup transport Manifest & Transport (DOT Regulations) pickup->transport no_drain PROHIBITED: Sewer / Drain Disposal pickup->no_drain disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Waste Disposal Decision Workflow for 5-Chloro-2-(3-methylphenoxy)aniline.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is near any ignition sources, remove them if it is safe to do so.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The spill clean-up materials must be disposed of as hazardous waste following the same procedures outlined above.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your critical research and development activities are conducted with the utmost integrity from experiment to disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Capot Chemical. (2009). MSDS of 5-Chloro-2-phenoxyaniline. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet: 5-Chloro-2-methylaniline. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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Handling

Mastering the Safe Handling of 5-Chloro-2-(3-methylphenoxy)aniline: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 5-Chloro-2-(3-methylphenoxy)aniline (CAS No. 56966-51-9)[1]. As a Senior Application Scientist, my objective is to offer more than just a checklist; this document is designed to build your confidence and expertise by explaining the causality behind each safety recommendation.

Hazard Profile: Understanding the "Why" Behind the Precautions

Aniline and its derivatives are well-understood to present significant health risks. The introduction of a chloro- group and a phenoxy- moiety can further influence the compound's reactivity, absorption, and toxicological properties. Based on analogous compounds, 5-Chloro-2-(3-methylphenoxy)aniline should be treated as a hazardous substance with the potential to cause serious health effects.

The primary hazards are anticipated to be:

  • Skin Irritation and Harmful Dermal Absorption: Anilines can be absorbed through the skin, and chlorinated compounds often act as skin irritants.[2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Harmful if Swallowed: Oral ingestion is expected to be harmful.[2]

  • Suspected Carcinogenicity: Some chlorinated anilines are suspected of causing cancer.[2]

  • Aquatic Toxicity: This compound may be toxic to aquatic life with long-lasting effects.[2]

This hazard profile dictates a stringent set of handling protocols designed to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Hazard Classification Summary (Based on Analogs)
Hazard ClassCategoryGHS Hazard StatementSignal Word
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Skin IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye IrritationCategory 2/2AH319: Causes serious eye irritationWarning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
CarcinogenicityCategory 2H351: Suspected of causing cancerWarning

This table is a synthesis of data from structurally similar compounds and should be used as a precautionary guide.[2][3]

Operational Plan: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. Each component is selected to counteract a specific exposure route.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place. All handling of 5-Chloro-2-(3-methylphenoxy)aniline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][4]

Personal Protective Equipment (PPE) Ensemble
  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance against many solvents and aromatic compounds.[5] A double-gloving strategy (wearing two pairs of gloves) is highly recommended. This provides a significant safeguard against accidental breaches of the outer glove. Gloves must be inspected for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact and dispose of them as contaminated waste immediately after handling the compound.[3]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] Standard safety glasses do not offer sufficient protection against splashes. For procedures with a higher risk of splashing, such as transferring large volumes or working with solutions under pressure, a full-face shield must be worn in addition to the safety goggles.[5]

  • Skin and Body Protection: A fully fastened laboratory coat is required. For added protection, consider using disposable sleeve covers. Ensure the lab coat is made of a material appropriate for chemical handling. Do not wear shorts or open-toed shoes in the laboratory.[5]

  • Respiratory Protection: When used within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used.[2][3]

Step-by-Step Handling and Disposal Workflow

This protocol provides a systematic approach to safely manage 5-Chloro-2-(3-methylphenoxy)aniline throughout its lifecycle in the laboratory.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep_area Verify Fume Hood & Safety Shower/Eyewash don_ppe Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decon Decontaminate Glassware & Surfaces reaction->decon dispose_solid Dispose of Solid Waste in Labeled Container decon->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container decon->dispose_liquid doff_ppe Doff & Dispose of PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling 5-Chloro-2-(3-methylphenoxy)aniline.

Experimental Protocol
  • Preparation:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Ensure the area is clear of clutter and that all necessary materials (spatulas, weigh boats, solvents, glassware) are inside the hood.

    • Put on all required PPE as detailed in Section 2.2.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood.

    • Use a spatula to carefully transfer the solid compound, avoiding the creation of airborne dust.

    • If transferring to a flask for dissolution, use a powder funnel to minimize the risk of spillage.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have come into contact with the chemical using a solvent-moistened towel (e.g., ethanol or isopropanol).

    • Dispose of these cleaning materials as solid chemical waste.

    • Rinse all contaminated glassware with a small amount of an appropriate solvent and empty the rinsate into the designated liquid hazardous waste container.

  • Waste Disposal Plan:

    • Solid Waste: All disposable items contaminated with 5-Chloro-2-(3-methylphenoxy)aniline, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[3]

    • Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses of glassware, must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

    • Disposal: All waste must be disposed of through your institution's environmental health and safety office. The compound should be treated as toxic and ecotoxic waste. Contact a licensed professional waste disposal service.[3]

  • Doffing PPE and Personal Hygiene:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

    • Dispose of all disposable PPE items in the solid hazardous waste stream.

    • Immediately wash your hands thoroughly with soap and water after completing the work and removing all PPE.[2]

By adhering to these rigorous safety protocols, you can confidently handle 5-Chloro-2-(3-methylphenoxy)aniline, ensuring the integrity of your research and, most importantly, your personal safety.

References

  • Capot Chemical. MSDS of 5-Chloro-2-phenoxyaniline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

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